Clopidogrel
Beschreibung
This compound is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke. This compound is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease, It has been shown to be superior to [aspirin] in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin. this compound was granted FDA approval on 17 November 1997.
This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist, and Cytochrome P450 2C8 Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. This compound has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.
This compound is a thienopyridine, with antiplatelet activity. This compound targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 8 approved and 50 investigational indications. This drug has a black box warning from the FDA.
A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.
See also: Ticlopidine (broader); this compound Bisulfate (active moiety of); Ticlopidine Hydrochloride (related) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022848 | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Color/Form |
Colorless oil | |
CAS No. |
113665-84-2 | |
| Record name | Clopidogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOPIDOGREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clopidogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Clopidogrel and the Discovery of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, an irreversible antagonist of the P2Y12 receptor, is a cornerstone in the prevention of atherothrombotic events. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both established industrial methods and innovative synthetic strategies. Furthermore, it delves into the discovery and development of novel this compound derivatives, exploring their synthesis, pharmacological evaluation, and structure-activity relationships. Detailed experimental protocols for key assays and a thorough examination of the P2Y12 signaling pathway are included to equip researchers with the essential knowledge for advancing the field of antiplatelet therapy.
Introduction
This compound is a thienopyridine-class antiplatelet agent widely prescribed for the prevention of heart attacks, strokes, and peripheral artery disease.[1] It functions as a prodrug, requiring metabolic activation in the liver to exert its therapeutic effect. The active metabolite of this compound selectively and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface, thereby preventing platelet activation and aggregation.[2] The therapeutic efficacy of this compound is primarily attributed to its (S)-enantiomer, as the (R)-enantiomer is devoid of antiplatelet activity.[3] This stereospecificity underscores the importance of efficient and enantioselective synthetic methodologies. This guide will explore the chemical synthesis of this compound and the ongoing efforts to discover novel derivatives with improved pharmacological profiles.
Synthesis of this compound
The synthesis of this compound has evolved from classical resolution of a racemic mixture to more sophisticated asymmetric approaches. The following sections detail the prominent synthetic routes.
Industrial Synthesis via Racemic Resolution
A common industrial synthesis of this compound involves the preparation of a racemic mixture followed by resolution to isolate the desired (S)-enantiomer.
Scheme 1: A General Industrial Synthesis of Racemic this compound
A prevalent industrial method for synthesizing racemic this compound begins with the reaction of 2-chlorophenylglycine methyl ester with 2-thienylethylamine. This is followed by a cyclization reaction with formaldehyde to form the tetrahydrothienopyridine ring system. The resulting racemic this compound is then resolved.
The resolution of racemic this compound is a critical step and is typically achieved by fractional crystallization using a chiral acid, such as L-camphorsulfonic acid or L-(+)-tartaric acid.[4][5] The diastereomeric salt of the (S)-enantiomer is selectively crystallized and subsequently treated with a base to afford the enantiomerically pure (S)-clopidogrel.
Asymmetric Synthesis of this compound
To improve efficiency and reduce waste associated with resolving racemic mixtures, several asymmetric synthetic routes have been developed.
Scheme 2: Asymmetric Synthesis via Strecker Reaction
One notable asymmetric synthesis utilizes a Strecker reaction with a chiral auxiliary.[6] In this approach, 2-chlorobenzaldehyde reacts with sodium cyanide and a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, to form a diastereomerically pure aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields enantiomerically pure (S)-2-(2-chlorophenyl)glycine, a key intermediate for the synthesis of (S)-clopidogrel.[6]
Enzymatic Resolution
Biocatalytic methods offer a green and highly selective alternative for obtaining enantiomerically pure intermediates. Kinetic resolution of racemic this compound carboxylic acid using lipases, such as Candida rugosa lipase, has been successfully demonstrated.[7] In this process, the enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomerically enriched carboxylic acid.
Comparison of Synthetic Routes
The choice of synthetic route depends on various factors, including cost, efficiency, scalability, and environmental impact. The following table summarizes the key aspects of the different synthetic approaches.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Racemic Resolution | Preparation of racemic this compound followed by resolution with a chiral acid. | Well-established and scalable for industrial production. | 50% theoretical maximum yield for the desired enantiomer; generates chiral waste. |
| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to directly synthesize the (S)-enantiomer. | Higher theoretical yield; reduces chiral waste. | May involve more complex and expensive reagents and catalysts. |
| Enzymatic Resolution | Biocatalytic separation of enantiomers. | High enantioselectivity; environmentally friendly ("green chemistry"). | May require specific reaction conditions and enzyme optimization; scalability can be a challenge. |
Discovery of Novel this compound Derivatives
Despite the clinical success of this compound, its limitations, such as inter-individual variability in response and the risk of bleeding, have spurred the development of novel derivatives and next-generation P2Y12 inhibitors.[8][9]
Rationale for New Derivatives
The primary goals for developing new this compound derivatives include:
-
Overcoming Resistance: A significant percentage of patients exhibit a poor response to this compound, often due to genetic variations in the cytochrome P450 enzymes responsible for its metabolic activation.[6]
-
Improving Pharmacokinetic Profile: Modifying the structure of this compound can alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more predictable and consistent antiplatelet effect.[10]
-
Reducing Bleeding Risk: By optimizing the potency and duration of action, new derivatives may offer a better balance between antithrombotic efficacy and bleeding complications.[8]
-
Reversible Inhibition: The irreversible binding of this compound's active metabolite to the P2Y12 receptor necessitates a long washout period before surgery. Reversible inhibitors offer more flexibility in managing patient care.[8]
Strategies for Derivative Discovery
The discovery of novel this compound derivatives follows a systematic process involving design, synthesis, and pharmacological evaluation.
SAR studies are crucial for understanding how chemical structure influences biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify key pharmacophoric features and optimize potency and selectivity. For instance, modifications to the ester group, the thienopyridine ring, and the chlorophenyl moiety have been explored to enhance metabolic stability and antiplatelet activity.[11][12]
Given that this compound is a prodrug, a key strategy for developing new derivatives involves modifying the metabolic activation pathway. This includes designing compounds that are more efficiently converted to the active metabolite or that bypass the problematic enzymatic steps altogether.[12]
Promising Novel Derivatives
Several next-generation P2Y12 inhibitors have emerged from these discovery efforts, including prasugrel and ticagrelor, which are now in clinical use.[9] Research continues to explore new chemical scaffolds and mechanisms of action to further improve upon existing therapies.
The following table summarizes the pharmacological properties of this compound and some of its notable successors.
| Compound | Mechanism of Action | Metabolic Activation | Key Pharmacological Features |
| This compound | Irreversible P2Y12 antagonist | Prodrug requiring two-step hepatic oxidation | Variable patient response due to CYP2C19 polymorphisms.[6] |
| Prasugrel | Irreversible P2Y12 antagonist | Prodrug with more efficient metabolic activation | More potent and consistent platelet inhibition than this compound, but with a higher bleeding risk.[9] |
| Ticagrelor | Reversible P2Y12 antagonist | Active drug, does not require metabolic activation | Faster onset and offset of action compared to thienopyridines; reversible binding.[8][9] |
| Cangrelor | Reversible P2Y12 antagonist | Active drug, administered intravenously | Rapid onset and offset of action, suitable for acute settings.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[4][13]
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist (e.g., ADP) is added to PRP, platelets aggregate, causing the turbidity of the suspension to decrease. This change in light transmission is measured by an aggregometer.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which serves as the 100% aggregation reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP and record the change in light transmission over time.
-
To test an inhibitor, pre-incubate the PRP with the compound for a specified time before adding the agonist.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage of the light transmission of PPP. The IC50 value (the concentration of an inhibitor that causes 50% inhibition of platelet aggregation) can be calculated from dose-response curves.
Pharmacokinetic Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in biological matrices.[10][14]
Principle: The analytes of interest are separated from other components in the plasma sample by liquid chromatography and then detected and quantified by mass spectrometry.
Protocol:
-
Sample Preparation:
-
The active thiol metabolite of this compound is unstable and requires derivatization for accurate quantification. Immediately after blood collection, plasma is treated with a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone, which forms a stable thioether derivative.[10]
-
The parent drug, this compound, and its inactive carboxylic acid metabolite are more stable and can be extracted from plasma using protein precipitation or liquid-liquid extraction.[14]
-
An internal standard (e.g., a deuterated analog of the analyte) is added to each sample to correct for variations in extraction efficiency and instrument response.
-
-
LC Separation: The extracted samples are injected onto a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
P2Y12 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for the P2Y12 receptor.[5]
Principle: A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [³H]2-MeS-ADP) is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the test compound.
Protocol:
-
Receptor Preparation: Prepare membranes from platelets or from cells overexpressing the P2Y12 receptor.
-
Binding Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. The IC50 value is determined from this curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound Synthesis Pathway
Caption: Overview of Racemic and Asymmetric Synthesis Routes to (S)-Clopidogrel.
Workflow for Novel Derivative Discovery
Caption: Iterative Workflow for the Discovery and Development of Novel this compound Derivatives.
P2Y12 Signaling Pathway
Caption: this compound's Mechanism of Action via the P2Y12 Signaling Pathway.
Conclusion
The synthesis of this compound has seen significant advancements, moving from classical resolution methods to more efficient and stereoselective strategies. The continuous pursuit of novel derivatives is driven by the need to address the limitations of current antiplatelet therapies. A thorough understanding of the synthetic methodologies, the intricacies of the P2Y12 signaling pathway, and robust experimental protocols are paramount for the successful discovery and development of the next generation of antiplatelet agents. This guide serves as a foundational resource for researchers dedicated to this critical area of cardiovascular drug discovery.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Pharmacodynamic Responses to this compound: Evidences and Perspectives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novapublishers.com [novapublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Technical Guide to the Early Preclinical Development and History of Clopidogrel
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth examination of the pivotal early preclinical development and history of Clopidogrel, a cornerstone of antiplatelet therapy. It details the scientific journey from its origins as an analog of Ticlopidine to its establishment as a potent antithrombotic agent. The guide focuses on the core preclinical investigations, including detailed experimental methodologies, quantitative data from foundational studies, and the elucidation of its metabolic activation and mechanism of action.
Historical Context and Discovery
The story of this compound begins with its predecessor, Ticlopidine. Discovered in the 1970s during a search for novel anti-inflammatory agents, Ticlopidine was found to possess significant antiplatelet properties.[1] It was the first thienopyridine derivative to be marketed as an antiplatelet drug, primarily for reducing the risk of thrombotic stroke.[1][2] However, its use was hampered by a risk of serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura, which prompted the search for a safer alternative.[3][4]
Researchers at Sanofi systematically synthesized and screened over a thousand ticlopidine analogues.[3] This effort led to the identification of this compound (then designated PCR 4099), the dextrogyre (S)-isomer of a related thienopyridine.[3][5] Preclinical evaluation began in 1987, revealing that this compound was more active and better tolerated than Ticlopidine.[3] It was patented in 1982 and received FDA approval for medical use in 1997, launching worldwide in 1998.[3][6] A crucial aspect of its early development is that this compound was approved and marketed before its precise molecular target was identified.[5]
Elucidation of the Mechanism of Action
Early preclinical studies established that this compound is a prodrug, inactive in vitro, which requires hepatic metabolism to exert its antiplatelet effects.[7][8][9] Its mechanism involves the irreversible inhibition of adenosine diphosphate (ADP)-induced platelet aggregation.[5] However, the specific receptor target remained unknown until 2001, when it was identified as the P2Y12 purinergic receptor, shortly after the receptor itself was cloned.[7]
The active metabolite, a highly reactive and unstable thiol derivative, forms a disulfide bridge with a cysteine residue on the P2Y12 receptor.[10] This irreversible binding prevents ADP from activating the receptor, which in turn blocks the downstream signaling cascade involving G-protein inhibition of adenylyl cyclase.[11][12] This ultimately prevents the activation of the glycoprotein IIb/IIIa complex, the final common pathway for platelet aggregation.[13][14]
This compound undergoes two competing metabolic pathways after absorption. Approximately 85% of the orally administered dose is rapidly hydrolyzed by esterases (primarily CES1) to an inactive carboxylic acid derivative, which is the major circulating metabolite in plasma.[14][15][16]
The remaining 15% is bioactivated through a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes.[17]
-
Step 1: this compound is oxidized to an intermediate, 2-oxo-clopidogrel. This step is catalyzed mainly by CYP2C19, with contributions from CYP1A2 and CYP2B6.[13][14]
-
Step 2: 2-oxo-clopidogrel is further oxidized to the active thiol metabolite. This reaction involves several CYPs, with CYP3A4 and CYP2C19 playing significant roles.[10][13]
The dependence on CYP2C19 for activation is a critical factor in the observed inter-individual variability in patient response to the drug.[13][17]
The active thiol metabolite of this compound exerts its effect by targeting the P2Y12 receptor on the platelet surface. This G-protein coupled receptor is a key amplifier of platelet activation. By irreversibly blocking it, this compound prevents the ADP-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic AMP (cAMP) levels. Elevated cAMP leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits the conformational change of the GPIIb/IIIa receptor required for fibrinogen binding and platelet aggregation.
Preclinical Pharmacology and Toxicology
Preclinical studies were essential to characterize the efficacy, pharmacokinetics, and safety profile of this compound. These investigations were primarily conducted in rodent models.
The antiplatelet and antithrombotic activity of this compound was demonstrated in various animal models. A key finding was its dose-dependent inhibition of platelet aggregation.[15] Studies in mice and rats showed that intravenous administration produced a more rapid and potent effect compared to oral administration, highlighting the first-pass metabolism and absorption limitations of the oral prodrug.[15][18] For instance, an oral dose of 20 mg/kg in mice was required to produce a similar antiplatelet effect as a 5 mg/kg intravenous dose.[15][18]
Table 1: Dose-Dependent Effect of this compound on Platelet Aggregation in Mice
| Administration Route | Dose (mg/kg) | Average Bleeding Time (min) | Average Blood Volume (mL) |
|---|---|---|---|
| Oral | 20 | 7.7 | 0.20 |
| Oral | 40 | 10.8 | 0.35 |
| Intravenous | 5 | 6.7 | 0.21 |
| Intravenous | 10 | 10.1 | 0.22 |
| Intravenous | 20 | >15.0 | >0.30 (approx.) |
| Intravenous | 40 | >15.0 | >0.50 (approx.) |
Data derived from studies on this compound formulations in ICR (CD-1) mice.[18]
Pharmacokinetic studies in animals, such as rats, focused on quantifying the major inactive carboxylic acid metabolite (CCA) due to the instability and low concentration of the parent drug and its active metabolite.[15][18] These studies were crucial for understanding the absorption and metabolic fate of the compound.
Table 2: Pharmacokinetic Parameters of this compound's Inactive Metabolite (CCA) in Rats
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (20 mg/kg) |
|---|---|---|
| Cmax (µg/mL) | 20.4 | 38.0 |
| Tmax (hours) | 3.0 | 0.083 (5 min) |
| AUC₀₋₂₄ (µg·h/mL) | 382.0 | 42.0 |
| AUC₀₋inf (µg·h/mL) | 398.0 | 42.1 |
Data from a study in rats comparing oral this compound bisulfate with an intravenous lipid suspension formulation.[18]
Acute toxicity studies were performed in rodents to establish the safety profile of this compound. The drug was found to have a wide therapeutic window.
Table 3: Acute Toxicity of this compound in Rodents
| Species | Administration Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mice | Oral | > 2,000 |
| Rats | Oral | > 2,000 |
| Mice | Intravenous | 160 |
| Rats | Intravenous | 110 |
Data reported from preclinical safety assessments.[15]
Key Experimental Protocols
The following sections detail the methodologies for representative preclinical experiments that were fundamental to the development of this compound.
This protocol describes a common method used to assess the in vivo efficacy of an antiplatelet agent in a mouse model.
-
Animal Model: Male ICR (CD-1) mice, weighing 31-39 g.
-
Groups:
-
Control (Vehicle: Sterile Water or Saline)
-
Test Compound (this compound bisulfate, orally) at 20 and 40 mg/kg.
-
Test Compound (this compound formulation, intravenously) at 5, 10, 20, and 40 mg/kg.
-
-
Drug Administration:
-
For oral administration, administer the compound by gavage.
-
For intravenous administration, inject into the tail vein.
-
-
Blood Collection and Analysis:
-
One hour post-dosing, anesthetize the mouse (e.g., with isoflurane).
-
Make a standardized 3 mm transverse incision on the distal tail using a sterile scalpel.
-
Immediately start a stopwatch.
-
Gently blot the emerging drop of blood every 15 seconds with filter paper without touching the wound.
-
Record the time until bleeding ceases (defined as no re-bleeding for 30 seconds). This is the bleeding time. A cut-off time (e.g., 15 minutes) is typically used.
-
The filter paper can be used to estimate the total blood volume lost.
-
-
Data Analysis: Compare the mean bleeding time and blood volume between the control and treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
References
- 1. benchchem.com [benchchem.com]
- 2. Ticlopidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ticlopidine: a new antiplatelet agent for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The story of this compound and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. ahajournals.org [ahajournals.org]
- 12. youtube.com [youtube.com]
- 13. novapublishers.com [novapublishers.com]
- 14. dovepress.com [dovepress.com]
- 15. Pre-Clinical and Phase I Clinical Study of this compound Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. openheart.bmj.com [openheart.bmj.com]
- 18. jscimedcentral.com [jscimedcentral.com]
Beyond the Platelet: An In-Depth Technical Guide to the Novel Biological Targets of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone of antiplatelet therapy, is renowned for its irreversible antagonism of the P2Y12 receptor on platelets. However, a growing body of evidence reveals that its pharmacological reach extends beyond hemostasis, influencing a variety of other cell types and signaling pathways. These non-canonical effects, often termed pleiotropic, are of significant interest as they may contribute to the overall clinical benefits of the drug and open new avenues for therapeutic development. This technical guide provides a comprehensive overview of two prominent non-platelet targets of this compound: its anti-inflammatory action on vascular endothelial cells and its modulation of leukocyte interactions. We present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows to support further investigation in this burgeoning field of research.
Introduction: Expanding the Pharmacological Profile of this compound
For decades, the clinical efficacy of this compound has been attributed to its potent inhibition of ADP-induced platelet aggregation. This is achieved through the irreversible binding of its active metabolite to the P2Y12 receptor, a critical step in the amplification of platelet activation and thrombus formation. While this mechanism is indisputably central to its antithrombotic effects, emerging research has illuminated a broader spectrum of biological activity.
This guide focuses on two well-documented, yet less-publicized, areas of this compound's action:
-
Vascular Endothelium Protection: this compound exerts significant anti-inflammatory effects on endothelial cells, a critical interface in vascular health and disease. It has been shown to mitigate inflammatory responses, enhance the production of vasoprotective molecules, and reduce oxidative stress.
-
Modulation of Leukocyte Function: The drug has been observed to interfere with the interaction between platelets and leukocytes (such as monocytes and neutrophils), a key process in the thrombo-inflammatory cascade that underpins many cardiovascular diseases.
Understanding these novel targets is crucial for a complete appreciation of this compound's therapeutic profile and for the rational design of future drugs targeting the complex interplay between thrombosis and inflammation.
Anti-Inflammatory Effects on Vascular Endothelial Cells
This compound has been shown to protect the vascular endothelium by suppressing inflammatory responses, particularly those induced by cytokines like Tumor Necrosis Factor-alpha (TNF-α). A key mechanism involves the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, which is crucial for the recruitment of leukocytes to the vessel wall.
Signaling Pathway: The CaMKKβ/AMPK/Nrf2 Axis
Research has elucidated a signaling pathway through which this compound exerts its anti-inflammatory effects on human aortic endothelial cells (HAECs). This compound treatment activates a cascade involving Calcium/Calmodulin-Dependent Protein Kinase Kinase beta (CaMKKβ) and AMP-Activated Protein Kinase (AMPK). This activation leads to the downstream induction of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a pivotal role in the antioxidant response. Nrf2, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This entire cascade contributes to the suppression of TNF-α-induced VCAM-1 expression and the subsequent adhesion of leukocytes.[1][2]
Caption: this compound's anti-inflammatory signaling cascade in endothelial cells.
Quantitative Data
The effects of this compound on key proteins and cellular functions in this pathway have been quantified in various studies. The tables below summarize representative findings.
Table 1: Effect of this compound on Protein Expression and Activity in Endothelial Cells
| Parameter | Treatment | Fold Change vs. Control | Cell Type | Reference |
| HO-1 Protein Expression | 10 µM this compound (24h) | ~3.5-fold increase | HAECs | [1] |
| HO-1 Activity | 10 µM this compound (24h) | ~2.5-fold increase | HAECs | [1] |
| Phospho-AMPK Levels | 10 µM this compound (60 min) | ~2.0-fold increase | HAECs | [1] |
Table 2: Effect of this compound on TNF-α-Induced VCAM-1 Expression and Leukocyte Adhesion
| Parameter | Treatment Conditions | % Reduction vs. TNF-α alone | Cell Type | Reference |
| VCAM-1 Protein Expression | 10 µM this compound + TNF-α | Significant Reduction | HAECs | [1][2] |
| HL-60 Leukocyte Adhesion | 10 µM this compound + TNF-α | Significant Reduction | HAECs | [1][2] |
Experimental Protocols
This protocol is for the detection and quantification of protein expression in Human Aortic Endothelial Cells (HAECs).
-
Cell Culture and Treatment: Culture HAECs to ~80-90% confluency. Treat cells with 10 µM this compound or vehicle control for the desired time points (e.g., 60 minutes for p-AMPK, 24 hours for HO-1).
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, HO-1, or a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, which are then normalized to the loading control.
This assay quantifies the adhesion of monocytes (using the HL-60 cell line as a model) to a monolayer of endothelial cells.
-
Endothelial Cell Culture: Seed HAECs in a 24-well plate and grow to form a confluent monolayer.
-
Cell Treatment: Pre-treat the HAEC monolayer with 10 µM this compound for 24 hours. Then, stimulate the cells with 1 ng/mL TNF-α for 6 hours to induce VCAM-1 expression.
-
Monocyte Labeling: Label HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled HL-60 cells to each well of the HAEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. The intensity is proportional to the number of adherent monocytes.
Inhibition of Platelet-Leukocyte Interactions
This compound has been shown to reduce the formation of platelet-leukocyte aggregates, which are key players in thrombo-inflammation. This effect is thought to be primarily mediated by the inhibition of platelet activation, which in turn reduces the expression of P-selectin on the platelet surface, a key adhesion molecule for binding to leukocytes.
Quantitative Data
Clinical studies have quantified the impact of this compound on the formation of platelet-leukocyte aggregates and on the levels of soluble inflammatory markers.
Table 3: Effect of this compound on Platelet-Leukocyte Aggregates
| Parameter | Patient Population | Treatment | % Reduction | Reference |
| Platelet-Monocyte Aggregates | Type 2 Diabetes | 75 mg/day for 28 days | 23.3% | [3] |
| Platelet-Neutrophil Aggregates | Type 2 Diabetes | 75 mg/day for 28 days | 22.1% | [3] |
| Platelet-Monocyte Conjugates | Acute Coronary Syndrome | 300 mg loading dose | Significant decrease (p < 0.01) | [4][5] |
| Platelet-Neutrophil Conjugates | Acute Coronary Syndrome | 300 mg loading dose | Significant decrease (p < 0.01) | [4][5] |
Table 4: Effect of this compound on Soluble CD40 Ligand (sCD40L)
| Patient Population | Treatment | % Reduction in sCD40L | Reference |
| Acute Coronary Syndrome | 300 mg loading dose | 27% | [4][5] |
| Unstable Angina (post-stenting) | 300 mg loading dose | Substantial decrease (p < 0.0001) | [6][7] |
| Stable Coronary Artery Disease | 75 mg/day for 8 weeks | 17.2% (median) | [4] |
Experimental Protocols
This protocol describes the quantification of circulating platelet-monocyte and platelet-neutrophil aggregates in whole blood.
Caption: A typical workflow for the analysis of platelet-leukocyte aggregates.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Antibody Staining: In a small volume of whole blood, add fluorescently conjugated monoclonal antibodies to identify specific cell populations. For example:
-
Anti-CD14 to identify monocytes.
-
Anti-CD66b to identify neutrophils.
-
Anti-CD41 or anti-CD42b to identify platelets. Incubate in the dark at room temperature.
-
-
Fixation and Lysis: Add a fixation and red blood cell (RBC) lysis buffer to the stained sample. This stabilizes the cells and removes RBCs, which can interfere with the analysis.
-
Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.
-
Gating and Analysis:
-
First, gate on the leukocyte populations (monocytes, neutrophils) based on their forward and side scatter characteristics.
-
Further gate on specific leukocyte populations using their respective markers (e.g., CD14 for monocytes).
-
Within each leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD41). These are the platelet-leukocyte aggregates.
-
This protocol outlines the general steps for measuring the concentration of sCD40L in plasma samples.
-
Sample Preparation: Collect blood in EDTA or citrate tubes and centrifuge to obtain platelet-poor plasma. Store samples at -80°C until analysis.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human sCD40L and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Incubation: Add plasma samples and a serial dilution of a known concentration of recombinant human sCD40L (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that also binds to sCD40L. Incubate for 1 hour.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop in proportion to the amount of sCD40L present.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Concentration Calculation: Calculate the concentration of sCD40L in the samples by interpolating their absorbance values from the standard curve.[1][8]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the existence of significant biological targets of this compound beyond the platelet P2Y12 receptor. Its anti-inflammatory effects on the vascular endothelium and its ability to modulate platelet-leukocyte interactions highlight a broader mechanism of action that likely contributes to its clinical benefits in cardiovascular disease.
For researchers and drug development professionals, these findings present several opportunities:
-
Further Mechanistic Studies: A deeper understanding of the molecular interactions underlying these non-platelet effects is warranted.
-
Biomarker Discovery: The modulation of markers like VCAM-1, HO-1, platelet-leukocyte aggregates, and sCD40L could serve as valuable biomarkers for assessing the pleiotropic effects of this compound and novel antiplatelet agents in clinical trials.
-
Development of Novel Therapeutics: The signaling pathways influenced by this compound, such as the AMPK/Nrf2 axis, may represent attractive targets for the development of new drugs with combined antithrombotic and anti-inflammatory properties.
As our understanding of the intricate connections between thrombosis and inflammation continues to evolve, a comprehensive appreciation of the full pharmacological profile of drugs like this compound will be essential for advancing cardiovascular medicine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound reduces platelet–leucocyte aggregation, monocyte activation and RANTES secretion in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on soluble CD40 ligand and on high-sensitivity C-reactive protein in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound on suppression of circulating levels of soluble CD40 ligand in patients with unstable angina undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacophore Modeling and Design of Novel Clopidogrel Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is a cornerstone in antiplatelet therapy, widely used for the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] As a thienopyridine prodrug, its therapeutic efficacy relies on hepatic cytochrome P450 (CYP) enzymes to convert it into an active thiol metabolite.[3][4] This active metabolite then acts by irreversibly inhibiting the P2Y12 receptor, a key G-protein-coupled receptor (GPCR) on the platelet surface responsible for adenosine diphosphate (ADP)-induced platelet aggregation.[2][5][6]
Despite its widespread use, this compound's clinical utility is hampered by limitations such as delayed onset of action, significant inter-individual variability in response, and potential for drug resistance.[1][7][8] These challenges have spurred the development of new this compound analogues and other P2Y12 antagonists with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the pharmacophore modeling, design strategies, and experimental evaluation methodologies central to the discovery of next-generation P2Y12 inhibitors.
The P2Y12 Receptor and Its Signaling Pathway
The P2Y12 receptor is a crucial mediator in the process of platelet activation and thrombus formation.[7][9][10] When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it initiates a cascade of intracellular signaling events.[11][12] The receptor is coupled to the Gαi subunit of a heterotrimeric G-protein.[5][12] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][11][12] Reduced cAMP levels de-inhibit downstream pathways, contributing to platelet activation.
Simultaneously, the Gβγ subunits dissociated from the Gαi protein activate the phosphoinositide 3-kinase (PI3K) pathway.[5] This activation of PI3K and its downstream effectors, such as Akt, is critical for amplifying and sustaining the platelet activation response, ultimately leading to the conformational change of the glycoprotein (GP) IIb/IIIa receptor.[5] This conformational change enables the binding of fibrinogen, resulting in platelet aggregation and the formation of a stable thrombus.[5]
References
- 1. Promising this compound analogs may overcome this compound resistance: 2025 update [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jppres.com [jppres.com]
- 8. Optimizing this compound dose response: a new clinical algorithm comprising CYP2C19 pharmacogenetics and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 10. QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
In Vitro Effects of Clopidogrel on Non-Platelet Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet prodrug. Its mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. While its effects on platelets are well-documented, a growing body of evidence suggests that this compound and its metabolites may exert various effects on non-platelet cell lines. These "off-target" or pleiotropic effects are of significant interest to researchers in cardiovascular biology, oncology, and hepatology, as they may contribute to the overall therapeutic profile of the drug or be associated with adverse effects.
This technical guide provides an in-depth overview of the reported in vitro effects of this compound on various non-platelet cell lines. It is crucial to distinguish between studies that utilize the inactive this compound prodrug and those that use its active thiol metabolite, as the prodrug requires hepatic metabolism to become active, a process that does not typically occur in standard cell culture conditions.[1][2][3] This guide will specify the form of this compound used where the information is available.
Data Presentation: Quantitative Effects of this compound on Non-Platelet Cell Lines
The following tables summarize the quantitative data extracted from in vitro studies on the effects of this compound on various non-platelet cell lines.
Endothelial Cells
| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | 10⁻⁶M | Not Specified | Inhibited VEGF-stimulated (20 ng/mL) proliferation. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | 10 µmol/L | 48 h | Altered the expression of 508 genes (139 up-regulated, 369 down-regulated) by more than 1.5-fold. | [5] |
| Human Aortic Endothelial Cells (HAECs) | Prodrug | Not Specified | Time-dependent | Prompted the expression and activity of heme oxygenase 1 (HO-1). | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | Not Specified | Not Specified | In a palmitic acid-induced damage model, this compound reduced apoptosis and promoted proliferation. | [7] |
| Vein Endothelial Cells | Prodrug | Not Specified | Not Specified | Alleviated LPS-induced decrease in cell viability, migration, and angiogenesis. | [8] |
Hepatocytes
| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |
| Primary Mouse Hepatocytes | Prodrug | 50 µM | 24 h | In a palmitic acid/oleic acid challenge model, this compound reduced lipid accumulation. | [9][10] |
| Primary Rat Hepatocytes | Prodrug | 100 µM and 300 µM | Not Specified | Showed cytotoxicity at high doses. | [11] |
| HepG2 cells expressing human CYP3A4 (HepG2/CYP3A4) | Prodrug | 10 µM and 100 µM | Not Specified | Toxic to cells, an effect not seen in wild-type HepG2 cells. | [12][13] |
| HepG2/CYP3A4 supersomes | Prodrug | 100 µM | Not Specified | Decreased cellular glutathione content. | [12][13] |
| HepG2 cells with recombinant CYP2B6 and CYP2C19 | Prodrug | Not Specified | Not Specified | Showed dose-dependent toxicity. | [11] |
Cancer Cell Lines
| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |
| MCF-7 and T47D (Breast Cancer) | Prodrug | Varying Cmax concentrations | 24 h | Responded in a dose-dependent manner in cellular proliferation and migration assays. When combined with anastrozole and aspirin, it mediated higher levels of cell survival. | [14] |
Other Cell Lines
| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |
| Erythrocytes (in whole blood) | Prodrug | 1-3 µg/ml | Not Specified | Decreased the rate and extent of erythrocyte sedimentation. | [15] |
| Monocytes (in vitro) | Active Metabolite | Not Specified | Not Specified | Significantly impaired the ability of platelets to up-regulate the expression of tissue factor procoagulant activity. | [16] |
| Macrophages (in vitro) | Not Specified | Not Specified | Not Specified | Incubation with isolated platelets stimulated Matrix Metalloproteinase (MMP) activity by 45%. This compound treatment in a murine model reduced macrophage infiltration. | [17] |
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the cited literature, the following outlines the general methodologies used to assess the in vitro effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Non-platelet cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Endothelial Cells (HAECs), primary hepatocytes, HepG2 cells, and various cancer cell lines (e.g., MCF-7, T47D) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Medium 199 for HAECs) supplemented with fetal bovine serum (FBS), glutamine, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Treatment: Cells are treated with either the this compound prodrug or its active metabolite at various concentrations and for different durations as specified in the experimental design. A vehicle control (e.g., DMSO) is always included.
Key Experimental Assays
-
Cell Viability and Proliferation Assays:
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methods: Commonly used methods include the WST-1 assay and CCK-8 assay.[8][14] The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control.
-
-
Apoptosis Assays:
-
Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis.
-
Method: Flow cytometry is frequently used to quantify apoptotic cells after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[7]
-
-
Gene Expression Analysis:
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of target genes.
-
Method: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The relative expression is often normalized to a housekeeping gene.[9][10] Microarray analysis may also be used for broader gene expression profiling.[5]
-
-
Protein Expression and Signaling Pathway Analysis:
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Method: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., phosphorylated and total forms of signaling proteins). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[9][10]
-
-
Cell Migration and Angiogenesis Assays:
-
Principle: These assays assess the ability of cells to move or form tube-like structures, which are hallmarks of migration and angiogenesis.
-
Methods: The Transwell assay is used to measure cell migration towards a chemoattractant.[8] The Matrigel assay is used to assess the ability of endothelial cells to form capillary-like structures.[8]
-
-
Flow Cytometry for Cell Surface Markers:
-
Principle: This technique is used to identify and quantify cell surface proteins.
-
Method: Cells are incubated with fluorescently labeled antibodies specific for surface markers of interest (e.g., adhesion molecules). The fluorescence of individual cells is then measured as they pass through a laser beam.
-
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation
This compound is a prodrug that requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite. This active metabolite is responsible for its antiplatelet effects. In contrast, a majority of the orally administered this compound is hydrolyzed by esterases to an inactive carboxylic acid derivative.[1]
References
- 1. Metabolic activation of this compound: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and stereochemistry of the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits angiogenesis of gastric ulcer healing via downregulation of vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Endothelium by Hindering TNFα-Induced VCAM-1 Expression through CaMKKβ/AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces apoptosis and promotes proliferation of human vascular endothelial cells induced by palmitic acid via suppression of the long non-coding RNA HIF1A-AS1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ticagrelor and this compound suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates high-fat diet-induced hepatic steatosis in mice through activation of the AMPK signaling pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism and risk factors of this compound-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatocellular toxicity of this compound: mechanisms and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Research Concerning Effect of this compound Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits platelet-leukocyte adhesion and platelet-dependent leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a platelet P2Y12 receptor inhibitor, reduces vascular inflammation and angiotensin II induced-abdominal aortic aneurysm progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clopidogrel Interactome: A Technical Guide to Known and Putative Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the protein interactions of Clopidogrel, a cornerstone antiplatelet therapy. While the primary target, the P2Y12 receptor, is well-established, this document synthesizes current knowledge on other protein interactions, delves into the methodologies used to assess the drug's effects, and visualizes the key signaling and experimental pathways.
Overview of this compound's Protein Interactions
This compound is a prodrug that requires hepatic bioactivation into its active metabolite (CAM). This active metabolite, a reactive thiol derivative, forms a covalent disulfide bond with its protein targets. The primary therapeutic effect of this compound is mediated through the irreversible inhibition of the P2Y12 receptor on platelets. However, the broader protein interactome of this compound and its metabolites is an area of ongoing research, with implications for its therapeutic efficacy and potential off-target effects.
The Primary Target: P2Y12 Receptor
The definitive target of this compound's active metabolite is the P2Y12 receptor , a G protein-coupled receptor crucial for ADP-mediated platelet aggregation.[1][2] The active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet.[2] This covalent binding prevents ADP from activating the receptor, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.
Key Signaling Pathway Protein: RASA3
Recent research has identified RASA3 (RAS p21 protein activator 3) as a critical protein for the successful antiplatelet effect of this compound.[3] While not a direct binding target of the drug, RASA3 acts as a crucial link in the signaling cascade downstream of the P2Y12 receptor. It functions as a GTPase-activating protein (GAP) for Rap1, a small GTPase that regulates platelet adhesion. By inhibiting P2Y12, this compound influences the RASA3/Rap1 signaling axis, which is essential for preventing thrombosis.[3]
Plasma Protein Binding: Serum Albumin
The pharmacokinetic properties of this compound are significantly influenced by its interaction with plasma proteins. The parent drug is extensively bound to serum albumin. An in vitro study using bovine serum albumin (BSA) as a model has characterized two binding sites for this compound.[4] This binding is reversible and affects the concentration of free drug available for metabolism and distribution.
Quantitative Data on Protein Interactions
Quantitative data on the direct interaction of this compound's active metabolite with newly identified protein targets are scarce in the public domain. However, studies have quantified the binding of the parent this compound drug to bovine serum albumin.
Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)
| Protein Target | Ligand | Method | High-Affinity Site (k1) | Low-Affinity Site (k2) |
| Bovine Serum Albumin | This compound | Equilibrium Dialysis | 11.5 x 105 M-1 | 2.1 x 105 M-1 |
| Data sourced from an in vitro study characterizing the binding of the parent drug this compound to BSA.[4] |
Signaling and Experimental Pathways
P2Y12 Signaling Pathway
The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts the downstream signaling cascade that leads to platelet activation. The following diagram illustrates this pathway.
Caption: P2Y12 signaling pathway and the inhibitory effect of this compound's active metabolite.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to assess the antiplatelet effect of this compound.
Caption: Workflow for Light Transmission Aggregometry (LTA) to measure platelet aggregation.
Caption: Workflow for the VASP phosphorylation assay to assess P2Y12 receptor inhibition.
Detailed Experimental Protocols
Protocol for Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation in response to various agonists.
Objective: To measure the extent of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with an agonist like ADP.
Methodology:
-
Blood Collection: Draw whole blood into collection tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is PPP.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette containing PPP into the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP into the aggregometer to establish the 0% light transmission baseline.
-
Add a known concentration of a platelet agonist (e.g., 5-20 µM ADP) to the PRP sample.
-
Record the change in light transmission as platelets aggregate, typically over 5-10 minutes.
-
-
Data Analysis: The maximum percentage of light transmission achieved is reported as the maximum platelet aggregation. This is compared between samples from treated and untreated subjects.
Protocol for VASP Phosphorylation Assay
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor.
Objective: To quantify the phosphorylation state of VASP in platelets as a measure of P2Y12 receptor activity.
Methodology:
-
Sample Preparation: Use whole blood collected in tubes with an appropriate anticoagulant (e.g., citrate).
-
Platelet Stimulation and Inhibition:
-
Divide the blood sample into two aliquots.
-
Incubate one aliquot with prostaglandin E1 (PGE1) alone. PGE1 stimulates adenylyl cyclase, leading to VASP phosphorylation.
-
Incubate the second aliquot with both PGE1 and ADP. ADP, acting through unblocked P2Y12 receptors, will inhibit adenylyl cyclase and thus reduce VASP phosphorylation.
-
-
Cell Permeabilization and Staining:
-
After incubation, fix and permeabilize the platelets using a standardized kit.
-
Add a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the VASP-P staining in the platelet population.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI of the two samples: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100
-
A lower PRI indicates a higher degree of P2Y12 inhibition by this compound.[5]
-
Chemoproteomic Approach for Target Identification (General Protocol)
While specific studies applying this to discover novel this compound targets were not identified, the following outlines a general workflow for such an investigation.
Objective: To identify the direct protein binding partners of this compound's active metabolite in a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe based on the structure of this compound's active metabolite. This probe would typically include a reactive group that mimics the thiol's covalent binding and a reporter tag (e.g., biotin or a clickable alkyne group) for enrichment.
-
Cell/Lysate Treatment: Incubate the probe with a relevant biological system, such as isolated platelets or a platelet lysate.
-
Target Enrichment:
-
If a biotin tag is used, enrich the probe-protein conjugates using streptavidin-coated beads.
-
If a clickable tag is used, perform a click chemistry reaction to attach biotin, followed by streptavidin enrichment.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe compared to control experiments. These represent potential direct binding targets.
-
Validation: Validate the identified targets using orthogonal methods, such as Western blotting, surface plasmon resonance, or isothermal titration calorimetry, to confirm the direct interaction and determine binding kinetics.
Conclusion
The therapeutic action of this compound is primarily attributed to the irreversible inhibition of its well-established target, the P2Y12 receptor. While the concept of "off-target" effects exists, the identification and validation of novel, direct protein binding partners of this compound's active metabolite remain a field with limited published data. Significant protein interactions, such as with the downstream signaling molecule RASA3 and plasma proteins like serum albumin, play crucial roles in the drug's overall mechanism of action and pharmacokinetics. Future research employing advanced chemoproteomic strategies will be instrumental in further elucidating the complete protein interactome of this compound, potentially uncovering new therapeutic implications and a deeper understanding of its pharmacological profile.
References
- 1. P2Y12, a new platelet ADP receptor, target of this compound [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein appears key to success with this compound | MDedge [mdedge.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. This compound variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Technical Guide to Clopidogrel's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone in antiplatelet therapy, exhibits significant anti-inflammatory properties that extend beyond its well-established role in preventing thrombotic events. This technical guide delves into the intricate molecular mechanisms underpinning these effects, providing a comprehensive overview for researchers, scientists, and drug development professionals. Through a detailed exploration of key signaling pathways, experimental methodologies, and quantitative data, this document aims to illuminate the multifaceted anti-inflammatory profile of this compound and its active metabolite. The primary mechanism involves the irreversible antagonism of the P2Y12 receptor on platelets, which subsequently attenuates downstream inflammatory cascades. Key among these is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This guide will also explore P2Y12-independent effects and the impact of this compound on crucial inflammatory mediators, including cytokines and adhesion molecules. Detailed experimental protocols and structured data presentation are provided to facilitate further research and development in this promising therapeutic area.
Core Molecular Mechanisms of this compound's Anti-Inflammatory Action
This compound's anti-inflammatory effects are primarily, though not exclusively, mediated through its active metabolite's irreversible blockade of the P2Y12 receptor on platelets. This action disrupts the adenosine diphosphate (ADP)-mediated amplification of platelet activation and aggregation. The downstream consequences of this inhibition ripple through various inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the NF-κB signaling cascade.[1][2] This is achieved by inhibiting the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.[1][2] By preventing the nuclear translocation of p65, this compound effectively curtails the transcription of NF-κB target genes, which include a host of inflammatory cytokines and adhesion molecules.[1] Long-term administration of this compound has been observed to reduce the activity of NF-κB by 62-64% in a porcine coronary injury model.[3]
Attenuation of Inflammatory Cytokine Production
A direct consequence of NF-κB inhibition and other P2Y12-mediated effects is the reduced production and release of a range of pro-inflammatory cytokines. Studies have demonstrated that this compound treatment leads to a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][4] This reduction in circulating and localized cytokines contributes significantly to the overall anti-inflammatory milieu promoted by the drug.
Modulation of Adhesion Molecule Expression and Platelet-Leukocyte Interactions
Inflammation is characterized by the recruitment of leukocytes to the site of injury or infection, a process mediated by adhesion molecules on the surface of platelets and endothelial cells. Activated platelets express P-selectin, which facilitates the formation of platelet-leukocyte aggregates.[5] These aggregates are pro-inflammatory and contribute to vascular inflammation.[6][7] this compound has been shown to significantly reduce the expression of P-selectin on platelets, thereby inhibiting the formation of platelet-leukocyte conjugates.[5][8][9] Furthermore, this compound can decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, further impeding leukocyte recruitment.[4][10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Inflammatory Cytokines and Adhesion Molecules
| Marker | Experimental Model | Treatment Details | % Reduction / Effect | Reference(s) |
| TNF-α | LPS-stimulated HUVECs | This compound | Significant reduction | [1][2] |
| IL-1 | LPS-stimulated HUVECs | This compound | Significant reduction | [1][2] |
| IL-6 | LPS-stimulated HUVECs | This compound | Significant reduction | [1][2] |
| IL-8 | TNF-α-induced HUVECs | 20 μmol/L this compound (24h) | Gene expression reduced | [4] |
| MCP-1 | TNF-α-induced HUVECs | 20 μmol/L this compound (24h) | Gene and protein expression reduced | [4] |
| P-selectin | Human platelets (in vitro) | Active metabolite of this compound | Profound inhibition | [8] |
| VCAM-1 | TNF-α-induced HUVECs | This compound | Expression diminished | [4] |
| ICAM-1 | TNF-α-induced HUVECs | This compound | Expression diminished | [4] |
Table 2: Effect of this compound on C-Reactive Protein (CRP) Levels
| Patient Population | Treatment | Duration | Key Findings | Reference(s) |
| Patients undergoing PCI | 300mg loading dose, 75mg/day | 12 weeks | Median hs-CRP significantly decreased from 14 mg/L to 3.8 mg/L | [11] |
| Hypercholesterolemic subjects | 75mg/day | 4 weeks | 8.09% reduction in serum CRP | [12] |
Detailed Experimental Protocols
To facilitate the investigation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the effect of this compound on the protein levels of key components of the NF-κB pathway, such as phospho-p65 and IκBα.
3.1.1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Pre-treat cells with this compound's active metabolite at desired concentrations for a specified time (e.g., 1-24 hours).
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-60 minutes) to induce NF-κB activation.
3.1.2. Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
3.1.3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.1.4. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine mRNA
This protocol allows for the quantification of mRNA levels of inflammatory cytokines in response to this compound treatment.
3.2.1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for Western blotting (Section 3.1.1.), with a potentially longer stimulation time (e.g., 4-24 hours) to allow for sufficient mRNA transcription.
3.2.2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
3.2.3. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH or β-actin).
-
A typical qPCR reaction mixture includes cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
3.2.4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Flow Cytometry for Platelet-Leukocyte Aggregates
This protocol details the measurement of platelet-leukocyte aggregates in whole blood samples.
3.3.1. Blood Collection and Treatment:
-
Collect whole blood from subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
For in vitro studies, incubate the blood with this compound's active metabolite or vehicle control.
-
Stimulate the blood with an agonist such as ADP to induce platelet activation and aggregate formation.
3.3.2. Antibody Staining:
-
Add fluorescently labeled antibodies specific for platelets (e.g., anti-CD41a or anti-CD61) and leukocytes (e.g., anti-CD45) to the blood samples.
-
To differentiate leukocyte subpopulations, use additional markers such as anti-CD14 for monocytes and anti-CD15 for neutrophils.
-
Incubate the samples in the dark at room temperature for a specified time (e.g., 15-20 minutes).
3.3.3. Sample Preparation and Acquisition:
-
Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).
-
Acquire the data on a flow cytometer.
3.3.4. Data Analysis:
-
Gate on the leukocyte population based on CD45 expression and side scatter properties.
-
Within the leukocyte gate, identify monocytes and neutrophils based on their specific markers.
-
Quantify the percentage of leukocytes that are also positive for the platelet marker, representing platelet-leukocyte aggregates.
Conclusion
The anti-inflammatory properties of this compound represent a significant aspect of its therapeutic profile, contributing to its clinical efficacy in cardiovascular diseases. The molecular mechanisms are complex, primarily revolving around the inhibition of the P2Y12 receptor, which leads to the suppression of the NF-κB signaling pathway, reduced production of inflammatory cytokines, and decreased formation of pro-inflammatory platelet-leukocyte aggregates. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of this compound and novel P2Y12 inhibitors. A deeper understanding of these mechanisms will undoubtedly pave the way for more targeted and effective anti-inflammatory therapies in the future.
References
- 1. This compound Protects Endothelium by Hindering TNFα-Induced VCAM-1 Expression through CaMKKβ/AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound significantly lowers the development of atherosclerosis in ApoE-deficient mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Endothelium by Hindering TNFα-Induced VCAM-1 Expression through CaMKKβ/AMPK/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomised study comparing the antiplatelet and antiinflammatory effect of this compound 150 mg/day versus 75 mg/day in patients with ST-segment elevation acute myocardial infarction and poor responsiveness to this compound: results from the DOUBLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, but not abciximab, reduces platelet leukocyte conjugates and P-selectin expression in a human ex vivo in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound but not aspirin reduces P-selectin expression and formation of platelet-leukocyte aggregates in patients with atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Unseen Reach: A Mechanistic Investigation of Clopidogrel's Off-Target Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Clopidogrel, a cornerstone of antiplatelet therapy, has long been recognized for its potent inhibition of the P2Y12 receptor, a key player in platelet aggregation and thrombus formation. However, a growing body of evidence reveals a more complex pharmacological profile, with a spectrum of "off-target" effects that extend beyond its intended therapeutic action. These pleiotropic effects, ranging from modulation of endothelial function and inflammation to mitochondrial toxicity and altered angiogenesis, present both opportunities and challenges in the clinical application of this widely prescribed drug. This technical guide provides a comprehensive exploration of the mechanistic basis of this compound's off-target effects, offering researchers and drug development professionals a detailed overview of the underlying signaling pathways, experimental methodologies to investigate these effects, and a summary of key quantitative findings.
I. Modulation of Endothelial Function: Beyond Antiplatelet Action
One of the most well-documented off-target effects of this compound is its ability to improve endothelial function, a phenomenon observed independently of its antiplatelet activity and the patient's CYP2C19 genotype[1]. This beneficial effect is primarily attributed to the enhancement of nitric oxide (NO) bioavailability.
Mechanistically, this compound has been shown to sensitize adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which subsequently phosphorylates and activates Akt (also known as protein kinase B) and endothelial nitric oxide synthase (eNOS)[2]. The phosphorylation of eNOS at Ser1177 is a critical step in its activation, leading to increased NO production and subsequent vasorelaxation. Studies in rats with congestive heart failure have demonstrated that chronic P2Y12 blockade with this compound improves adenylyl cyclase-mediated signaling, resulting in enhanced AKT- and eNOS-phosphorylation and improved NO-mediated vasodilation[2].
Key Experimental Protocols:
-
Assessment of Endothelial Function in Isolated Aortic Rings: This ex vivo method allows for the direct measurement of vascular reactivity. Aortic rings are isolated and mounted in an organ bath containing a physiological salt solution. The contractile and relaxation responses to various pharmacological agents are then recorded. For instance, acetylcholine-induced, endothelium-dependent vasorelaxation is a classic indicator of endothelial function.
-
Measurement of Flow-Mediated Dilation (FMD): This non-invasive ultrasound-based technique is the gold standard for assessing endothelial function in humans. It measures the dilation of the brachial artery in response to an increase in shear stress induced by reactive hyperemia.
Quantitative Data Summary:
| Parameter | Study Population | This compound Dosage | Key Findings | Reference |
| Flow-Mediated Dilation (FMD) | Healthy Chinese Subjects | 300 mg single dose | Significant increase in FMD at 4 and 24 hours post-administration, independent of CYP2C19 genotype. | [1] |
| Flow-Mediated Dilation (FMD) | Patients with Stable Coronary Artery Disease | 300 mg and 600 mg single doses | Dose-dependent improvement in FMD. 600 mg dose showed significant improvement at 2, 4, and 22 hours, while the 300 mg dose showed improvement at 4 and 22 hours. | [3] |
| Acetylcholine-induced Vasorelaxation | Rats with Congestive Heart Failure | N/A | Significantly improved in this compound-treated rats compared to untreated CHF rats. | [2] |
| Adenosine-induced Vasorelaxation | Rats with Congestive Heart Failure | N/A | Significantly improved by this compound treatment. | [2] |
Signaling Pathway: this compound's Effect on Endothelial Function
Caption: this compound enhances endothelial function by sensitizing adenylyl cyclase.
II. Mitochondrial Toxicity: A Double-Edged Sword
While beneficial in some contexts, this compound has also been implicated in mitochondrial toxicity, particularly at high concentrations[4]. This off-target effect is a significant concern due to the central role of mitochondria in cellular energy metabolism and apoptosis.
The proposed mechanism involves the impairment of mitochondrial oxidative phosphorylation. In vitro studies using isolated mouse liver mitochondria have shown that high doses of this compound can significantly decrease state 3 and state 4 respiration and prolong oxygen consumption in state 3[4][5]. Furthermore, in primary human hepatocytes and HepG2 cells, this compound's reactive metabolites have been shown to reduce cellular glutathione content, leading to mitochondrial impairment, increased reactive oxygen species (ROS) accumulation, and ultimately apoptosis[5][6]. Other studies have reported that this compound can reduce the inner mitochondrial membrane potential, enhance ROS production, and induce cytochrome c release in human neutrophils and lymphocytes[5].
Key Experimental Protocols:
-
Isolation of Mitochondria and Measurement of Respiration: Mitochondria can be isolated from tissues (e.g., liver) or cultured cells by differential centrifugation. Mitochondrial respiration is then measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). State 3 respiration is measured in the presence of a substrate and ADP, while state 4 respiration is measured in the presence of a substrate but in the absence of ADP.
-
Assessment of Mitochondrial Membrane Potential: The mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes such as JC-1 or TMRM. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cytochrome c Release Assay: The release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis, can be detected by Western blotting of cytosolic and mitochondrial fractions.
Quantitative Data Summary:
| Parameter | Experimental Model | This compound Concentration | Key Findings | Reference |
| Mitochondrial Respiration (State 3 and 4) | Isolated mice liver mitochondria | 10 µg/ml | Significant reduction in both state 3 and state 4 respiration. | [4] |
| Cellular Glutathione Content | Primary human hepatocytes and HepG2 cells | Not specified | Reduced by this compound's reactive metabolites. | [5] |
| Cytotoxicity | HepG2/CYP3A4 supersomes | 10 and 100 µM | Increased cytotoxicity with glutathione depletion. | [6] |
Experimental Workflow: Investigating this compound-Induced Mitochondrial Toxicity
Caption: Workflow for assessing this compound's mitochondrial toxicity.
III. Anti-Inflammatory Properties: A P2Y12-Independent Effect
This compound exhibits anti-inflammatory effects that are independent of its P2Y12 receptor antagonism[7]. This has been demonstrated in experimental models of inflammation induced by lipopolysaccharide (LPS). In these models, this compound treatment has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[7].
Interestingly, studies in P2Y12 receptor knockout mice have revealed that these mice exhibit higher levels of inflammatory cytokines in response to LPS compared to wild-type mice, suggesting a protective role for the P2Y12 receptor in this context. However, the administration of this compound to these knockout mice still resulted in a decrease in inflammation, providing strong evidence for a P2Y12-independent anti-inflammatory mechanism of action[7]. These findings have also been corroborated in human studies where this compound treatment reduced IL-6, TNF-α, and CCL2 levels in LPS-treated volunteers[7].
Key Experimental Protocols:
-
LPS-Induced Inflammation Model: This is a widely used in vivo model to study systemic inflammation. Animals (e.g., mice or rats) are injected with LPS, and the levels of inflammatory markers in the blood or tissues are measured at different time points.
-
Measurement of Cytokine Levels: Cytokine levels in plasma, serum, or cell culture supernatants can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).
Quantitative Data Summary:
| Parameter | Experimental Model | Key Findings | Reference |
| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-10, IL-6, IL-4) | LPS-treated P2Y12 receptor-knockout mice | This compound treatment decreased inflammation. | [7] |
| IL-6, TNF-α, and CCL2 | LPS-treated human volunteers | This compound treatment reduced the levels of these cytokines. | [7] |
| High-sensitivity C-reactive protein (hs-CRP) | Patients undergoing primary percutaneous coronary intervention | This compound treatment prevented increases in hs-CRP. | [7] |
IV. Beyond the Endothelium: Other Notable Off-Target Effects
A. Inhibition of Angiogenesis
This compound has been shown to delay gastric ulcer healing by inhibiting angiogenesis. This effect is mediated through the downregulation of the VEGF-VEGFR2-ERK signaling pathway[7]. In a rat model of gastric ulceration, this compound treatment increased ulcer size and decreased the number of microvessels at the ulcer base. This was accompanied by a significant reduction in the protein and mRNA expression of several angiogenic growth factors, including vWF, FGFR2, VEGF, VEGFR2, and PDGFRA[7].
B. P2Y2 Receptor Inhibition and Bleeding Risk
An intriguing off-target effect of this compound that may contribute to its bleeding risk is the inhibition of P2Y2 receptor-mediated vasoconstriction. Studies in isolated rabbit middle cerebral arteries have shown that this compound treatment attenuates the contractile response to P2Y2 receptor activation[8]. This inhibition of vasoconstriction could impair hemostasis and potentially explain the increased incidence of cerebral microbleeds and intracerebral hemorrhages associated with this compound use[7].
C. Hematological Effects
This compound treatment has been associated with a reduction in white blood cell (WBC) and neutrophil counts[7][9]. This myelosuppressive effect is not observed with other P2Y12 inhibitors like ticagrelor and is thought to be a non-P2Y12-mediated effect of this compound metabolites[10].
Logical Relationship: this compound's Off-Target Effects
References
- 1. Non-antiplatelet effect of this compound: improving endothelial function in Chinese healthy subjects with different CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves endothelial function and NO bioavailability by sensitizing adenylyl cyclase in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single loading dose of this compound causes dose-dependent improvement of endothelial dysfunction in patients with stable coronary artery disease: results of a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High dose this compound decreases mice liver mitochondrial respiration function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatocellular toxicity of this compound: mechanisms and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Treatment Inhibits P2Y2-Mediated Constriction in the Rabbit Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induced reduction in neutrophil count: An overlooked beneficial effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Determination of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a prodrug and a P2Y12 receptor antagonist widely used to inhibit platelet aggregation in the prevention of atherothrombotic events. Its efficacy is dependent on its metabolic activation to an active thiol metabolite, a process influenced by genetic factors, particularly polymorphisms in the cytochrome P450 (CYP) enzyme CYP2C19. Consequently, a significant interindividual variability in response to this compound therapy exists, necessitating robust in vitro assays to assess its antiplatelet effect. These application notes provide detailed protocols for key in vitro assays used to determine the efficacy of this compound, along with data presentation tables and visualizations of the underlying signaling pathways and experimental workflows.
This compound itself is inactive in vitro and requires hepatic biotransformation to exert its antiplatelet effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from inducing platelet activation and subsequent aggregation. The in vitro assays described herein are designed to quantify the extent of this P2Y12 receptor inhibition.
This compound's Mechanism of Action
This compound's therapeutic effect is initiated by its conversion to an active metabolite, primarily by CYP enzymes in the liver. This active metabolite then selectively and irreversibly inhibits the P2Y12 subtype of ADP receptors on the platelet surface. This inhibition blocks the downstream signaling cascade that leads to platelet activation and aggregation.
Key In Vitro Assays for this compound Efficacy
Several in vitro assays are available to assess the pharmacodynamic effects of this compound. The most common and well-established methods include Light Transmission Aggregometry (LTA), Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay, and point-of-care tests like the VerifyNow P2Y12 assay.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of a platelet agonist, such as ADP.
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Gently invert the tubes 3-5 times to ensure proper mixing.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank for the aggregometer.
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust it to a standardized concentration (e.g., 200-300 x 10^9/L) using autologous PPP.
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer to warm to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the platelet agonist, ADP, at a final concentration of 5 µM or 20 µM to the PRP.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is determined by the maximal change in light transmittance. A lower percentage of aggregation in response to ADP indicates a greater inhibitory effect of this compound.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a flow cytometry-based method that specifically assesses the function of the P2Y12 receptor. VASP is an intracellular protein that is phosphorylated in response to increased cyclic adenosine monophosphate (cAMP) levels. P2Y12 receptor activation by ADP inhibits adenylyl cyclase, leading to decreased cAMP and reduced VASP phosphorylation. Inhibition of the P2Y12 receptor by this compound's active metabolite prevents this process, resulting in higher levels of phosphorylated VASP.
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate. The assay should ideally be performed within 4 hours of blood collection.
-
Sample Treatment:
-
Prepare two aliquots of whole blood.
-
To one aliquot, add prostaglandin E1 (PGE1) to stimulate VASP phosphorylation.
-
To the second aliquot, add both PGE1 and ADP. ADP will counteract the effect of PGE1 in the absence of P2Y12 inhibition.
-
-
Fixation and Permeabilization: Fix the platelets with a fixative solution (e.g., formaldehyde) and then permeabilize the platelet membrane to allow intracellular antibody staining.
-
Immunostaining: Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for phosphorylated VASP (Ser239).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population in each tube.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFIPGE1 - MFIPGE1+ADP) / MFIPGE1] x 100 A high PRI indicates a strong response to ADP and thus poor P2Y12 inhibition, while a low PRI suggests effective P2Y12 blockade by this compound.
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection system designed to measure this compound-induced platelet inhibition. The disposable cartridge contains fibrinogen-coated beads and platelet agonists.
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Assay Procedure:
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Dispense the whole blood sample into the designated port on the cartridge.
-
The instrument automatically mixes the blood with the reagents in two channels. One channel contains ADP and PGE1, while the other contains a thrombin receptor activating peptide (TRAP) to measure baseline platelet function.
-
Platelet aggregation leads to an increase in light transmittance, which is measured by the instrument.
-
-
Data Analysis: The instrument reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The percent inhibition is also calculated based on the baseline and post-treatment values.
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes for the described assays.
Table 1: Quantitative Parameters for In Vitro this compound Efficacy Assays
| Parameter | Light Transmission Aggregometry (LTA) | VASP Phosphorylation Assay | VerifyNow P2Y12 Assay |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood | Whole Blood |
| Anticoagulant | 3.2% Sodium Citrate | 3.2% Sodium Citrate | 3.2% Sodium Citrate |
| Primary Agonist | ADP | ADP (in conjunction with PGE1) | ADP |
| Agonist Concentration | 5 µM or 20 µM | Not applicable (reagent in kit) | Not applicable (reagent in cartridge) |
| Primary Endpoint | % Aggregation | Platelet Reactivity Index (PRI) (%) | P2Y12 Reaction Units (PRU) |
Table 2: Interpretation of Results for this compound Efficacy
| Assay | Responder (Effective Inhibition) | Poor Responder (Low Inhibition) | Reference |
| LTA (ADP 20 µM) | < 60% aggregation | ≥ 60% aggregation | |
| VASP Assay | PRI < 50% | PRI ≥ 50% | |
| VerifyNow P2Y12 | PRU < 208-230 | PRU ≥ 208-230 |
Note: Cut-off values for defining responders and poor responders can vary between studies and clinical contexts.
Conclusion
The in vitro assays detailed in these application notes provide valuable tools for researchers, scientists, and drug development professionals to assess the efficacy of this compound. Light Transmission Aggregometry, the VASP phosphorylation assay, and point-of-care tests like the VerifyNow P2Y12 assay each offer unique advantages in quantifying the antiplatelet effects of this compound by measuring the functional consequences of P2Y12 receptor inhibition. The choice of assay may depend on the specific research question, available equipment, and desired throughput. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Platelet Aggregation Assays in the Presence of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a widely prescribed antiplatelet agent that plays a crucial role in the prevention of thrombotic events in patients with cardiovascular disease. It is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets. This binding prevents ADP-mediated platelet activation and subsequent aggregation, thereby reducing the risk of thrombus formation.
Monitoring the efficacy of this compound therapy is essential to ensure an adequate antiplatelet effect and to identify patients who may be resistant to the drug. Platelet aggregation assays are the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents like this compound. These assays provide valuable insights for both clinical management and the development of new antiplatelet therapies.
This document provides detailed protocols for conducting platelet aggregation assays, specifically focusing on Light Transmission Aggregometry (LTA), in the presence of this compound. It also includes a summary of expected quantitative data and visual representations of the experimental workflow and the underlying signaling pathway.
Principle of Platelet Aggregation Assays
Platelet aggregation assays measure the ability of platelets to clump together in response to an agonist. In the context of this compound, ADP is the most relevant agonist as this compound's primary target is the P2Y12 ADP receptor.
Light Transmission Aggregometry (LTA) is a widely used method that measures changes in light transmission through a suspension of platelet-rich plasma (PRP). When an agonist is added to the PRP, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through. The change in light transmission is recorded over time to generate an aggregation curve.
VerifyNow P2Y12 Assay is a point-of-care, whole-blood assay that measures ADP-induced platelet aggregation. The results are reported in P2Y12 Reaction Units (PRU).
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol for Assessing this compound's Effect
This protocol outlines the steps for performing LTA to evaluate the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Materials and Reagents:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Adenosine diphosphate (ADP) solution (e.g., 20 µM)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
2. Sample Preparation:
-
Blood Collection: Collect whole blood from subjects (with and without this compound treatment) into tubes containing 3.2% sodium citrate as an anticoagulant. Gently invert the tubes several times to ensure proper mixing.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Transfer the remaining blood and centrifuge at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets and other blood cells. The supernatant is the PPP, which is used as a blank (100% aggregation).
3. Assay Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Sample Incubation: Pipette a specific volume of PRP (e.g., 450 µL) into the aggregometer cuvettes. Place a stir bar in each cuvette and incubate at 37°C for at least 2 minutes to allow the platelets to stabilize.
-
Baseline Reading: Place the cuvette with PRP into the aggregometer and establish a stable baseline reading.
-
Addition of Agonist: Add a specific volume of ADP solution (e.g., 50 µL of 20 µM ADP to achieve a final concentration of 2 µM) to the PRP to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument's software will generate an aggregation curve.
-
Analysis: The maximum percentage of platelet aggregation is determined from the aggregation curve.
4. Data Interpretation:
-
Compare the percentage of platelet aggregation in samples from subjects treated with this compound to that of untreated (control) subjects.
-
A significant reduction in ADP-induced platelet aggregation in the this compound-treated group indicates an effective antiplatelet response.
Data Presentation
The following table summarizes typical quantitative data obtained from platelet aggregation assays in the presence and absence of this compound.
| Assay Type | Parameter | Control (No this compound) | This compound Treated | Percentage Inhibition |
| Light Transmission Aggregometry (LTA) | Maximum Aggregation (%) | 70 - 90% | 20 - 50% | 40 - 70% |
| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | 194 - 418 PRU[1] | < 180 - 208 PRU | Varies |
Note: The values presented are approximate ranges and can vary depending on the specific protocol, agonist concentration, and individual patient response. A study showed that this compound treatment resulted in a significant suppression of maximal ADP-induced platelet aggregation as assessed with LTA, from a baseline of 85.0% to 47.0% after this compound administration[2]. Another study using the VerifyNow P2Y12 assay reported baseline PRU values in a reference range of 194–418 PRU, which dropped to a mean of 110 PRU 24 hours after a 450 mg loading dose of this compound[1]. This compound therapy resulted in a mean 64.0+/-25.3% PRU reduction[3].
Mandatory Visualization
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for Light Transmission Aggregometry.
P2Y12 Signaling Pathway and this compound Inhibition
References
Application Notes and Protocols for Quantifying Clopidogrel's Active Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the active metabolite of Clopidogrel in human plasma samples. The inherent instability of the thiol-containing active metabolite necessitates immediate stabilization upon blood collection, a critical step detailed in the following protocols. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and selectivity for accurate quantification.
Introduction
This compound is a prodrug that requires a two-step metabolic activation in the liver to form its pharmacologically active thiol metabolite.[1] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][2] Due to the high reactivity of its thiol group, the active metabolite is unstable in plasma, readily forming disulfide bonds with itself or other endogenous molecules.[2][3] This instability poses a significant challenge for bioanalysis. To ensure accurate measurement, immediate derivatization of the thiol group upon blood collection is essential.[3][4] The most common approach involves alkylation with reagents such as 2-bromo-3'-methoxyacetophenone (MPB or BMPA) to form a stable derivative.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the determination of the stabilized this compound active metabolite (CAMD) in human plasma.
Table 1: Method Performance and Linearity
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Linearity Range (ng/mL) |
| Furlong et al. (2013)[6] | 0.101 - 0.125 | 101 - 125 | 0.101 - 125 |
| Peer et al. (2012)[4][8] | 0.1 | 150 | 0.1 - 150 |
| Takahashi et al. (2008)[5][7] | 0.5 | 250 | 0.5 - 250 |
| Delavenne et al. (2010)[9] | 0.8 | 150 | 1 - 150 |
| Liu et al. (2018)[2][10] | 0.5 | 100 | 0.5 - 100 |
Table 2: Precision and Accuracy
| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or %DEV) |
| Furlong et al. (2013)[6] | < 14.3% | < 14.3% | Within ±6.3% |
| Peer et al. (2012)[4][8] | < 6% | < 6% | < ±12% |
| Takahashi et al. (2008)[5][7] | < 6% | < 6% | Within 12% |
| Delavenne et al. (2010)[9] | < 17% | < 17% | 1.7% to 7.5% |
| Liu et al. (2018)[2][10] | Within ±20% | Within ±20% | Within requirement |
Table 3: Recovery and Matrix Effect
| Method Reference | Extraction Recovery (%) | Matrix Effect (%) |
| Furlong et al. (2013)[6] | > 79% | Not specified |
| Takahashi et al. (2008)[5][7] | 85% - 105% | 102% - 121% (No significant effect) |
| Liu et al. (2018)[2][10] | Acceptable (CV within ±20%) | Not specified |
Experimental Protocols
Two primary sample preparation methodologies are presented: Protein Precipitation and Solid-Phase Extraction (SPE). Both protocols begin with the critical blood collection and stabilization step.
Protocol 1: Blood Collection and Immediate Stabilization of Active Metabolite
This initial step is crucial and common to all subsequent quantification methods.
-
Prepare collection tubes (e.g., EDTA tubes) containing a solution of the stabilizing agent, 2-bromo-3'-methoxyacetophenone (MPB), in acetonitrile. For every 1 mL of whole blood to be collected, 10-30 µL of a 50-500 mM MPB solution is typically used.[4][11]
-
Draw whole blood directly into the prepared tube.
-
Immediately mix the blood with the MPB solution by gentle inversion.
-
Allow the derivatization reaction to proceed for approximately 10 minutes at room temperature.[3]
-
Centrifuge the stabilized blood sample to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis. The derivatized metabolite is stable under these conditions for extended periods.[5][6][7]
Protocol 2: Quantification by Protein Precipitation and LC-MS/MS
This method is rapid and suitable for high-throughput analysis.[4][8][9]
-
Sample Preparation:
-
Thaw stabilized plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled derivatized metabolite or an analog like Ticlopidine).[4][8][11]
-
Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[9][11]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[4][8]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C8 or C18 column (e.g., Waters Acquity UPLC C18, 1.7 µm).[4][8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing an additive like 0.1% formic acid.[2]
-
Flow Rate: Typically 0.2 - 0.4 mL/min.[3]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized active metabolite and the internal standard. For the MPB-derivatized metabolite (CAMD), a common transition is m/z 504.0 → 354.0.[2][10]
-
Protocol 3: Quantification by Solid-Phase Extraction (SPE) and LC-MS/MS
This method provides a cleaner extract, potentially reducing matrix effects.[5][7]
-
Sample Preparation:
-
Thaw stabilized plasma samples on ice.
-
To a 400 µL aliquot of plasma, add an internal standard and 550 µL of 1% formic acid.[3]
-
Condition an SPE plate or cartridge (e.g., C2 or other polymeric sorbent) with methanol followed by water.[5][7][12]
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[12]
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[12]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
Metabolic Pathway Overview
This compound undergoes extensive metabolism. A significant portion is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite. The therapeutically relevant pathway involves oxidation by cytochrome P450 (CYP) enzymes to 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[1][2]
References
- 1. novapublishers.com [novapublishers.com]
- 2. Simultaneous determination of this compound, 2-oxo-clopidogrel, and the thiol metabolite of this compound in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of this compound and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of this compound in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-performance LC MS/MS method for quantification of this compound active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound, 2-oxo-clopidogrel, and the thiol metabolite of this compound in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 11. Validation of a method for quantitation of the this compound active metabolite, this compound, this compound carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Utilizing Clopidogrel to Elucidate P2Y12 Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Upon activation by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and the formation of a stable thrombus.[1] Due to its central role, the P2Y12 receptor is a major therapeutic target for antiplatelet drugs. Clopidogrel is a widely used antithrombotic agent that serves as a specific, irreversible antagonist of the P2Y12 receptor.[2][3] As such, it is not only a clinically significant medication but also an invaluable pharmacological tool for studying the intricacies of P2Y12 signaling pathways, platelet function, and the development of novel antiplatelet therapies.
Mechanism of Action of this compound this compound is a prodrug that requires a two-step metabolic activation process by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form its active thiol metabolite.[2][4][5][6] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor.[2][4] The binding is covalent, forming a disulfide bond with cysteine residues on the receptor, which permanently disables it for the lifespan of the platelet, typically 7 to 10 days.[4][5] This action specifically blocks the ADP-induced downstream signaling, preventing the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor complex and subsequent platelet aggregation.[4][7]
Recent studies have revealed a more complex mechanism, suggesting that the active metabolite of this compound also disrupts the homooligomeric complexes of P2Y12 receptors, causing their breakdown into monomers and dimers and partitioning them out of membrane lipid rafts, which are critical for their function.[8][9][10]
Caption: this compound's conversion to an active metabolite and its subsequent irreversible inhibition of the P2Y12 receptor.
The P2Y12 Receptor Signaling Pathway The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[5][11] When ADP binds to the receptor, it triggers the following key signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11]
-
VASP Dephosphorylation: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). The level of phosphorylated VASP (P-VASP) is therefore a specific marker of P2Y12 receptor inhibition.[11][12]
-
PI3K Activation: P2Y12 activation also stimulates the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for amplifying and sustaining platelet activation.[7][8]
-
GPIIb/IIIa Activation: These signaling events converge on the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[7][13] This activation allows the receptor to bind fibrinogen, cross-linking adjacent platelets.
By irreversibly blocking the P2Y12 receptor, this compound prevents these downstream events, effectively inhibiting platelet aggregation.
Caption: The P2Y12 signaling cascade initiated by ADP and inhibited by this compound's active metabolite.
Application Notes: Experimental Approaches
This compound is used as a standard inhibitor in various assays to probe P2Y12 function. Below are key experimental applications.
-
Platelet Aggregation Assays: These are the most direct methods to assess the functional consequence of P2Y12 inhibition. This compound is used to establish a baseline of maximal P2Y12 inhibition, against which novel compounds can be compared. Light Transmission Aggregometry (LTA) is considered the gold standard.[14][15]
-
Flow Cytometry: This technique allows for the specific analysis of intracellular markers of P2Y12 signaling. The phosphorylation status of VASP is a highly specific downstream marker of the P2Y12/cAMP pathway and is widely used to quantify the effects of this compound.[12][14] Additionally, flow cytometry can measure platelet activation markers like P-selectin expression and fibrinogen binding to activated GPIIb/IIIa.[16]
-
Western Blotting: This method can be used to visualize changes in protein levels or post-translational modifications. It has been employed to demonstrate that this compound's active metabolite induces the breakdown of P2Y12 receptor oligomers into monomers and dimers, providing insight into the drug's molecular mechanism.[10] While it can also detect P-VASP, it is considered less quantitative than flow cytometry for this purpose.[12]
Caption: A typical experimental workflow for evaluating P2Y12 pathway modulators using this compound as a reference inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to investigate P2Y12 signaling.
Table 1: Pharmacodynamic Effects of this compound on Platelet Aggregation
| Parameter | Treatment Group | Value | Agonist | Assay | Reference |
|---|---|---|---|---|---|
| Steady-State Inhibition | This compound (75 mg/day) | 40% - 60% | ADP | LTA | [4] |
| Maximal Aggregation | This compound (75 mg/day) | 65.3 ± 12.1% | 5 µM ADP | LTA | [17] |
| Maximal Aggregation | this compound (150 mg/day) | 45.1 ± 20.9% | 5 µM ADP | LTA |[17] |
Table 2: this compound's Effect on VASP Phosphorylation (Flow Cytometry)
| Parameter | Condition | Value | Species | Reference |
|---|---|---|---|---|
| Platelet Reactivity Index (PRI) | Baseline (Pre-treatment) | 28.84 ± 28.52% | Feline | [12] |
| Platelet Reactivity Index (PRI) | Post-Clopidogrel (7 days) | 1.69 ± 12.39% | Feline |[12] |
Table 3: Cut-off Values for High On-Treatment Platelet Reactivity (VerifyNow Assay)
| Parameter | Cut-off Value | Clinical Context | Reference |
|---|---|---|---|
| P2Y12 Reaction Units (PRU) | > 208 | Post-Percutaneous Coronary Intervention (PCI) | [18] |
| P2Y12 Reaction Units (PRU) | > 190 | Secondary Stroke Prevention |[19] |
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. This compound-treated samples will show reduced aggregation (less change in light transmission) compared to controls.[17]
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Platelet agonist: Adenosine diphosphate (ADP) stock solution (e.g., 200 µM).
-
Platelet-poor plasma (PPP) as a reference.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
37°C water bath or heating block.
Procedure:
-
Blood Collection: Draw venous blood into sodium citrate tubes. Avoid excessive tourniquet time to prevent platelet activation. Process samples within 4 hours.[7][20]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250-300 x 10⁹/L) using autologous PPP.[17]
-
Assay Setup:
-
Pipette adjusted PRP into an aggregometer cuvette with a stir bar.
-
Incubate the cuvette at 37°C for 5 minutes.
-
Calibrate the aggregometer by setting 0% transmission with the PRP sample and 100% transmission with a PPP sample.[17]
-
-
Aggregation Measurement:
-
Add the ADP agonist to the PRP sample to achieve the desired final concentration (e.g., 5 µM or 20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximal aggregation (%), which is the maximum percentage change in light transmission from baseline.[17] Compare the results between control, this compound-treated, and test compound-treated groups.
Protocol 2: Flow Cytometry for Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation
Principle: This assay quantifies the phosphorylation state of VASP within platelets. P2Y12 receptor inhibition by this compound leads to high levels of cAMP, PKA activation, and thus high levels of P-VASP. The assay measures P-VASP levels in the presence of PGE1 (a cAMP activator) with and without ADP.[12]
Materials:
-
Whole blood collected in citrate or hirudin tubes.
-
VASP Phosphorylation Assay Kit (e.g., Platelet VASP/P2Y12 from BioCytex).
-
Prostaglandin E1 (PGE1) and ADP reagents.
-
Fixative solution (e.g., paraformaldehyde).
-
Permeabilization solution.
-
Fluorescently labeled primary antibodies against P-VASP and a platelet marker (e.g., CD61).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Aliquot whole blood into two tubes.
-
Stimulation:
-
Tube 1 (PGE1): Add PGE1 to the first tube. This establishes the maximal VASP phosphorylation state.
-
Tube 2 (PGE1 + ADP): Add both PGE1 and ADP to the second tube. In uninhibited platelets, ADP will counteract the PGE1 effect, leading to lower P-VASP levels. In this compound-treated platelets, P-VASP levels will remain high.
-
-
Incubation: Incubate both tubes for a specified time at room temperature.
-
Fixation: Stop the reaction by adding a fixative solution.
-
Staining: Permeabilize the platelets and stain with fluorescently labeled antibodies against P-VASP and a platelet surface marker.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward/side scatter and the platelet-specific marker. Measure the median fluorescence intensity (MFI) of the P-VASP signal in both tubes.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI from both conditions: PRI (%) = [(MFI_PGE1) – (MFI_PGE1+ADP)] / (MFI_PGE1) x 100 A lower PRI indicates a stronger P2Y12 inhibition by this compound or a test compound.[12]
Protocol 3: Western Blot for P2Y12 Receptor Oligomerization
Principle: This protocol uses non-reducing SDS-PAGE to separate P2Y12 receptor complexes by size. In vitro treatment with this compound's active metabolite or in vivo treatment with this compound has been shown to shift the P2Y12 signal from high-molecular-weight oligomers to lower-weight dimers and monomers.[9][10]
Materials:
-
Washed platelets from control and this compound-treated subjects (e.g., rats treated orally with this compound).[10]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).
-
SDS-PAGE equipment and reagents.
-
Nitrocellulose or PVDF membranes.
-
Primary antibody: Anti-P2Y12 rabbit antiserum.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Platelet Lysate Preparation: Lyse washed platelets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Sample Preparation: Mix equal amounts of protein from each sample with non-reducing Laemmli buffer. Do NOT boil the samples, as this can disrupt non-covalent interactions.
-
Non-Reducing SDS-PAGE: Separate the proteins on a polyacrylamide gel. The main species in untreated platelets will be high-molecular-weight oligomers.[10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary anti-P2Y12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Compare the band patterns between control and this compound-treated samples. Look for a dose-dependent shift from high-molecular-weight bands (oligomers) to lower-molecular-weight bands corresponding to dimers and monomers in the this compound-treated lanes.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12, a new platelet ADP receptor, target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to this compound in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The active metabolite of this compound disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active metabolite of this compound disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. DSpace [digital.library.adelaide.edu.au]
- 12. Assessment of P2Y12 Inhibition by this compound in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Intensified P2Y12 inhibition for high-on treatment platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Verifynow P2Y12 PRU-Guided Modification of this compound for Prevention of Recurrent Ischemic Stroke: A Real-World Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Studying the Effects of Clopidogrel on Endothelial Cell Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is a thienopyridine antiplatelet agent that functions as a prodrug. Its active metabolite selectively and irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is crucial for platelet activation and aggregation.[1][2][3] Beyond its well-established antiplatelet effects, a growing body of evidence suggests that this compound exerts beneficial, or "pleiotropic," effects on the vascular endothelium.[4] These effects contribute to its overall cardiovascular protective properties and are of significant interest to researchers studying vascular biology and drug development.
These application notes provide a comprehensive overview of the protocols used to investigate the impact of this compound on endothelial cell function. The focus is on in vitro and ex vivo methodologies that are commonly employed to elucidate the mechanisms underlying this compound's effects on endothelial nitric oxide (NO) bioavailability, inflammation, oxidative stress, and cell survival.
Important Considerations for In Vitro Studies:
This compound is a prodrug that requires hepatic metabolism by cytochrome P450 (CYP) enzymes to form its active thiol metabolite.[5][6][7] The parent compound is inactive in vitro.[3] Therefore, to study the direct effects of its active form on endothelial cells, researchers must use the active metabolite. However, this metabolite is highly unstable. An alternative approach involves in vitro systems that co-incubate this compound with liver microsomes to generate the active metabolite.[7][8] Many of the observed endothelial effects of this compound in vivo are likely indirect, resulting from the inhibition of platelet activation and the subsequent reduction in the release of pro-inflammatory and pro-oxidant mediators from platelets.
Data Presentation: Summary of this compound's Effects on Endothelial Function
The following tables summarize quantitative data from studies investigating the effects of this compound on various markers of endothelial function.
Table 1: Effects of this compound on Endothelium-Dependent Vasodilation and NO Bioavailability
| Parameter | Model System | Treatment Group | Control/Baseline | Post-Treatment | Percentage Change | Reference |
| Acetylcholine-induced Forearm Blood Flow (max FBF; mL/100 mL/min) | Patients with Coronary Artery Disease (CAD) | This compound (300 mg loading, 75 mg/day for 5 weeks) | 9.8 ± 0.3 | 14.7 ± 0.4 | +50% | [9][10] |
| L-NMMA Response (reduction in FBF; mL/100 mL/min) | Patients with CAD | This compound (as above) | 3.7 ± 0.1 | 6.8 ± 0.3 | +83.8% | [9][10] |
| Acetylcholine-induced Vasorelaxation | Rats with Congestive Heart Failure (CHF) | This compound (5 mg/kg twice daily for 2 weeks) | Attenuated | Significantly Improved | Not specified | [11] |
| Reactive Hyperemia Index (RHI) | Patients with Stable CAD | This compound (75 mg/day for 3 months) | Baseline | 21 ± 9% increase | +21% | [12] |
Table 2: Effects of this compound on Markers of Inflammation and Oxidative Stress
| Marker | Model System | Treatment Group | Control/Placebo | This compound Group | Percentage Change | Reference |
| Urinary 8-iso-Prostaglandin F2α | Patients with CAD | 5 weeks of treatment | No significant change | Reduced | Not specified | [10][13] |
| Plasma hsCRP | Patients with CAD | 5 weeks of treatment | No significant change | Reduced | Not specified | [10][13] |
| Plasma sCD40L | Patients with CAD | 5 weeks of treatment | No significant change | Reduced | Not specified | [10][13] |
| Plasma RANTES | Patients with CAD | 5 weeks of treatment | No significant change | Reduced | Not specified | [10][13] |
| TNFα-induced VCAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | This compound | TNFα-stimulated | Strikingly repressed | Not specified | [14] |
| TNFα-induced ROS Generation | HAECs | This compound | TNFα-stimulated | Reduced | Not specified | [14] |
| Gene Expression of ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (20 µmol/L for 24 hours) | TNFα-stimulated | Diminished | Not specified | [4] |
| Gene Expression of MCP-1 | HUVECs | This compound (20 µmol/L for 24 hours) | TNFα-stimulated | Reduced | Not specified | [4] |
Experimental Protocols
Protocol 1: Assessment of Endothelial Nitric Oxide Synthase (eNOS) Activation by Western Blot
This protocol details the methodology for determining the phosphorylation status of eNOS at Ser1177 and Akt at Ser473, key events in the activation of the NO production pathway in endothelial cells.
1. Cell Culture and Treatment:
- Culture human endothelial cells (e.g., HUVECs or HAECs) in appropriate media until they reach 80-90% confluency.
- Starve the cells in serum-free media for 4-6 hours prior to treatment.
- Treat the cells with the this compound active metabolite at desired concentrations or with vehicle control for the specified time period. Alternatively, use an in vitro metabolic activation system.
2. Cell Lysis:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on an 8-10% gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177), total eNOS, phospho-Akt (Ser473), and total Akt overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Measurement of VCAM-1 Expression and Leukocyte Adhesion
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit TNFα-induced VCAM-1 expression and subsequent leukocyte adhesion to endothelial cells.[14]
1. Endothelial Cell Culture and Treatment:
- Culture endothelial cells (e.g., HAECs) in 6-well plates or on coverslips until confluent.
- Pre-treat the cells with this compound (or its active metabolite) for a specified duration (e.g., 1-24 hours).
- Stimulate the cells with a pro-inflammatory cytokine, such as TNFα (e.g., 10 ng/mL), for 4-6 hours to induce VCAM-1 expression.
2. VCAM-1 Expression Analysis (Western Blot or qPCR):
- For protein analysis, follow the Western Blot protocol described in Protocol 1, using a primary antibody against VCAM-1.
- For gene expression analysis, isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (qPCR) using primers specific for VCAM-1.
3. Leukocyte Adhesion Assay:
- Culture a leukocyte cell line (e.g., HL-60 or THP-1 cells).
- Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
- After TNFα stimulation, wash the endothelial cell monolayer gently with media.
- Add the fluorescently labeled leukocytes to the endothelial cells and co-incubate for 30-60 minutes at 37°C.
- Gently wash away the non-adherent leukocytes with PBS.
- Visualize and quantify the adherent leukocytes using a fluorescence microscope. Capture images from several random fields per well.
4. Data Analysis:
- For the adhesion assay, count the number of adherent fluorescent cells per field.
- Calculate the average number of adherent cells for each treatment condition.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant as an indicator of NO production.
1. Cell Culture and Treatment:
- Plate endothelial cells in a 24-well plate and grow to confluency.
- Replace the culture medium with a phenol red-free medium.
- Treat the cells with this compound (or its active metabolite), vehicle control, or a positive control (e.g., acetylcholine or bradykinin) for the desired time.
2. Sample Collection:
- Collect the cell culture supernatant from each well.
3. Griess Assay:
- Use a commercially available Griess Reagent System.
- In a 96-well plate, add 50 µL of the collected supernatant.
- Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
4. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples based on the standard curve.
- Normalize the results to the total protein content of the cells in each well.
Signaling Pathways and Workflows
Caption: Metabolic activation pathway of this compound.
Caption: this compound's indirect and direct effects on endothelial cells.
Caption: Experimental workflow for the leukocyte adhesion assay.
References
- 1. Anti-Platelet Therapy with this compound Prevents Endothelial Dysfunction and Vascular Remodeling in Aortas from Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the pharmacological mechanisms of this compound for carotid stenosis treatment based on network pharmacology and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on inflammatory cytokines and adhesion molecules in human endothelial cells: Role of nitric oxide mediating pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of this compound: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound improves systemic endothelial nitric oxide bioavailability in patients with coronary artery disease: evidence for antioxidant and antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves endothelial function and NO bioavailability by sensitizing adenylyl cyclase in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves microvascular endothelial function in subjects with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound Protects Endothelium by Hindering TNFα-Induced VCAM-1 Expression through CaMKKβ/AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Clopidogrel in Animal Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clopidogrel in preclinical animal models of ischemic stroke. This document details the mechanism of action of this compound, standardized protocols for its administration in conjunction with stroke modeling, and methods for assessing its efficacy. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other antiplatelet agents.
Introduction to this compound in Ischemic Stroke
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by the interruption of blood flow to the brain.[1][2] Animal models are crucial for understanding the pathophysiology of stroke and for developing novel therapeutic interventions.[3] this compound is a widely prescribed antiplatelet medication that plays a significant role in the secondary prevention of ischemic events.[4][5] It is a prodrug that is converted in the liver by cytochrome P450 enzymes, primarily CYP2C19, into an active metabolite.[2][6][7] This active metabolite irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[6][7] Beyond its antithrombotic effects, this compound has been shown to possess pleiotropic anti-inflammatory properties, which may contribute to its neuroprotective effects in the context of stroke.[1][8][9]
Common Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The middle cerebral artery occlusion (MCAO) model is a widely used and well-established method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[3][10] The procedure involves the temporary or permanent occlusion of the MCA, leading to a reproducible infarct in the territory supplied by this artery.[10]
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia by MCAO in Mice
This protocol describes the intraluminal suture method for transient MCAO in mice.
Materials:
-
Male C57/BL6 mice (20-25g)[11]
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C[11]
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 silicone-coated monofilament suture[11]
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse using isoflurane (3% for induction, 1.5% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain rectal temperature between 36.5 and 37.0°C.[11]
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a 6-0 silicone-coated monofilament suture into the ECA and advance it into the ICA until the tip occludes the origin of the MCA.[11]
-
Confirm successful occlusion by monitoring regional cerebral blood flow with a laser Doppler flowmeter. A reduction of >80% indicates successful occlusion.
-
After the desired occlusion period (e.g., 60-120 minutes), carefully withdraw the filament to allow for reperfusion.[11]
-
Suture the incision and allow the animal to recover in a heated cage.
Protocol 2: Administration of this compound
This protocol outlines the oral administration of this compound to mice.
Materials:
-
This compound bisulfate tablets
-
0.5% methylcellulose solution or sterile water
-
Oral gavage needles (20-22 gauge)
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Calculate the required dose of this compound. Doses in animal studies typically range from 3 to 10 mg/kg.[12][13]
-
Grind the this compound tablet into a fine powder using a mortar and pestle.[9]
-
Suspend the powder in a vehicle such as 0.5% methylcellulose solution to the desired concentration.[9]
-
Administer the this compound suspension to the mice via oral gavage. The volume should not exceed 10 ml/kg body weight.
-
Administration can be performed as a single loading dose or as daily maintenance doses, depending on the experimental design.[9][14] For pre-treatment studies, this compound is often administered for several days prior to MCAO induction.[11]
Protocol 3: Assessment of Stroke Outcomes
A. Neurological Deficit Scoring:
-
Assess neurological function at 24 hours post-MCAO using a standardized scoring system. A common 5-point scale is as follows:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling towards the contralateral side
-
3: Leaning or falling to the contralateral side
-
4: No spontaneous motor activity
-
B. Infarct Volume Measurement (TTC Staining):
-
At 24 or 48 hours post-MCAO, euthanize the animals and perfuse transcardially with cold saline.
-
Carefully remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ).
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in animal models of ischemic stroke.
Table 1: Effect of this compound on Infarct Volume and Neurological Score
| Animal Model | This compound Dose | Treatment Regimen | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Rat MCAO | 3-10 mg/kg, p.o. | Daily for 3 days pre-MCAO | Significant reduction (P < 0.001) | Not reported | [12] |
| Mouse MCAO | 5 mg/kg, p.o. | Daily post-MCAO | Not the primary outcome | Worsened motor impairment | [15] |
| Rabbit MCA Thrombosis | 3 & 10 mg/kg, p.o. | Daily for 3 days | Not directly measured | Not reported | [13] |
Table 2: Effect of this compound on Inflammatory and Platelet Markers
| Animal Model | This compound Dose | Marker | Effect | Reference |
| Rabbit Ischemic Coronary Artery | Not specified | P-selectin, CD40 ligand, Tissue factor | Reduced expression | [8] |
| Mouse Hindlimb Ischemia | Not specified | Macrophage count | Increased total macrophages | [16] |
| Mouse Angiotensin II model | 15 mg/kg loading, 5 mg/kg maintenance | Platelet vascular deposition, Inflammatory cell infiltration | Reduced | [9] |
| Mouse MCAO | Not specified | Platelet activation (CD62P) | Reduced by 40.6% | [11] |
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Study in MCAO Model
References
- 1. [this compound and stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Resistance in Ischemic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Administration Impairs Post-Stroke Learning and Memory Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound response in ischemic stroke patients: Is polymorphism or gender more important? Results of the CRISP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of this compound on the expression of inflammatory markers in rabbit ischemic coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and this compound Treatment [frontiersin.org]
- 12. Anti-platelet effects of this compound in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Treatment Inhibits P2Y2-Mediated Constriction in the Rabbit Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Platelet reactivity after this compound loading in patients with acute ischemic stroke [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry-Based Platelet Function Testing for Clopidogrel Response
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clopidogrel is a widely prescribed antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby reducing platelet aggregation and subsequent thrombus formation.[1][2] However, there is significant interindividual variability in the response to this compound, leading to the concept of "this compound resistance," where some patients may not be adequately protected from thrombotic events.[3][4] Flow cytometry has emerged as a powerful tool to assess platelet function and monitor the efficacy of this compound therapy. This document provides detailed application notes and protocols for flow cytometry-based assays to evaluate this compound response, focusing on the vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay and the measurement of platelet activation markers.
Section 1: this compound's Mechanism of Action and the P2Y12 Signaling Pathway
This compound is a prodrug that is metabolized in the liver to its active metabolite, which then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Lower cAMP levels lead to reduced phosphorylation of VASP, a key protein involved in regulating actin dynamics and platelet activation. By blocking the P2Y12 receptor, this compound prevents this cascade, leading to sustained VASP phosphorylation and inhibition of platelet activation and aggregation.[3][4]
Section 2: Flow Cytometry-Based Assays for this compound Response
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the extent of P2Y12 receptor inhibition by this compound.[3] The principle of the assay is based on the differential phosphorylation of VASP in response to prostaglandin E1 (PGE1) and ADP. PGE1 stimulates adenylyl cyclase, leading to increased cAMP and VASP phosphorylation. In contrast, ADP, through the P2Y12 receptor, inhibits adenylyl cyclase, thereby reducing VASP phosphorylation. When the P2Y12 receptor is blocked by this compound, the inhibitory effect of ADP is diminished, resulting in higher levels of VASP phosphorylation.[4]
The results are typically expressed as the Platelet Reactivity Index (PRI), which is calculated from the mean fluorescence intensity (MFI) of stained platelets.[3][6]
PRI (%) = [(MFIPGE1) - (MFIPGE1+ADP)] / (MFIPGE1) x 100
A lower PRI indicates a better response to this compound (i.e., greater P2Y12 inhibition).
Platelet Activation Marker Analysis
Another approach to assess this compound response is to measure the expression of platelet activation markers on the cell surface using flow cytometry. Upon activation, platelets undergo degranulation, leading to the surface expression of proteins such as P-selectin (CD62P) and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex.[7][8] By stimulating platelets with ADP in vitro, the degree of P-selectin expression and GPIIb/IIIa activation can be quantified and used to determine the inhibitory effect of this compound.
Section 3: Experimental Protocols
VASP Phosphorylation Assay Protocol
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Prostaglandin E1 (PGE1) solution.
-
Adenosine diphosphate (ADP) solution.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (p-VASP).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Collect whole blood into sodium citrate tubes. The assay should ideally be performed within 2 to 4 hours of blood collection.[9]
-
Stimulation:
-
Label two tubes for each patient sample: "PGE1" and "PGE1+ADP".
-
To the "PGE1" tube, add PGE1 to a final concentration of 10 µM.
-
To the "PGE1+ADP" tube, add PGE1 to a final concentration of 10 µM and ADP to a final concentration of 10 µM.
-
Add 5 µL of whole blood to each tube.
-
Incubate for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Add a fixation buffer to each tube and incubate as recommended by the manufacturer.
-
Wash the cells with a suitable buffer.
-
Add a permeabilization buffer and incubate as recommended by the manufacturer.
-
-
Staining:
-
Add the fluorescently labeled anti-p-VASP antibody to each tube.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) for both the "PGE1" and "PGE1+ADP" samples.
-
Calculate the Platelet Reactivity Index (PRI) using the formula provided above.
-
Platelet Activation Marker (P-selectin and activated GPIIb/IIIa) Protocol
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Adenosine diphosphate (ADP) solution.
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to the activated form of GPIIb/IIIa).[10]
-
Anti-CD41 or Anti-CD61 (platelet-specific markers).
-
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Sample Preparation: Collect whole blood into sodium citrate tubes.
-
Stimulation and Staining:
-
Label tubes for each patient sample: "Resting", "ADP", and "Isotype Control".
-
To the "ADP" tube, add ADP to a final concentration of 10-20 µM.[10][11]
-
To all tubes, add the appropriate fluorescently labeled antibodies (e.g., Anti-CD62P, PAC-1, and a platelet-specific marker). Add the isotype control antibody to the "Isotype Control" tube.
-
Add 5 µL of whole blood to each tube.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add a fixation buffer if samples will not be analyzed immediately.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population using the platelet-specific marker (e.g., CD41 or CD61).
-
Determine the percentage of positive cells and/or the mean fluorescence intensity (MFI) for P-selectin and activated GPIIb/IIIa in the "Resting" and "ADP" stimulated samples.
-
The difference in marker expression between the resting and ADP-stimulated states reflects the platelet reactivity and the effectiveness of this compound.
-
Section 4: Data Presentation and Interpretation
The quantitative data obtained from these flow cytometry assays can be summarized in tables for easy comparison and interpretation.
Table 1: VASP Phosphorylation Assay Data
| Patient Group | N | Baseline PRI (%) | Post-Clopidogrel PRI (%) | p-value | Reference |
| Healthy Donors | 47 | 78.3 ± 4.6 | N/A | <0.0001 | [3] |
| Patients without this compound | 34 | 79.0 ± 4.1 | N/A | <0.0001 | [3] |
| Patients on this compound | 33 | N/A | 61.1 ± 17.0 | <0.0001 | [3] |
| Healthy Cats | 8 | 28.84 ± 28.52 | 1.69 ± 12.39 | 0.0078 | [12] |
| Mexican Patients (600mg loading dose) | 90 | 53.45 ± 22.48 (at procedure) | 57.14 ± 23.08 (at 24h) | 0.183 | [13] |
A PRI > 50% is often used as a cutoff to define low responders to this compound.[13][14]
Table 2: Platelet Activation Marker Expression Data (ADP-stimulated)
| Patient Group (this compound-treated) | N | Marker | % Positive Cells (Mean ± SD) | MFI (Mean ± SD) | Reference |
| Responders (PRI <60%) | 144 | Activated GPIIb/IIIa | ~40 | N/A | [11] |
| Poor Responders (PRI >60%) | 49 | Activated GPIIb/IIIa | ~60 | N/A | [11] |
| Responders (PRI <60%) | 144 | P-selectin | ~35 | N/A | [11] |
| Poor Responders (PRI >60%) | 49 | P-selectin | ~55 | N/A | [11] |
| Dogs on this compound (Day 0) | N/A | CD62P | 57.93 ± 32.66 | 61.74 ± 37.26 | [15] |
| Dogs on this compound (Day 7) | N/A | CD62P | 22.63 ± 12.15 | 20.40 ± 16.26 | [15] |
Section 5: Conclusion
Flow cytometry-based platelet function tests, particularly the VASP phosphorylation assay, provide a specific and quantitative method for assessing the pharmacodynamic effects of this compound.[3][16] These assays are valuable tools for researchers and clinicians to identify patients with inadequate response to this compound, potentially allowing for personalized antiplatelet therapy. The measurement of platelet activation markers offers a complementary approach to evaluating overall platelet reactivity. Standardization of these protocols is crucial for ensuring reproducible and comparable results across different laboratories.[9]
References
- 1. P2Y12, a new platelet ADP receptor, target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of this compound resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on this compound: does standardisation matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Assessment of P2Y12 Inhibition by this compound in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 13. Evaluation of this compound response variability and identification of the CYP2C19 polymorphism in Mexican patients | Archivos de Cardiología de México [elsevier.es]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Frontiers | Evaluation of this compound impact on canine platelet function using flow cytometry and thromboelastography platelet mapping [frontiersin.org]
- 16. Which platelet function test is suitable to monitor this compound responsiveness? A pharmacokinetic analysis on the active metabolite of this compound | Semantic Scholar [semanticscholar.org]
Application Note: Monitoring Clopidogrel Antiplatelet Therapy with the Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Introduction
Clopidogrel is a widely prescribed antiplatelet prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2][3] This inhibition is crucial for preventing thromboembolic events in patients with ischemic heart disease, particularly those undergoing percutaneous coronary intervention (PCI).[1][2] However, a significant inter-individual variability in response to this compound exists, leading to a state known as "this compound resistance" or high on-treatment platelet reactivity (HTPR).[2][4][5] Patients with HTPR are at a substantially higher risk for adverse outcomes such as stent thrombosis and myocardial infarction.[1][2][6]
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific and reliable method to measure the direct effect of this compound on its target, the P2Y12 receptor.[2][4][7] Unlike traditional platelet aggregation tests that can be influenced by other activation pathways, the VASP assay specifically assesses the P2Y12 signaling cascade, making it a superior tool for monitoring this compound efficacy.[7][8]
Principle of the VASP Assay
VASP is an intracellular protein involved in regulating actin dynamics within platelets.[2][4][9] Its phosphorylation state is controlled by the cyclic adenosine monophosphate (cAMP) pathway. The assay's principle is based on the following opposing actions:
-
Prostaglandin E1 (PGE1) activates adenylyl cyclase, increasing cAMP levels. This leads to the activation of Protein Kinase A (PKA), which phosphorylates VASP.[1][10]
-
Adenosine Diphosphate (ADP) , acting through the P2Y12 receptor, inhibits adenylyl cyclase, thereby decreasing cAMP levels and preventing VASP phosphorylation.[1][10][11]
When this compound effectively blocks the P2Y12 receptor, ADP can no longer inhibit adenylyl cyclase. Consequently, PGE1-stimulated VASP phosphorylation persists even in the presence of ADP.[10] The level of phosphorylated VASP is measured by flow cytometry using a specific monoclonal antibody, and the results are expressed as a Platelet Reactivity Index (PRI).[4][7][11] A low PRI indicates significant P2Y12 inhibition (good response to this compound), while a high PRI suggests poor inhibition and this compound resistance.[11]
VASP Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the intracellular signaling pathway that governs VASP phosphorylation and how it is modulated by PGE1, ADP, and the antiplatelet drug this compound.
References
- 1. scispace.com [scispace.com]
- 2. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 3. [PDF] Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy | Semantic Scholar [semanticscholar.org]
- 4. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of this compound resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjusted this compound loading doses according to vasodilator-stimulated phosphoprotein phosphorylation index decrease rate of major adverse cardiovascular events in patients with this compound resistance: a multicenter randomized prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High residual platelet reactivity on this compound: its significance and therapeutic challenges overcoming this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Vasodilator-stimulated phosphoprotein - Wikipedia [en.wikipedia.org]
- 10. biocytex.fr [biocytex.fr]
- 11. benchchem.com [benchchem.com]
Assay for measuring the effect of Clopidogrel on smooth muscle cell proliferation
Application Note: Clopidogrel's Effect on Smooth Muscle Cell Proliferation
Introduction
This compound is a widely utilized antiplatelet prodrug that, once metabolized into its active thiol form, irreversibly inhibits the P2Y12 receptor on platelets.[1][2][3][4][5] This action blocks ADP-mediated platelet activation and aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases.[3][4] Beyond its well-established role in hemostasis, emerging research indicates that the P2Y12 receptor is also expressed on vascular smooth muscle cells (VSMCs), suggesting a potential role for this compound in modulating VSMC function.[6][7][8][9] Dysregulated VSMC proliferation is a key pathological feature of atherosclerosis and in-stent restenosis. Therefore, understanding the impact of this compound on VSMC proliferation is of significant interest for its potential therapeutic applications beyond antiplatelet therapy. This application note provides detailed protocols to assay the effects of this compound on VSMC proliferation.
Mechanism of Action
This compound is administered as an inactive prodrug. In the liver, it undergoes metabolism by cytochrome P450 enzymes to generate an active thiol metabolite.[3][4] This active metabolite then forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[5] In platelets, this inhibition prevents the downstream signaling cascade that leads to platelet activation and aggregation. In vascular smooth muscle cells, the consequences of P2Y12 inhibition are still under investigation but may involve modulation of signaling pathways that control cell proliferation and migration. The Ras/Raf/MEK/ERK signaling pathway, a key regulator of cell proliferation, has been implicated as a potential target.[1]
Experimental Assays
Several in vitro assays can be employed to measure the effect of this compound on smooth muscle cell proliferation. These include direct cell counting, metabolic assays like the MTT assay, and DNA synthesis assays such as BrdU or EdU incorporation.[10][11][12][13] Furthermore, the activation of key signaling proteins involved in proliferation, such as ERK1/2, can be assessed by Western blotting.[14]
Protocols
Vascular Smooth Muscle Cell Culture
This protocol describes the isolation and culture of vascular smooth muscle cells (VSMCs) from rodent aortas.
Materials:
-
Thoracic aorta from a rat or mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile dissection tools
-
Tissue culture flasks and plates
Protocol:
-
Euthanize the animal according to approved institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.
-
Transfer the aorta to a sterile culture dish and remove the adipose and connective tissues.
-
Cut the aorta longitudinally to open it and gently scrape the intimal surface to remove endothelial cells.
-
Cut the remaining tissue into small pieces (1-2 mm²).
-
Digest the tissue pieces in an enzymatic solution containing collagenase and elastase to isolate the VSMCs.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 20% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Once confluent, passage the cells using Trypsin-EDTA. Cells up to passage 6 are recommended for experiments.[15]
EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
This protocol provides a method for measuring DNA synthesis as an indicator of cell proliferation using EdU incorporation and click chemistry.[12][13]
Materials:
-
Vascular smooth muscle cells
-
96-well tissue culture plates
-
DMEM with 2% FBS
-
This compound (active metabolite)
-
Platelet-Derived Growth Factor (PDGF) as a positive control
-
EdU stock solution (5 mM)
-
4% Paraformaldehyde (PFA) in PBS
-
1% Triton X-100 in water
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
DAPI nuclear stain
-
Fluorescence microscope or plate reader
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/mL in DMEM with 2% FBS and allow them to adhere overnight.[13]
-
Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
-
Treat the cells with varying concentrations of this compound's active metabolite for 24-48 hours. Include a vehicle control and a positive control (e.g., 30 ng/mL PDGF).[12]
-
For the final 24 hours of treatment, add EdU to each well to a final concentration of 20 µM.[13]
-
After incubation, fix the cells with 4% PFA for 10 minutes at room temperature.[12][13]
-
Permeabilize the cells with 1% Triton X-100 for 30 minutes.[12][13]
-
Perform the click chemistry reaction by adding the reaction cocktail to each well and incubating for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Image the plate using a fluorescence microscope and quantify the percentage of EdU-positive cells, or read the fluorescence intensity on a plate reader.[12][13]
Western Blot for ERK1/2 Activation
This protocol describes the detection of phosphorylated ERK1/2 as a marker of mitogenic signaling pathway activation.[14]
Materials:
-
VSMCs cultured in 6-well plates
-
This compound (active metabolite)
-
PDGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Protocol:
-
Plate and serum-starve VSMCs as described for the proliferation assay.
-
Treat the cells with this compound's active metabolite for the desired time.
-
Stimulate the cells with a mitogen like PDGF for 15-30 minutes to induce ERK1/2 phosphorylation.[14]
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control like GAPDH to normalize the data.
Data Presentation
Table 1: Experimental Parameters for VSMC Proliferation Assays
| Parameter | Cell Type | Seeding Density | Serum Starvation | Treatment | Assay |
| Protocol 1 | Rat Aortic Smooth Muscle Cells | 5,000 cells/cm² | 12-18 hours | H₂O₂ (1 and 100 µM) for 24h | [³H] Thymidine incorporation, MTT assay[11] |
| Protocol 2 | Vascular Smooth Muscle Cells | 20,000 cells/mL | Not specified | PDGF (30 ng/mL) for 72h | EdU Incorporation[10][12][13] |
| Protocol 3 | Rat Vascular Smooth Muscle Cells | Not specified | 24 hours | Diluted plasma from patients | ERK1/2 Western Blot[14] |
Table 2: Summary of this compound's Effects on VSMC-Related Markers
| Study Focus | Treatment | Key Findings | Reference |
| Peripheral Angioplasty | Aspirin + this compound vs. Aspirin + Placebo | Combination therapy did not significantly affect PTA-induced ERK 1/2 activation but did reduce PDGF levels. | [14] |
| Arteriogenesis in mice | This compound | Increased proliferation of endothelial and vascular smooth muscle cells. | [7] |
| VSMC Contraction | This compound, Prasugrel, Ticagrelor | Ticagrelor, but not this compound or Prasugrel, prevented ADP-induced VSMC contraction. | [16] |
Visualizations
Signaling Pathway of this compound in Platelets
Caption: this compound's mechanism of action on platelets.
Experimental Workflow for Assessing VSMC Proliferation
Caption: Workflow for studying this compound's effect on VSMC proliferation.
References
- 1. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12, a new platelet ADP receptor, target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound besylate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, independent of vascular P2Y12 receptor, improves the arterial function in small mesenteric arteries from Ang II-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12-Inhibitor this compound Promotes Collateral Artery Growth in a Murine Hindlimb Model of Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP receptor P2Y12 is expressed in vascular smooth muscle cells and stimulates contraction in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 2.6. Smooth muscle cell isolation and proliferation [bio-protocol.org]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 14. Randomized controlled trial of aspirin and this compound versus aspirin and placebo on markers of smooth muscle proliferation before and after peripheral angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Ticagrelor, but not this compound and prasugrel, prevents ADP-induced vascular smooth muscle cell contraction: a placebo-controlled study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing the in vitro instability of Clopidogrel's active metabolite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the in vitro instability of clopidogrel's active metabolite (CAM).
Frequently Asked Questions (FAQs)
Q1: Why is the active metabolite of this compound (CAM) unstable in vitro?
A1: The instability of this compound's Active Metabolite (CAM) in vitro is primarily due to its reactive thiol group. This thiol group is prone to oxidation, leading to the formation of disulfide bonds with itself, other thiol-containing molecules in the matrix (like cysteine or glutathione), or plasma proteins. This rapid degradation makes accurate quantification of the active metabolite challenging.[1][2]
Q2: What is the primary method for stabilizing CAM for in vitro analysis?
A2: The most widely accepted method for stabilizing CAM is through chemical derivatization. This involves immediately treating the sample (whole blood or plasma) with an alkylating agent that covalently binds to the thiol group, forming a stable derivative. The most commonly used derivatizing agent is 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr).[2][3][4][5][6] This derivatization blocks the reactive thiol group, preventing its degradation and allowing for accurate quantification.[2][5]
Q3: Can I analyze CAM without derivatization?
A3: Direct analysis of underivatized CAM is highly challenging and generally not recommended due to its rapid degradation in biological matrices.[5] Without immediate stabilization, the measured concentrations are likely to be inaccurate and not reflective of the true in vivo levels.
Q4: What is the recommended analytical technique for quantifying the derivatized CAM?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of the derivatized active metabolite of this compound (CAMD).[2][3][7][8] This method offers high specificity and allows for the accurate measurement of low concentrations of the analyte in complex biological matrices.
Q5: At what temperature should I store my derivatized samples?
A5: Derivatized CAM (CAMD) has been shown to be stable for extended periods when stored at low temperatures. Studies have demonstrated stability for at least one week at room temperature and for up to 9 months at -80°C.[4][9] For long-term storage, -80°C is recommended to ensure the integrity of the samples.[3][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable CAMD peak in LC-MS/MS analysis | 1. Incomplete or failed derivatization. 2. Degradation of CAM prior to derivatization. 3. Suboptimal extraction of CAMD. 4. Issues with the LC-MS/MS instrument. | 1. Verify the concentration and freshness of the MPB solution. Ensure immediate and thorough mixing of the sample with the derivatizing agent. 2. Minimize the time between sample collection and derivatization. Keep samples on ice during handling. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Check for proper pH and solvent selection. 4. Check instrument parameters, including ionization source, collision energy, and detector settings. Run a system suitability test with a known standard. |
| High variability in CAMD concentrations between replicate samples | 1. Inconsistent timing of derivatization. 2. Inhomogeneous mixing of the derivatizing agent with the sample. 3. Pipetting errors during sample preparation. 4. Matrix effects in the LC-MS/MS analysis. | 1. Standardize the time from sample collection to the addition of the MPB solution for all samples. 2. Ensure vigorous and consistent vortexing immediately after adding the MPB solution. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard and optimizing the sample cleanup procedure. |
| Presence of interfering peaks in the chromatogram | 1. Endogenous components from the biological matrix. 2. Contaminants from collection tubes, solvents, or reagents. 3. Degradation products of this compound or other metabolites. | 1. Optimize the chromatographic separation to resolve the interfering peaks from the CAMD peak. 2. Use high-purity solvents and reagents. Pre-screen collection tubes for potential leachables. 3. Ensure proper sample handling and storage to minimize degradation. |
| Poor recovery of CAMD during sample extraction | 1. Inappropriate extraction method (SPE or LLE). 2. Incorrect pH of the sample or extraction solvents. 3. Insufficient elution volume or incorrect elution solvent in SPE. | 1. Test different SPE cartridges or LLE solvents to find the optimal conditions for CAMD. 2. Adjust the pH of the sample and solvents to ensure efficient partitioning of CAMD. 3. Optimize the elution step in SPE by increasing the volume or using a stronger solvent. |
Quantitative Data
Table 1: Stability of Derivatized this compound Active Metabolite (CAMD)
| Storage Temperature | Duration | Analyte Concentration | Stability | Reference |
| Room Temperature | 1 week | 100 ng/mL | Stable (≤20% decrease) | [4][9] |
| 4°C | 1 week | 100 ng/mL | Stable (≤20% decrease) | [9] |
| -20°C | 1 week | 100 ng/mL | Stable (≤20% decrease) | [9] |
| -80°C | 1 week | 100 ng/mL | Stable (≤20% decrease) | [4][9] |
| -80°C | 4 months | Not specified | Stable | [3][10] |
| -80°C | 9 months | 100 ng/mL | Stable (≤20% decrease) | [4][9] |
Table 2: Linearity and Sensitivity of LC-MS/MS Methods for CAMD Quantification
| Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 0.5 - 250 | 0.5 | [3] |
| 0.1 - 150 | Not specified | [8] |
| 0.5 - 100 | 0.5 | [2] |
Experimental Protocols
Protocol 1: Derivatization of this compound Active Metabolite in Whole Blood
Objective: To stabilize the active metabolite of this compound in whole blood immediately after collection for subsequent analysis.
Materials:
-
Blood collection tubes (e.g., EDTA)
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mM in acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-treat the blood collection tubes by adding 30 µL of 500 mM MPB solution in acetonitrile per 1 mL of blood to be collected.[6]
-
Collect the blood sample directly into the pre-treated tube.
-
Immediately after collection, gently invert the tube several times and then vortex thoroughly for at least 10 seconds to ensure complete mixing of the blood with the derivatizing agent.
-
Proceed with plasma preparation by centrifuging the derivatized whole blood according to standard laboratory procedures.
-
The resulting plasma containing the stable CAMD can then be stored at -80°C until analysis.
Protocol 2: Quantification of Derivatized CAM (CAMD) by LC-MS/MS
Objective: To quantify the concentration of the stable derivatized active metabolite of this compound in plasma.
Materials:
-
Plasma sample containing CAMD
-
Internal standard (e.g., a stable isotope-labeled analog of CAMD)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C2 or C18) or liquid-liquid extraction (LLE) solvents
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the plasma sample.
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Sample Extraction (Optional, for increased cleanliness):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the protein-precipitated supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the CAMD and internal standard with an appropriate organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic solvent to the protein-precipitated supernatant.
-
Vortex to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C8 or C18 analytical column with a gradient or isocratic mobile phase (typically a mixture of acetonitrile or methanol and water with a formic acid modifier) to separate CAMD from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both CAMD and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known CAMD concentrations.
-
Calculate the concentration of CAMD in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic activation of this compound and in vitro stabilization of its active metabolite.
Caption: Experimental workflow for the analysis of this compound's active metabolite.
Caption: Signaling pathway of this compound's active metabolite on the P2Y12 receptor.
References
- 1. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of this compound bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound, 2-oxo-clopidogrel, and the thiol metabolite of this compound in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of this compound active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the this compound active metabolite, this compound, this compound carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of this compound and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-performance LC MS/MS method for quantification of this compound active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a method for quantitation of the this compound active metabolite, this compound, this compound carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting and resolving issues in Clopidogrel platelet aggregation assays
Welcome to the technical support center for Clopidogrel platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound's effect on platelet aggregation?
A1: this compound is a prodrug that is metabolized into an active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a key receptor for adenosine diphosphate (ADP), a potent platelet agonist. By blocking the P2Y12 receptor, this compound inhibits ADP-mediated platelet activation and subsequent aggregation for the lifespan of the platelet.[1][2]
Q2: What are the common methods for assessing this compound's effect on platelet function?
A2: The most common methods include:
-
Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP.[3][4]
-
VerifyNow® P2Y12 Assay: A point-of-care, whole-blood assay that measures platelet aggregation in response to ADP and reports results in P2Y12 Reaction Units (PRU).[5][6][7]
-
Multiplate® Analyzer: A whole-blood impedance aggregometry method where platelet aggregation on electrodes is measured as an increase in electrical resistance.[4]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based assay that assesses the phosphorylation status of VASP, which is regulated by the P2Y12 signaling pathway.
Q3: What is "this compound resistance" or high on-treatment platelet reactivity (HTPR)?
A3: "this compound resistance," more accurately termed high on-treatment platelet reactivity (HTPR), refers to the insufficient inhibition of platelet function despite treatment with this compound.[4] This can be due to several factors, including genetic variations in the CYP2C19 enzyme responsible for metabolizing this compound into its active form, drug-drug interactions, and patient-specific factors.[1][2] HTPR is associated with an increased risk of thrombotic events.
Q4: How do genetic variations in CYP2C19 affect this compound response?
A4: The cytochrome P450 enzyme CYP2C19 is crucial for the conversion of this compound to its active metabolite. Individuals with certain genetic polymorphisms (e.g., loss-of-function alleles like CYP2C19*2 and *3) have reduced enzyme activity, leading to lower levels of the active metabolite and diminished antiplatelet effect.[2] This can result in HTPR and an increased risk of adverse cardiovascular events.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound platelet aggregation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate samples. | 1. Inadequate mixing of platelet-rich plasma (PRP) or whole blood. 2. Pipetting errors. 3. Temperature fluctuations. | 1. Ensure gentle but thorough mixing of the sample before aliquoting. 2. Calibrate pipettes regularly and use reverse pipetting for viscous samples like PRP.[8] 3. Maintain a constant temperature of 37°C in the aggregometer.[9] |
| No or very low platelet aggregation in control (untreated) samples. | 1. Inactive agonist (e.g., ADP). 2. Low platelet count in the sample. 3. Presence of interfering substances (e.g., other antiplatelet drugs). 4. Inherited platelet function disorder in the donor. | 1. Prepare fresh agonist solutions and verify their activity. 2. Ensure the platelet count in PRP is within the recommended range (typically 150-500 x 10⁹/L).[9] 3. Carefully screen donors for medications that may affect platelet function.[10][11] 4. If suspected, further investigation for inherited platelet disorders may be necessary.[11] |
| Unexpectedly high aggregation in this compound-treated samples. | 1. Patient is a poor metabolizer of this compound (e.g., due to CYP2C19 genetics). 2. Non-compliance with this compound treatment. 3. Drug-drug interactions affecting this compound metabolism. 4. Incorrect sample handling or processing. | 1. Consider genetic testing for CYP2C19 variants. 2. Confirm patient adherence to the prescribed regimen. 3. Review concomitant medications for potential interactions. 4. Follow standardized protocols for blood collection and sample preparation strictly. |
| Inconsistent results between different assay methods (e.g., LTA vs. VerifyNow). | 1. Different principles of measurement (e.g., optical density vs. impedance). 2. Different sample types (PRP vs. whole blood). 3. Different agonists or agonist concentrations used. | 1. Be aware that different assays may not be directly interchangeable.[4] 2. Understand the specificities of each assay and interpret results within the context of the method used. 3. Standardize protocols as much as possible when comparing results. |
| Instrument errors or failed quality control. | 1. Dirty optics in the aggregometer. 2. Malfunctioning stir bar. 3. Expired reagents or quality control materials. | 1. Clean the instrument according to the manufacturer's instructions. 2. Ensure the stir bar is rotating at the correct speed. 3. Always check the expiration dates of all reagents and controls. |
Quantitative Data Summary
The following tables provide expected values for platelet aggregation in response to ADP in patients treated with this compound, as measured by Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
Table 1: Expected Platelet Aggregation Values with Light Transmission Aggregometry (LTA)
| Patient Group | ADP Concentration | Expected Maximum Aggregation (%) |
| Untreated (Healthy Control) | 5 µM | 60 - 80% |
| This compound Responders | 5 µM | < 50% |
| This compound Non-Responders (HTPR) | 5 µM | ≥ 50% |
| Untreated (Healthy Control) | 20 µM | 70 - 90% |
| This compound Responders | 20 µM | < 60% |
| This compound Non-Responders (HTPR) | 20 µM | ≥ 60% |
Note: Cut-off values for defining responders and non-responders can vary between studies and laboratories.
Table 2: Expected P2Y12 Reaction Units (PRU) with VerifyNow® P2Y12 Assay
| Patient Group | Expected PRU Value | Interpretation |
| Untreated (Healthy Control) | > 208 | Normal Platelet Reactivity |
| This compound Responders | < 208 | Adequate Platelet Inhibition |
| Clopidogre Non-Responders (HTPR) | ≥ 208 | Inadequate Platelet Inhibition |
Source: Based on the GRAVITAS and ADAPT-DES studies.[5] A lower PRU value indicates greater antiplatelet effect.[5]
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[12] c. Carefully transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP). e. Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if necessary.[4]
2. Aggregometer Setup: a. Pre-warm the aggregometer to 37°C. b. Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.[9]
3. Aggregation Measurement: a. Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. b. Place the cuvette in the sample well and allow the sample to equilibrate for at least 1 minute. c. Add the ADP agonist to achieve the desired final concentration (e.g., 5 µM or 20 µM). d. Record the change in light transmission for 5-10 minutes.
4. Data Analysis: a. Determine the maximum percentage of platelet aggregation from the aggregation curve.
Protocol 2: VerifyNow® P2Y12 Assay
1. Sample Collection: a. Collect whole blood into the Greiner 3.2% citrate tube provided with the assay kit, ensuring it is filled to the correct level.[6][13]
2. Assay Procedure: a. Follow the manufacturer's instructions for the VerifyNow instrument. b. The instrument will automatically handle the sample and reagents. c. The assay principle involves the aggregation of fibrinogen-coated beads in response to ADP, which is measured as an increase in light transmittance.[7]
3. Data Interpretation: a. The instrument will report the result in P2Y12 Reaction Units (PRU). b. Interpret the PRU value according to the established cut-offs (see Table 2).
Visualizations
Caption: this compound's P2Y12 inhibition pathway.
Caption: LTA experimental workflow.
Caption: Troubleshooting workflow for aggregation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Verifynow P2Y12 PRU-Guided Modification of this compound for Prevention of Recurrent Ischemic Stroke: A Real-World Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratoryalliance.com [laboratoryalliance.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. testing.com [testing.com]
- 11. Functional Platelet Disorders | Choose the Right Test [arupconsult.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
Technical Support Center: Optimizing Clopidogrel Dosage in Preclinical In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Clopidogrel dosage for preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1][2][3] The resulting active thiol metabolite irreversibly binds to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, which ultimately inhibits platelet activation and aggregation for the lifespan of the platelet.[4][5][6]
Q2: Why is there significant variability in the response to this compound in animal models?
A2: Inter-individual variability in response to this compound is a significant challenge and can be attributed to several factors.[5] These include genetic polymorphisms of CYP enzymes (especially CYP2C19) involved in its metabolic activation, which can lead to differences in the generation of the active metabolite.[2][7][8] Other factors include drug-drug interactions and patient-specific conditions like diabetes, which can impair the bioactivation of the prodrug.[1][9]
Q3: Which are the most common in vitro assays to assess the antiplatelet effect of this compound?
A3: Commonly used in vitro assays to evaluate this compound's antiplatelet effect include Light Transmission Aggregometry (LTA), which is considered the gold standard, the VerifyNow P2Y12 assay, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.[4][5]
Q4: Can the parent compound (this compound) be used directly in in vitro platelet aggregation assays?
A4: No, the parent compound this compound is a prodrug and does not exhibit antiplatelet activity in vitro.[5] It necessitates metabolic activation by hepatic enzymes to form its active thiol metabolite.[5][6] For in vitro studies aiming to investigate direct effects on platelets, the active metabolite should be utilized.[5]
Q5: What are the critical considerations for conducting in vivo studies of this compound?
A5: Key considerations for in vivo studies include the selection of an appropriate animal model, the route and frequency of drug administration, the timing of blood sampling relative to dosing, and the choice of suitable platelet function tests to accurately assess the antiplatelet effect.[5]
Troubleshooting Guide
Problem 1: High inter-individual variability in platelet inhibition is observed in our in vivo study with this compound.
-
Possible Cause 1: Genetic Polymorphisms.
-
Troubleshooting Step: If using animal models with known genetic diversity, consider genotyping the subjects for common CYP2C19 loss-of-function alleles (e.g., CYP2C192, CYP2C193). Animals that are intermediate or poor metabolizers may necessitate higher doses of this compound or the use of alternative antiplatelet agents.
-
-
Possible Cause 2: Concomitant Medications.
-
Troubleshooting Step: Review the medication history of the study subjects to identify any potent CYP2C19 inhibitors. If feasible, consider using alternative medications that do not significantly inhibit this enzyme.
-
-
Possible Cause 3: Inadequate Dosing.
-
Troubleshooting Step: Ensure that the this compound dosing regimen is appropriate for the species and experimental goals. A standard dose may not be sufficient to achieve adequate platelet inhibition in all individuals.
-
Problem 2: No inhibition of platelet aggregation is observed with this compound in our animal models.
-
Possible Cause 1: Differences in Metabolic Enzyme Activity.
-
Troubleshooting Step: Be aware that the expression and activity of CYP enzymes can vary significantly between species.[5] The metabolic pathway of this compound in your chosen animal model may differ from humans. Consider characterizing the metabolic profile in your model.
-
-
Possible Cause 2: Insufficient Drug Exposure.
-
Troubleshooting Step: The dose and dosing regimen may not be adequate to achieve a sufficient plasma concentration of the active metabolite.[5] Perform pharmacokinetic studies to determine the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite in your animal model.[5] For reference, a 75mg oral dose in humans results in a Cmax of approximately 2.04 ng/mL in about 1.4 hours.[5]
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Troubleshooting Step: Verify that the assay conditions (e.g., ADP concentration, incubation time) are optimized to detect P2Y12-mediated platelet aggregation.[5]
-
Problem 3: Unexpected bleeding events are observed in the experimental animals.
-
Possible Cause 1: CYP2C19 Ultra-Rapid Metabolizers.
-
Troubleshooting Step: The animals may possess a gain-of-function allele (e.g., CYP2C19*17) leading to increased metabolism of this compound to its active form.[10] Genotyping for this allele can help identify susceptible individuals.
-
-
Possible Cause 2: Concomitant use of other medications that increase bleeding risk.
-
Troubleshooting Step: Carefully review all concomitant medications being administered to the animals to identify any that may potentiate the antiplatelet effect of this compound.
-
Data Presentation
Table 1: Recommended this compound Dose Adjustments Based on CYP2C19 Genotype
| Genotype | Metabolizer Phenotype | Expected Platelet Inhibition | Recommended Dose Adjustment (Human Equivalent) |
| 1/1 | Normal Metabolizer | Adequate Platelet Inhibition | Standard dose (e.g., 75 mg daily) |
| 1/2, 1/3 | Intermediate Metabolizer | Reduced Platelet Inhibition | Increase dose to 150-225 mg daily[10] |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly Reduced Platelet Inhibition | Consider alternative P2Y12 inhibitor[10] |
| 1/17, 17/17 | Ultra-Rapid Metabolizer | Increased Platelet Inhibition | Consider lower dose (e.g., 45-54 mg)[10] |
Table 2: Platelet Reactivity in Response to this compound Dose Escalation in CYP2C19*2 Carriers (ELEVATE-TIMI 56 Study)
| Genotype | This compound Dose | Platelet Reactivity (Absolute Reduction) |
| CYP2C192 Heterozygotes | 75 mg increase | ~8-9% reduction in platelet reactivity index[11] |
| CYP2C192 Heterozygotes | 225 mg daily | Achieved similar platelet reactivity to non-carriers on 75 mg[10] |
| CYP2C19*2 Homozygotes | Up to 300 mg daily | Remained higher than non-carriers on 75 mg[10] |
Table 3: Example Dosages and Effects of this compound in Preclinical Models
| Animal Model | Dosage | Route of Administration | Effect |
| Mice | 5 mg/kg | Oral gavage | Significantly prolonged time to occlusion in a ferric chloride carotid thrombosis model in wild-type lean mice.[12] |
| Mice | 5, 10, 20, and 40 mg/kg | Intravenous | Showed a dose-dependent effect on platelet aggregation. A 5 mg/kg IV dose produced similar effects to a 20 mg/kg oral dose.[6] |
| Dogs | 1.13 ± 0.17 mg/kg, every 24 hours | Oral | ADP-induced platelet aggregation decreased by 93 ± 6% of baseline after 72 hours.[13] |
| Dogs | 0.5 ± 0.18 mg/kg, every 24 hours | Oral | ADP-induced platelet aggregation decreased by 80 ± 22% of baseline after 72 hours.[13] |
| Dogs | 2 mg/kg, increased up to 8 mg/kg | Oral | Overcame this compound resistance in dogs as measured by PFA-200.[14] |
Experimental Protocols
1. Pharmacogenetic Analysis of CYP2C19
-
Objective: To identify the CYP2C19 genotype of study subjects.
-
Methodology:
-
Collect a whole blood or saliva sample from each participant.
-
Extract genomic DNA from the collected sample.
-
Use a validated genotyping assay (e.g., TaqMan SNP genotyping assays) to detect the presence of key CYP2C19 alleles, including the wild-type (1), loss-of-function alleles (2, 3), and the gain-of-function allele (17).
-
Based on the identified alleles, classify each participant into a metabolizer phenotype: ultra-rapid, normal, intermediate, or poor.[10]
-
2. Platelet Function Testing: Light Transmission Aggregometry (LTA)
-
Objective: To measure ADP-induced platelet aggregation.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will serve as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline light transmission.
-
Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined relative to the PPP reference.
-
-
Data Analysis: Compare the maximal platelet aggregation in response to ADP between different treatment groups.
-
3. Pharmacokinetic Analysis of this compound's Active Metabolite
-
Objective: To determine the plasma concentration of this compound's active metabolite.
-
Methodology:
-
Administer a single oral dose of this compound to the animal model.
-
Collect blood samples at various time points from the retro-orbital venous plexus into heparinized tubes.[12]
-
Immediately treat the blood samples with 0.5 M 3'-methoxyphenacyl bromide to derivatize the active metabolite.[12]
-
Separate plasma by centrifugation and store at -80°C until analysis.[12]
-
Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of the active metabolite.
-
Mandatory Visualization
Caption: this compound metabolic activation and mechanism of action pathway.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. This compound Resistance in a Murine Model of Diet-Induced Obesity Is Mediated by the Interleukin-1 Receptor and Overcome With DT-678 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in response to this compound: how important are pharmacogenetics and drug interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pre-Clinical and Phase I Clinical Study of this compound Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound resistance – A clear problem with an unclear solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Frontiers | Evaluation of this compound responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs [frontiersin.org]
Technical Support Center: Overcoming Clopidogrel Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with clopidogrel resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance and why is it a concern in our experimental models?
Q2: We are observing high variability in platelet aggregation inhibition with this compound in our in vitro assays. What could be the potential causes?
A2: High variability in in vitro platelet aggregation assays with this compound can stem from several factors:
-
Pre-analytical variables: Improper blood sample collection and handling can significantly impact results. Ensure standardized procedures for venipuncture, anticoagulant use (citrate is common), and sample storage temperature.[5]
-
Assay-dependent variability: Different platelet function assays (e.g., Light Transmission Aggregometry, VerifyNow P2Y12) have inherent variability and may not always correlate well with each other.[6]
-
Genetic Polymorphisms: The presence of CYP2C19 loss-of-function alleles in platelet donors can lead to reduced metabolic activation of this compound and consequently, lower platelet inhibition.[4]
-
Operator Error: Inconsistent execution of the experimental protocol can introduce significant variability. Ensure all personnel are thoroughly trained on the specific assay being used.
Q3: Our experimental model involves a cell line that does not express CYP enzymes. Can we still study this compound's effects?
A3: this compound itself is inactive and requires metabolism to its active thiol metabolite to inhibit the P2Y12 receptor. Therefore, using this compound directly on cell lines lacking the necessary CYP enzymes will not yield a physiological response. To study its effects in such a system, you would need to use the active metabolite of this compound or co-culture your target cells with a system that can metabolically activate the prodrug, such as liver microsomes.
Q4: What are the primary experimental strategies to overcome this compound resistance in our models?
A4: Several strategies can be employed in experimental settings to overcome or bypass this compound resistance:
-
Increasing the Dose: Studies have explored using higher loading and maintenance doses of this compound to enhance platelet inhibition.[6] However, a ceiling effect for this approach has been observed.
-
Alternative P2Y12 Inhibitors: Utilizing newer, more potent P2Y12 inhibitors like prasugrel and ticagrelor can be an effective strategy. These agents exhibit more consistent and potent platelet inhibition and are less affected by CYP2C19 polymorphisms.[7]
-
Novel this compound Analogs: Research is ongoing to develop novel this compound analogs with improved metabolic activation profiles, bypassing the rate-limiting steps of this compound metabolism.[8]
-
Combination Therapy: Investigating the synergistic effects of this compound with other antiplatelet agents, such as cilostazol, may offer another avenue to enhance platelet inhibition.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected platelet inhibition in Light Transmission Aggregometry (LTA) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The concentration of the platelet agonist, typically ADP, is critical. A concentration of 20 µM ADP is often preferred for assessing this compound's effect as it results in less spontaneous disaggregation compared to lower concentrations.[9] |
| Timing of Measurement | Measuring platelet aggregation at its peak may overestimate residual platelet activity. It is recommended to measure late aggregation (e.g., 5 minutes after agonist addition) for a more accurate assessment of this compound's inhibitory effect.[9] |
| Pre-analytical Variables | Ensure consistent and proper blood collection into citrate tubes, maintain samples at room temperature, and process them within 4 hours of collection.[5] Avoid excessive agitation of the samples. |
| CYP2C19 Status of Platelet Donor | If using human platelets, consider genotyping the donors for CYP2C19 polymorphisms (*2, *3, *17 alleles) to account for genetic variability in this compound metabolism.[10] |
Issue 2: Discrepancies between results from different platelet function assays.
| Possible Cause | Troubleshooting Step |
| Different Assay Principles | Assays like LTA, VerifyNow P2Y12, and VASP phosphorylation measure different aspects of platelet function and P2Y12 receptor inhibition. It is crucial to understand the principle of each assay and not expect perfect correlation.[6] |
| Lack of Standardization | Cut-off values for defining "resistance" can vary between studies and assays.[7] It is important to establish internal, standardized protocols and reference ranges for your specific experimental setup. |
| Assay-Specific Interferences | Be aware of potential interferences for each assay. For example, the VerifyNow assay can be affected by low hematocrit or platelet counts.[11] |
Data Presentation
Table 1: Comparison of Antiplatelet Efficacy of this compound, Prasugrel, and Ticagrelor in Patients with this compound Resistance
| Drug | Mechanism of Action | Reported Resistance Rate | Key Advantages over this compound in Resistant Models | Reference |
| This compound | Irreversible P2Y12 antagonist (prodrug) | 26.7% | - | [12] |
| Prasugrel | Irreversible P2Y12 antagonist (prodrug) | 3.4% | More efficient metabolic activation, less dependent on CYP2C19. | [12][13] |
| Ticagrelor | Reversible P2Y12 antagonist (active drug) | 0% | Not a prodrug, direct-acting, not dependent on CYP activation. | [12][13] |
Table 2: Hazard Ratios (HR) for a Composite of Major Clinical Events Compared to this compound
| Comparison | Timepoint | Hazard Ratio (95% CI) | Reference |
| Ticagrelor vs. This compound | 90 days | 0.90 (0.82–0.99) | [14] |
| Prasugrel vs. This compound | 30 days (in females) | 0.73 (0.53–1.00) | [14] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Assessing this compound Efficacy
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonist: Adenosine diphosphate (ADP).
-
Platelet-poor plasma (PPP) as a blank.
-
Light transmission aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
-
Aggregation Measurement:
-
Pipette a standardized volume of PRP into a cuvette and place it in the aggregometer to establish a baseline (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add ADP to the PRP sample to a final concentration of 20 µM.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation (peak) and the aggregation at 5 minutes (late).
-
Compare the aggregation curves of this compound-treated samples to baseline or vehicle-treated controls.
-
Protocol 2: VerifyNow P2Y12 Assay
Principle: This point-of-care assay measures ADP-induced platelet aggregation in whole blood. The system uses fibrinogen-coated beads and reports results in P2Y12 Reaction Units (PRU).
Materials:
-
VerifyNow P2Y12 assay kit.
-
Greiner bio-one partial-fill collection tubes containing 3.2% sodium citrate.
-
VerifyNow instrument.
Methodology:
-
Sample Collection:
-
Draw a discard tube first.
-
Collect whole blood into the provided Greiner tube, ensuring it is filled to the indicated level.
-
Gently invert the tube 5 times to mix.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the VerifyNow instrument.
-
Insert the assay cartridge into the instrument.
-
Introduce the blood sample into the cartridge when prompted.
-
-
Data Analysis:
-
The instrument will automatically report the PRU value. A lower PRU indicates greater P2Y12 inhibition.
-
Protocol 3: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: This flow cytometry-based assay measures the phosphorylation state of VASP, an intracellular protein, which is regulated by the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor by this compound leads to increased VASP phosphorylation.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
VASP phosphorylation assay kit (e.g., Platelet VASP/P2Y12 from Diagnostica Stago).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Incubate whole blood samples with prostaglandin E1 (PGE1) alone or with PGE1 and ADP for 10 minutes.
-
Fix the samples with paraformaldehyde.
-
Permeabilize the platelets with a detergent.
-
-
Staining:
-
Label the cells with a primary monoclonal antibody against serine 239-phosphorylated VASP.
-
Add a secondary fluorescein isothiocyanate (FITC)-conjugated polyclonal antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of the PGE1-treated (MFI PGE1) and the PGE1 + ADP-treated (MFI PGE1+ADP) samples: PRI = [(MFI PGE1 - MFI PGE1+ADP) / MFI PGE1] x 100%. A lower PRI indicates a better response to this compound.[15]
-
Protocol 4: CYP2C19 Genotyping
Principle: This involves analyzing genomic DNA to identify single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that are associated with altered enzyme activity.
Materials:
-
Whole blood collected in EDTA tubes.
-
Genomic DNA extraction kit.
-
TaqMan real-time PCR primers and probes for CYP2C19 alleles (*2, *3, *17).
-
Real-time PCR instrument.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from the whole blood sample according to the kit manufacturer's instructions.
-
-
Real-Time PCR:
-
Perform allelic discrimination assays using the TaqMan primers and probes for the target CYP2C19 alleles.
-
-
Data Analysis:
-
The real-time PCR software will generate allelic discrimination plots, allowing for the determination of the genotype for each sample (e.g., 1/1, 1/2, 2/2).[10]
-
Mandatory Visualizations
Caption: this compound metabolic activation pathway.
Caption: P2Y12 receptor signaling pathway and this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound resistance.
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. CYP 2C19 genotype assessment [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 9. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 12. Comparison of this compound, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, Prasugrel and Tic [database.inahta.org]
- 14. Comparative Effectiveness of Ticagrelor, Prasugrel, and this compound for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Challenges and solutions for high-throughput screening of P2Y12 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the high-throughput screening (HTS) of P2Y12 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your HTS experiments in a practical question-and-answer format.
Issue 1: High Variability in Assay Signal
Q: My assay results show high variability between replicate wells. What are the potential causes and solutions?
A: High variability can significantly impact the reliability of your screening data. Several factors, from experimental technique to reagent stability, can contribute to this issue.
-
Inconsistent Pipetting: Manual pipetting, especially in high-density plates (384-well or 1536-well), is a common source of variability. Even small volume differences can lead to significant variations in signal.
-
Solution: Utilize automated liquid handlers for dispensing reagents, compounds, and cells to ensure precision and consistency.[1] If manual pipetting is unavoidable, use calibrated pipettes and practice consistent technique.
-
-
Cell Seeding Density: An uneven distribution of cells across the plate will result in variable signals.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between dispensing steps to prevent settling. Optimize cell seeding density to find a number that provides a robust signal-to-background ratio without causing overcrowding.[2]
-
-
Reagent Quality and Stability: Degradation of reagents, such as the agonist (e.g., 2-Chloro-ADP) or detection molecules, can lead to inconsistent results.
-
Solution: Aliquot reagents upon receipt and store them at the recommended temperature to avoid multiple freeze-thaw cycles.[3] Prepare working solutions fresh for each experiment.
-
-
Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation and temperature fluctuations, which can alter assay performance compared to the inner wells.
-
Solution: To mitigate edge effects, consider not using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.
-
-
Inadequate Mixing: Insufficient mixing of reagents within the wells can lead to localized concentration differences and variable signal output.
-
Solution: After adding reagents, ensure proper mixing by gentle orbital shaking of the plate. The shaking speed and duration should be optimized to ensure homogeneity without disturbing the cells.
-
Issue 2: Assay Drift and Low Signal Window
Q: I'm observing a gradual change in the signal across the plate run (assay drift) and a low signal-to-background ratio. How can I troubleshoot this?
A: Assay drift and a low signal window can mask the true activity of your test compounds, leading to false negatives.
-
Reagent Instability: Reagents may degrade over the course of a long HTS run, leading to a progressive decrease or increase in signal.
-
Solution: Assess the stability of your key reagents at room temperature over a time course that mimics your screening duration. If instability is an issue, consider preparing fresh reagents mid-run or using more stable alternatives.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect enzyme kinetics and cellular processes, contributing to drift.
-
Solution: Maintain a constant and controlled temperature throughout the assay. Use incubators and plate readers with stable temperature regulation.[3]
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the agonist or detection reagents can result in a compressed assay window.
-
Solution: Perform concentration-response curves for your agonist (e.g., 2-Chloro-ADP) to determine the EC50 and EC80 values. For antagonist screening, using the agonist at its EC80 concentration typically provides an optimal window for detecting inhibition.[2]
-
-
High Background Signal: A high signal in your negative control wells (e.g., DMSO vehicle) will reduce the assay window.
Issue 3: False Positives and Negatives
Q: How can I identify and minimize the occurrence of false positives and false negatives in my P2Y12 inhibitor screen?
A: False positives and negatives are inherent challenges in HTS. A systematic approach to hit confirmation and counterscreening is essential.
-
Compound Interference: Some compounds can directly interfere with the assay technology, leading to a false signal. This can include autofluorescent compounds, fluorescence quenchers, or compounds that inhibit a reporter enzyme (e.g., luciferase).[4][5]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or bind to proteins, resulting in false-positive signals.[4][5]
-
Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer to disrupt aggregate formation. Hits should be re-tested with and without detergent to identify aggregation-based activity.
-
-
Low Compound Potency or Solubility: Active compounds may be missed (false negatives) if their potency is low or if they have poor solubility in the assay buffer.[6]
-
Hit Confirmation: A primary hit should always be confirmed through a series of follow-up experiments.
-
Solution: Re-test the primary hits in dose-response format to determine their potency (IC50). Use an orthogonal assay, which measures the same biological endpoint but with a different technology, to confirm the activity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind cell-based HTS assays for P2Y12 inhibitors?
A: The P2Y12 receptor is a Gαi-coupled G-protein coupled receptor (GPCR).[8][9] When activated by its natural ligand, ADP, it inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Most cell-based HTS assays for P2Y12 inhibitors utilize this mechanism. In the assay, cells expressing the P2Y12 receptor are stimulated with an agonist (like ADP or a more stable analog such as 2-Chloro-ADP) in the presence of test compounds.[9] P2Y12 inhibitors will block the agonist-induced decrease in cAMP. The change in cAMP is then measured, often using a technology like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[10][11]
Q2: Which cell lines are commonly used for P2Y12 HTS assays?
A: A common and effective cell line for P2Y12 HTS is the Chinese Hamster Ovary (CHO-K1) cell line that has been stably transfected to express the human P2Y12 receptor.[9] These cells provide a robust and reproducible system for measuring receptor activity.
Q3: What are the key quality control metrics I should monitor during my HTS campaign?
A: To ensure the quality and reliability of your HTS data, you should monitor several key parameters for each assay plate:
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal from the positive control (e.g., agonist only) to the signal from the negative control (e.g., vehicle only). A higher S/B ratio indicates a more robust assay.
-
Z'-factor: This is a statistical parameter that reflects the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 may suggest that the assay is not sufficiently robust for reliable hit identification.
-
Coefficient of Variation (%CV): This measures the variability of your controls. A %CV of less than 15% is generally considered acceptable for cell-based assays.
Q4: How do I interpret the results from a primary screen?
A: In a primary screen, compounds are typically tested at a single high concentration. The activity of each compound is often expressed as a percentage of inhibition or activation relative to the controls on the same plate. A "hit" is a compound that meets a predefined activity threshold, for example, greater than 50% inhibition. It is crucial to remember that these are preliminary findings. All primary hits must undergo a rigorous confirmation process, including re-testing in dose-response and in orthogonal assays, to eliminate false positives.
Q5: What are some common challenges specific to platelet-based assays for P2Y12 inhibitors?
A: While highly physiologically relevant, platelet-based assays come with their own set of challenges:
-
Spontaneous Platelet Activation: Platelets are sensitive and can be activated during sample collection and preparation.[12]
-
Sample Variability: There can be significant donor-to-donor variability in platelet reactivity.
-
Solution: Standardize the platelet count for each experiment.[3] If possible, use pooled donor platelets to average out individual differences.
-
-
Limited Sample Stability: Platelets have a limited lifespan ex vivo and their responsiveness can change over time.
Data Presentation
Table 1: Common HTS Assay Formats for P2Y12 Inhibitor Screening
| Assay Type | Principle | Advantages | Disadvantages |
| TR-FRET cAMP | Competitive immunoassay measuring cAMP levels. Inhibition of the agonist-induced decrease in cAMP results in a higher TR-FRET signal.[10][11] | Homogeneous (no-wash) format, high sensitivity, and suitable for HTS. | Can be susceptible to interference from fluorescent compounds. |
| Platelet Aggregation | Measures the ability of a compound to inhibit agonist-induced clumping of platelets. | Physiologically relevant, directly measures the desired functional outcome. | Lower throughput, higher variability, and requires fresh blood samples.[12][14] |
| VASP Phosphorylation | Measures the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 signaling.[15] | Highly specific for the P2Y12 pathway. | Can be lower throughput (e.g., flow cytometry-based). ELISA kits are available for higher throughput.[15] |
| Calcium Mobilization | Measures changes in intracellular calcium levels upon receptor activation (if co-expressed with a Gαq-coupled receptor or using a chimeric G-protein). | High-throughput and uses readily available fluorescent dyes. | P2Y12 is Gαi-coupled, so this is an indirect measure of receptor activation and requires a modified system.[16] |
Table 2: Quality Control Parameters for HTS Assays
| Parameter | Formula | Recommended Value | Significance |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 3 | Indicates the dynamic range of the assay. |
| Z'-factor | 1 - [3 * (SD(High Signal) + SD(Low Signal))] / |Mean(High Signal) - Mean(Low Signal)| | 0.5 - 1.0 | A measure of assay robustness and suitability for HTS. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15% | Indicates the precision and reproducibility of the assay. |
Experimental Protocols
Detailed Methodology: TR-FRET cAMP Assay for P2Y12 Inhibition
This protocol is a generalized example for a 384-well plate format using CHO-K1 cells stably expressing the human P2Y12 receptor.
-
Cell Culture and Plating:
-
Culture CHO-K1-hP2Y12 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified 5% CO2 atmosphere.[9]
-
On the day of the assay, wash cells with PBS and harvest using a non-enzymatic cell dissociation solution.[9]
-
Resuspend cells in assay buffer to the optimized cell density.
-
Dispense the cell suspension into a 384-well white opaque assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference inhibitors (e.g., Cangrelor, Ticagrelor) in assay buffer.
-
Transfer the diluted compounds to the assay plate containing the cells. Include wells with vehicle (e.g., DMSO) for positive and negative controls.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for approximately 30 minutes to allow the compounds to interact with the cells.
-
-
Agonist Addition:
-
Prepare a solution of a P2Y12 agonist (e.g., 2-Chloro-ADP) in assay buffer at a concentration that will yield a final concentration of EC80 in the wells.
-
Add the agonist solution to all wells except for the negative control wells (which receive only assay buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for P2Y12 receptor stimulation and the resulting change in intracellular cAMP levels.
-
-
Detection:
-
Add the TR-FRET cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog) to each well according to the manufacturer's protocol.[10]
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reagents to reach equilibrium.
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm).[10]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals (e.g., 665/615 nm).
-
Determine the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Fit the data to a four-parameter logistic equation to determine the IC50 values for the active compounds.
-
Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway.
Caption: Generalized HTS workflow for P2Y12 inhibitors.
References
- 1. dispendix.com [dispendix.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Screen Quest™ TR-FRET No Wash cAMP Assay Kit | AAT Bioquest [aatbio.com]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bloodtransfusion.it [bloodtransfusion.it]
- 14. biodatacorp.com [biodatacorp.com]
- 15. droracle.ai [droracle.ai]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize experimental variability in Clopidogrel studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in Clopidogrel studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding variability in this compound response and testing.
Q1: What are the main factors contributing to variability in this compound response?
A1: Variability in patient response to this compound is a significant concern and can be attributed to several factors, broadly categorized as:
-
Genetic Factors: Polymorphisms in the Cytochrome P450 enzyme system, particularly the CYP2C19 gene, are a major contributor.[1][2] Individuals with loss-of-function alleles (e.g., CYP2C192, CYP2C193) are "poor metabolizers" and have a reduced ability to convert this compound to its active metabolite, leading to diminished antiplatelet effect.[1][2] Conversely, gain-of-function alleles (e.g., CYP2C19*17) can lead to an "ultrarapid metabolizer" phenotype with increased drug activation.[2]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2C19 can alter this compound's efficacy. Proton pump inhibitors (PPIs) like omeprazole and esomeprazole are notable inhibitors and should be used with caution.[2]
-
Patient-Specific Factors: Age, body mass index (BMI), and the presence of comorbidities such as diabetes mellitus can influence platelet reactivity and response to this compound.
-
Cellular Factors: Variations in the P2Y12 receptor, the target of this compound's active metabolite, can also contribute to response variability.
Q2: How do different platelet function assays compare in assessing this compound response?
A2: Several assays are available to measure platelet function, each with its own advantages and limitations. The choice of assay can significantly impact the interpretation of this compound's effect. The results from different assays are not always interchangeable.[1][3][4]
-
Light Transmission Aggregometry (LTA): Often considered the "gold standard," it measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.[3]
-
VerifyNow® P2Y12 Assay: A point-of-care, whole-blood, cartridge-based turbidimetric assay that measures platelet aggregation.[4][5] It is rapid and easy to use.
-
Plateletworks®: A point-of-care test that determines the percentage of platelet aggregation by comparing platelet counts before and after the addition of an agonist in whole blood.[6]
-
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay: A flow cytometry-based assay that specifically measures the phosphorylation state of VASP, which is directly related to P2Y12 receptor inhibition.[4][7]
Q3: What is the clinical significance of "this compound resistance"?
A3: "this compound resistance," or high on-treatment platelet reactivity (HPR), refers to the failure of this compound to adequately inhibit platelet function. This is clinically significant as it has been associated with an increased risk of major adverse cardiovascular events (MACE), including stent thrombosis, myocardial infarction, and stroke, particularly in patients undergoing percutaneous coronary intervention (PCI).[2] Identifying patients with HPR may allow for alternative antiplatelet strategies to improve clinical outcomes.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during this compound studies.
Troubleshooting Guide 1: Light Transmission Aggregometry (LTA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | - Inconsistent pipetting of agonist or platelet-rich plasma (PRP).- Temperature fluctuations in the aggregometer.- Inadequate mixing of PRP. | - Use calibrated pipettes and ensure consistent technique.- Allow the aggregometer to reach and stabilize at 37°C before starting the assay.- Ensure the stir bar is functioning correctly and maintain a consistent stirring speed. |
| No or low aggregation response in control samples | - Inactive agonist.- Low platelet count in PRP.- Platelet activation during sample preparation. | - Prepare fresh agonist solutions daily.- Optimize centrifugation steps to obtain a platelet count within the recommended range (typically 200-400 x 10⁹/L).- Use careful phlebotomy techniques and handle samples gently to avoid premature platelet activation. |
| Spontaneous aggregation | - Platelet activation during blood collection or processing.- Contamination of reagents or labware. | - Ensure a clean venipuncture with minimal stasis.[8] Discard the first few milliliters of blood.- Use clean, dedicated labware for platelet studies. |
| Inconsistent results with different ADP concentrations | - Different ADP concentrations have varying sensitivity for detecting P2Y12 inhibition. | - A concentration of 10 μmol/L ADP is often considered adequate for identifying residual platelet reactivity in patients on this compound.[9] |
Troubleshooting Guide 2: VerifyNow® P2Y12 Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Error message on the instrument | - Improper sample collection (e.g., underfilled tube, clots).- Incorrect tube type used.- Instrument malfunction.[10] | - Ensure the Greiner bio-one 3.2% sodium citrate tube is filled to the black line.[11] Invert the tube gently 5 times.[11]- Only use the specified collection tubes.- Refer to the instrument's user manual for specific error code troubleshooting.[10] |
| Unexpectedly high or low PRU values | - Presence of interfering substances (e.g., GPIIb/IIIa inhibitors).- Hematocrit or platelet count outside the acceptable range.- Sample processed outside the recommended time frame. | - Review the patient's medication history for interfering drugs.[12]- The assay is not recommended for patients with hematocrit <33% or platelet count <119,000/µL.[13]- Run the assay within 4 hours of blood collection.[11] |
| High variability between sequential measurements | - Patient's biological variability.- Inconsistent sample handling. | - Ensure consistent timing of blood draws relative to this compound dosing.- Follow a standardized procedure for sample collection and handling for every measurement. |
Troubleshooting Guide 3: Plateletworks® Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Platelet count in agonist tube higher than baseline | - Pseudothrombocytopenia (EDTA-dependent platelet agglutination).[6] | - Suspect pseudothrombocytopenia. Redraw the sample in a sodium citrate tube for the baseline count and adjust the result by a factor of 1.1.[6] |
| Low percent aggregation in healthy controls | - Inactive agonist.- Improper mixing of the sample with the agonist.- Delay in analysis after adding blood to the tube. | - Check the expiration date of the reagent tubes.- Vigorously mix the tube 15-20 times immediately after adding the blood sample.[6]- Analyze the sample within 10 minutes of adding blood to the agonist tube.[6] |
| Inconsistent results | - Poor technique (e.g., incorrect blood volume).- Use of anticoagulated blood for the initial sample. | - Ensure exactly 1.0 cc of fresh whole blood is added to each tube.[6]- Do not use blood previously collected in tubes containing anticoagulants.[6] |
Troubleshooting Guide 4: VASP Phosphorylation Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low fluorescence intensity (low signal) | - Insufficient cell permeabilization.- Degraded antibodies.- Low platelet count. | - Optimize the concentration and incubation time of the permeabilization buffer.- Store antibodies at the recommended temperature and check their expiration dates.- Ensure an adequate number of platelet events are acquired during flow cytometry. |
| High background fluorescence | - Inadequate washing steps.- Non-specific antibody binding. | - Increase the number of wash steps and ensure complete removal of supernatant.- Include an isotype control to assess non-specific binding. |
| High variability in Platelet Reactivity Index (PRI) | - Inconsistent incubation times with PGE1 and ADP.- Delay in sample processing. | - Use a precise timer for all incubation steps.- Process samples as soon as possible after blood collection, as delays can affect the PRI.[14] |
Section 3: Data Presentation
Table 1: Comparison of Common Platelet Function Assays for this compound Monitoring
| Assay | Principle | Sample Type | Agonist | Reported Parameter | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Change in light transmission due to platelet aggregation | Platelet-Rich Plasma (PRP) | ADP | % Aggregation | Gold standard, provides detailed aggregation curves | Labor-intensive, requires sample processing, susceptible to pre-analytical variables |
| VerifyNow® P2Y12 | Turbidimetric-based optical detection of platelet aggregation | Whole Blood | ADP, PGE1 | P2Y12 Reaction Units (PRU), % Inhibition | Point-of-care, rapid results, easy to use | Less detailed information than LTA, can be affected by hematocrit and platelet count |
| Plateletworks® | Change in platelet count after agonist-induced aggregation | Whole Blood | ADP | % Aggregation, % Inhibition | Point-of-care, rapid, uses a standard hematology analyzer | Sensitive to timing of analysis, potential for pseudothrombocytopenia interference |
| VASP Phosphorylation | Flow cytometric quantification of VASP phosphorylation state | Whole Blood | ADP, PGE1 | Platelet Reactivity Index (PRI) | Specific for P2Y12 receptor pathway, not affected by other platelet activation pathways | Requires a flow cytometer and trained personnel, more complex protocol |
Table 2: Influence of CYP2C19 Genotype on this compound Metabolism and Platelet Response
| Genotype | Alleles | Metabolizer Phenotype | Effect on this compound Activation | Expected Platelet Reactivity |
| Normal Metabolizer | 1/1 | Normal | Normal conversion to active metabolite | Normal on-treatment reactivity |
| Intermediate Metabolizer | 1/2, 1/3 | Intermediate | Reduced conversion to active metabolite | High-intermediate on-treatment reactivity |
| Poor Metabolizer | 2/2, 2/3, 3/3 | Poor | Significantly reduced conversion to active metabolite | High on-treatment reactivity |
| Rapid Metabolizer | 1/17 | Rapid | Increased conversion to active metabolite | Low on-treatment reactivity |
| Ultrarapid Metabolizer | 17/17 | Ultrarapid | Markedly increased conversion to active metabolite | Very low on-treatment reactivity |
| Data synthesized from multiple sources including references and[2]. |
Section 4: Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for this compound Response
-
Blood Collection:
-
Draw blood using a 19- or 21-gauge needle with minimal trauma and stasis into tubes containing 3.2% sodium citrate.[8]
-
Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.
-
Process samples within 2 hours of collection.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP).
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP.
-
If necessary, adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
-
Aggregometry:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.
-
After a baseline reading is established, add ADP to a final concentration of 5 µM or 10 µM.[9]
-
Record the change in light transmission for at least 5 minutes.
-
Report the maximal platelet aggregation (%).
-
Protocol 2: VerifyNow® P2Y12 Assay
-
Sample Collection:
-
Collect a discard tube first (at least 2 mL) that does not contain any platelet-inhibiting substance.[11]
-
Collect blood into a 2 mL Greiner Bio-One partial-fill vacuette tube with 3.2% sodium citrate (blue top), ensuring it is filled to the black line.[11][13]
-
Gently invert the tube at least 5 times.[13]
-
Label the tube with patient information, date, and time of collection.
-
Keep the sample at room temperature and use within 4 hours.[11]
-
-
Assay Procedure:
-
Follow the on-screen instructions of the VerifyNow® instrument.
-
Ensure the correct assay cartridge is used.
-
The instrument will automatically aspirate the sample from the collection tube and perform the analysis.
-
Results are reported in P2Y12 Reaction Units (PRU) and percent inhibition.
-
Protocol 3: Plateletworks® ADP Assay
-
Sample Collection and Preparation:
-
Obtain 1.0 cc of fresh whole blood for a baseline tube (containing EDTA) and 1.0 cc for the agonist tube (containing ADP).[6]
-
Immediately dispense the blood into the respective tubes.
-
-
Assay Procedure:
-
Vigorously mix both tubes 15 to 20 times.[6]
-
Run the baseline tube on an impedance-based cell counter to obtain the baseline platelet count.
-
Mix the ADP tube an additional 3 to 5 times and run it on the cell counter within 10 minutes of adding the blood.[6]
-
Record the platelet count from the ADP tube.
-
-
Calculation:
-
Calculate the percent platelet aggregation using the formula: % Aggregation = [(Baseline Platelet Count – Agonist Platelet Count) / Baseline Platelet Count] x 100
-
Protocol 4: VASP Phosphorylation Assay (Flow Cytometry)
-
Blood Collection:
-
Collect blood in tubes containing 3.2% sodium citrate.
-
Perform the assay within 4 hours of blood collection.
-
-
Sample Treatment:
-
Aliquot whole blood into three tubes.
-
Tube 1 (Negative Control): Add PGE1.
-
Tube 2 (Test Sample): Add PGE1 and ADP.
-
Tube 3 (Isotype Control): Add an isotype control antibody.
-
Incubate at room temperature for 10 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation solution (e.g., paraformaldehyde) and incubate.
-
Permeabilize the platelets with a detergent-based buffer to allow intracellular antibody staining.
-
-
Immunostaining:
-
Add a primary antibody against phosphorylated VASP (anti-VASP-P) to tubes 1 and 2, and the isotype control to tube 3.
-
Incubate in the dark.
-
If using an unconjugated primary antibody, wash and add a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population.
-
Determine the Mean Fluorescence Intensity (MFI) for each sample.
-
-
Calculation of Platelet Reactivity Index (PRI):
-
PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[7]
-
Protocol 5: CYP2C19 Genotyping
-
Sample Collection:
-
Collect whole blood in an EDTA (purple top) or ACD (yellow top) tube. Heparinized tubes are not acceptable.
-
-
DNA Extraction:
-
Extract genomic DNA from the whole blood sample using a commercially available kit according to the manufacturer's instructions.
-
-
Genotyping Analysis:
-
Genotyping for common CYP2C19 alleles (e.g., *2, *3, *17) can be performed using various methods such as:
-
TaqMan® Real-Time PCR: This method uses allele-specific fluorescent probes to detect the presence of different variants.
-
Point-of-Care (POC) Tests: Several rapid genotyping platforms are available that provide results in about an hour.
-
-
-
Data Interpretation:
-
The combination of the two detected alleles (diplotype) determines the patient's metabolizer phenotype (e.g., poor, intermediate, normal, rapid, or ultrarapid metabolizer) according to established guidelines.[2]
-
Section 5: Visualizations
References
- 1. This compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory evaluation of this compound responsiveness by platelet function and genetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of platelet response to this compound with multiple electrode aggregometry, the VerifyNow P2Y12 analyzer and platelet Vasodilator-Stimulated Phosphoprotein flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. color | Graphviz [graphviz.org]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. researchgate.net [researchgate.net]
- 12. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. colourcontrast.cc [colourcontrast.cc]
Techniques for stabilizing the active metabolite of Clopidogrel for research purposes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the active metabolite of Clopidogrel. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization of this highly labile compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: Why is the active metabolite of this compound so unstable?
A1: The active metabolite of this compound is a thiol-containing compound.[1][2][3] The reactive thiol group makes it highly susceptible to oxidation and to forming disulfide bonds with itself or other thiol-containing molecules in biological matrices like plasma.[4] This inherent reactivity leads to its rapid degradation in vitro.[1][3]
Q2: What is the primary method for stabilizing the active metabolite of this compound?
A2: The most widely accepted method for stabilizing the active metabolite is through chemical derivatization. This is achieved by adding an alkylating agent to the whole blood sample immediately after collection.[1][3] The alkylating reagent blocks the reactive thiol group, forming a stable derivative that can be accurately quantified.[5]
Q3: Which derivatizing agent is most commonly used?
A3: The most frequently used and validated derivatizing agent is 2-bromo-3'-methoxyacetophenone (BMAP), also referred to as 3-methoxyphenacyl bromide (MPBr).[1][2][3][5] This reagent effectively and rapidly reacts with the thiol group of the active metabolite to form a stable thioether derivative (CAM-D).[4][5]
Q4: How quickly do I need to add the stabilizing agent after blood collection?
A4: It is critical to add the stabilizing agent to the whole blood sample immediately after collection, ideally within 30 seconds.[6] The active metabolite degrades rapidly in plasma, and any delay can lead to an underestimation of its true concentration.[1][3]
Q5: Can I add the stabilizing agent to plasma instead of whole blood?
A5: It is strongly recommended to add the stabilizing agent to whole blood rather than plasma. The active metabolite is unstable in plasma, and significant degradation can occur during the time it takes to separate plasma from whole blood.[1][3]
Q6: How should I store the stabilized samples?
A6: The derivatized active metabolite (CAM-D) is significantly more stable than the underivatized form. For long-term storage, it is recommended to keep the plasma samples at -80°C.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of the active metabolite. | 1. Delayed addition of the stabilizing agent. 2. Incomplete derivatization reaction. 3. Degradation of the derivatized metabolite due to improper storage. 4. Insufficient dose of this compound administered. | 1. Ensure the stabilizing agent is added to the whole blood sample immediately (within 30 seconds) after collection. 2. Verify the concentration and purity of the derivatizing agent (BMAP/MPBr). Ensure proper mixing of the blood with the stabilizing solution. 3. Store stabilized plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. 4. Confirm the administered dose and the timing of blood collection post-dose. |
| High variability in results between replicate samples. | 1. Inconsistent timing of the addition of the stabilizing agent. 2. Inhomogeneous mixing of the stabilizing agent with the blood sample. 3. Inter-individual differences in this compound metabolism (e.g., CYP2C19 polymorphisms).[7] | 1. Standardize the blood collection and stabilization procedure to ensure consistency across all samples. 2. Gently invert the blood collection tube several times immediately after adding the stabilizing agent to ensure thorough mixing. 3. If studying patient samples, consider genotyping for relevant metabolizing enzymes to account for pharmacokinetic variability. |
| Presence of interfering peaks in the chromatogram. | 1. Endogenous compounds in the plasma matrix. 2. Contaminants from collection tubes or reagents. 3. Side reactions of the derivatizing agent. | 1. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the resolution between the analyte and interfering peaks. 2. Use high-purity solvents and reagents. Perform blank injections of all reagents to identify potential sources of contamination. 3. Ensure the derivatization reaction conditions (e.g., pH, temperature) are optimized to minimize side product formation. |
| Poor recovery of the derivatized active metabolite during sample extraction. | 1. Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Inappropriate pH of the extraction buffers. | 1. Re-evaluate and optimize the extraction procedure. This may involve testing different sorbents for SPE or different organic solvents for LLE. 2. Adjust the pH of the buffers to ensure the derivatized metabolite is in the optimal chemical form for extraction. |
Data Presentation
Table 1: Stability of the Derivatized this compound Active Metabolite (CAM-D)
| Storage Temperature | Duration | Analyte Stability | Reference |
| Room Temperature | Up to 1 week | Stable | [5] |
| 4°C | Up to 1 week | Stable | [5] |
| -20°C | Up to 1 week | Stable | [5] |
| -20°C | 1 month | Stable | [1] |
| -80°C | Up to 1 week | Stable | [5] |
| -80°C | 4 months | Stable | [2] |
| -80°C | 9 months | Stable | [5] |
Experimental Protocols
Protocol 1: Stabilization of this compound Active Metabolite in Whole Blood
This protocol outlines the immediate steps required after blood collection to stabilize the active metabolite.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
2-bromo-3'-methoxyacetophenone (BMAP) or 3-methoxyphenacyl bromide (MPBr).
-
Acetonitrile (ACN), HPLC grade.
-
500 mM EDTA solution in water.
-
Micropipettes and sterile tips.
-
2 mL polypropylene tubes.
-
Centrifuge.
Procedure:
-
Prepare the Stabilizing Solution:
-
Prepare a 50 mM solution of BMAP in acetonitrile.
-
-
Prepare the Collection Tubes:
-
For each 1 mL of whole blood to be collected, pre-prepare a 2 mL polypropylene tube.
-
Add 10 µL of the 50 mM BMAP solution in acetonitrile to the tube.
-
Add 20 µL of a 500 mM EDTA solution in water to the tube.
-
Store the prepared tubes at 4°C for up to 24 hours before use.[5]
-
-
Blood Collection and Stabilization:
-
Collect 1 mL of whole blood directly into the pre-prepared polypropylene tube.
-
Immediately after collection, cap the tube and gently invert it several times to ensure thorough mixing of the blood with the stabilizing solution.
-
-
Plasma Separation:
-
Centrifuge the stabilized whole blood sample according to standard laboratory procedures to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled cryovial.
-
-
Storage:
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for stabilizing and quantifying the active metabolite.
Caption: Troubleshooting logic for low active metabolite detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of this compound active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for quantitation of the this compound active metabolite, this compound, this compound carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of In Vitro Experiments Involving Clopidogrel
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the reproducibility of in vitro experiments with Clopidogrel.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an antiplatelet effect when I add this compound directly to my in vitro platelet culture?
A1: this compound is a prodrug, meaning it is inactive in its initial form.[1][2] It requires a two-step metabolic activation process primarily carried out by cytochrome P450 (CYP) enzymes in the liver to be converted into its active thiol metabolite.[1] Most standard in vitro cell culture systems, particularly those not of hepatic origin, lack the necessary CYP enzymes to perform this conversion.[1] Therefore, the inactive prodrug will not inhibit the P2Y12 receptor on platelets.
Q2: What are the key challenges associated with using this compound's active metabolite in vitro?
A2: The active thiol metabolite of this compound is highly unstable and reactive.[3] It can rapidly degrade in plasma and other biological matrices.[4][5] This instability makes it difficult to handle, store, and accurately quantify, which can lead to significant variability in experimental results.[3] To address this, immediate derivatization of the active metabolite upon blood collection or in the experimental setup is often necessary for stabilization and accurate measurement.[4][5]
Q3: Which Cytochrome P450 enzymes are responsible for this compound activation, and why is there conflicting information?
A3: The metabolic activation of this compound is a two-step process, and the exact contribution of various CYP enzymes is still a subject of some debate, with different in vitro systems and laboratories reporting conflicting results.[6][7] There is general agreement on the involvement of CYP1A2 and CYP2B6 in the initial conversion of this compound to 2-oxo-clopidogrel.[6][7] The roles of CYP2C19 and CYP3A4 in this first step are less consistent across studies.[6][7] For the second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, multiple major drug-metabolizing CYP enzymes appear capable of this conversion.[6][7] This complexity and the use of different experimental systems contribute to the conflicting evidence in the literature.
Q4: What are the main sources of variability in in vitro platelet aggregation assays with this compound?
A4: Variability in platelet aggregation assays can stem from several factors:
-
Genetic Polymorphisms: Variations in CYP enzymes, especially CYP2C19, can significantly affect the extent of this compound activation.[1]
-
Pre-analytical Variables: The handling of blood samples, platelet preparation, and storage conditions can all impact platelet function.
-
Assay Conditions: The choice and concentration of the platelet agonist (e.g., ADP), incubation times, and the specific platelet function test used (e.g., Light Transmission Aggregometry, Impedance Aggregometry) can all yield different results.[1][8]
-
Drug-Drug Interactions: Concomitant medications that inhibit or induce CYP enzyme activity can alter this compound metabolism.[1]
Q5: How does the active metabolite of this compound inhibit platelet function?
A5: The active thiol metabolite of this compound specifically and irreversibly binds to the P2Y12 receptor, a key ADP receptor on the surface of platelets.[9][10] This binding prevents ADP from activating the P2Y12 receptor, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.[10][11][12] Because this inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[13][14]
Troubleshooting Guides
Issue 1: No or low inhibition of platelet aggregation observed.
| Possible Cause | Troubleshooting Step |
| Use of inactive prodrug | This compound is a prodrug and requires metabolic activation.[1][2] Use either the active metabolite of this compound or an in vitro system capable of metabolic activation, such as human liver microsomes or recombinant CYP enzymes (e.g., CYP2C19, CYP3A4, CYP1A2, CYP2B6).[2] |
| Degradation of the active metabolite | The active metabolite is unstable.[3] If using the active metabolite, ensure it is handled and stored correctly. Consider using a stabilizing agent like 3-methoxyphenacyl bromide (MPBr) immediately upon preparation or addition to the assay.[4][5] |
| Inappropriate assay conditions | Verify that the concentration of the platelet agonist (e.g., ADP) is optimal for detecting P2Y12-mediated aggregation. Ensure sufficient incubation time for the active metabolite to interact with the platelets. |
| Low metabolic activity of in vitro system | If using liver microsomes or recombinant enzymes, confirm their enzymatic activity. The concentration of the metabolizing system may need to be optimized. |
Issue 2: High variability in platelet aggregation results between experiments.
| Possible Cause | Troubleshooting Step |
| Pre-analytical variables | Standardize blood collection and platelet preparation protocols. Use consistent anticoagulants and processing times. Ensure consistent platelet counts in the assays. |
| Operator error | Provide thorough training on the specific platelet function assay being used. Ensure consistent execution of the protocol across all experiments.[8] |
| Inconsistent agonist preparation | Prepare fresh agonist solutions for each experiment. Ensure accurate and consistent final concentrations of the agonist in the assay. |
| Genetic background of platelet donors | If using platelets from different donors, be aware of potential genetic variations in CYP enzymes and P2Y12 receptors that can influence response.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's active metabolite from in vitro studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for ADP-induced platelet aggregation | 1.9 +/- 0.3 µM | Washed human platelets, 6 µM ADP agonist | [15] |
| IC50 for 2MeS-ADP binding to P2Y12 | 0.34 ± 0.09 nM | P2Y12 expressing cells | [16] |
| Cmax of active metabolite (in vivo) | ~2.04 ng/mL | 75mg oral dose in humans | [8] |
| Stability of derivatized active metabolite | Stable for 4 months at -80°C | Human plasma, derivatized with MPBr | [5][17] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation of this compound and Platelet Aggregation Assay
This protocol describes the in vitro activation of this compound using human liver microsomes followed by a platelet aggregation assay.
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system
-
Washed human platelets
-
Platelet aggregation agonist (e.g., ADP)
-
Platelet aggregometer
Methodology:
-
Metabolic Activation:
-
In a reaction tube, pre-incubate this compound with human liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the active metabolite.
-
Terminate the reaction by adding a stop solution or by heat inactivation.
-
-
Platelet Aggregation Assay:
-
Prepare a suspension of washed human platelets and adjust the platelet count to a standardized concentration.
-
Pre-warm the platelet suspension to 37°C.
-
Add the reaction mixture containing the now-activated this compound to the platelet suspension and incubate.
-
Place a cuvette with the platelet mixture into the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to induce aggregation.
-
Record the change in light transmission or impedance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal platelet aggregation.
-
Compare the aggregation in the presence of activated this compound to a control reaction without this compound to calculate the percent inhibition.
-
Protocol 2: Direct Platelet Aggregation Assay with this compound Active Metabolite
This protocol is for assessing the direct effect of the stabilized active metabolite on platelet aggregation.
Materials:
-
Stabilized this compound active metabolite (or use a stabilizing agent in situ)
-
Washed human platelets
-
Platelet aggregation agonist (e.g., ADP)
-
Platelet aggregometer
Methodology:
-
Platelet Preparation:
-
Prepare a suspension of washed human platelets and adjust to a standardized concentration.
-
Pre-warm the platelet suspension to 37°C.
-
-
Platelet Aggregation Assay:
-
Add the this compound active metabolite to the platelet suspension at various concentrations.
-
Incubate for a specified time (e.g., 15-30 minutes) to allow for P2Y12 receptor binding.
-
Place a cuvette with the platelet mixture into the aggregometer and establish a baseline.
-
Add the platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission or impedance over time.
-
-
Data Analysis:
-
Calculate the percent inhibition of platelet aggregation for each concentration of the active metabolite compared to a vehicle control.
-
Determine the IC50 value if a dose-response curve is generated.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: P2Y12 receptor signaling pathway and this compound's inhibitory action.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a method for quantitation of the this compound active metabolite, this compound, this compound carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of this compound: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound – Mechanism, Uses, Side Effects & Interactions | Platelet Aggregation Inhibitors [vhtc.org]
- 13. This compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Specific inhibition of ADP-induced platelet aggregation by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Refinement of protocols for the VASP phosphorylation assay with Clopidogrel
Technical Support Center: VASP Phosphorylation Assay with Clopidogrel
Welcome to the technical support center for the VASP (Vasodilator-Stimulated Phosphoprotein) phosphorylation assay, specifically tailored for monitoring the effects of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in refining their experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the VASP phosphorylation assay when evaluating platelet reactivity in patients treated with this compound.
Q1: What is the principle of the VASP phosphorylation assay for monitoring this compound?
A1: The VASP phosphorylation assay is a specific method to measure the efficacy of P2Y12 receptor inhibitors like this compound.[1][2] Vasodilator-Stimulated Phosphoprotein (VASP) is an intracellular protein in platelets.[2][3][4] Its phosphorylation state is regulated by the P2Y12 signaling pathway. When the P2Y12 receptor is activated by ADP, it leads to the dephosphorylation of VASP. This compound's active metabolite irreversibly blocks the P2Y12 receptor, which in turn leads to sustained VASP phosphorylation.[1][5] The assay, typically performed using flow cytometry, quantifies the level of phosphorylated VASP (P-VASP) in platelets. The result is often expressed as a Platelet Reactivity Index (PRI), which is inversely proportional to the level of VASP phosphorylation.[3] A lower PRI indicates a better response to this compound.
Q2: How is the Platelet Reactivity Index (PRI) calculated and interpreted?
A2: The PRI is calculated from the Mean Fluorescence Intensity (MFI) of stained platelets under two conditions: stimulation with Prostaglandin E1 (PGE1) alone, and stimulation with PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP acting on an unblocked P2Y12 receptor reverses this effect.
The formula is: PRI (%) = [ (MFI_PGE1 – MFI_PGE1+ADP) / MFI_PGE1 ] x 100 [6][7]
A high PRI suggests that ADP is effectively inhibiting VASP phosphorylation, indicating poor P2Y12 receptor blockade and thus a poor response to this compound (often termed "high on-treatment platelet reactivity" or HPR).[1][2]
Q3: My PRI values are highly variable between patients, even though they are all on the same dose of this compound. Is this normal?
A3: Yes, significant inter-individual variability in response to this compound is well-documented.[2][8][9] Studies have shown that the PRI in patients treated with this compound can range widely, for example, from 6.6% to 85.8%.[2][8] This variability can be attributed to several factors, including genetic polymorphisms (especially in the CYP2C19 enzyme responsible for metabolizing this compound into its active form), drug-drug interactions, and patient-specific characteristics like age, diabetes, and obesity.[1][2]
Q4: What are the established cut-off values for defining this compound resistance using the VASP assay?
A4: A consensus has emerged from multiple studies that a Platelet Reactivity Index (PRI) greater than 50% is indicative of high on-treatment platelet reactivity (HPR) and is associated with an increased risk of thrombotic events like stent thrombosis.[2][4][10][11] Conversely, a PRI below 16% may define low on-treatment platelet reactivity (LPR), which could be associated with a higher risk of bleeding events.[7][12]
Q5: My negative control (untreated patient) sample shows a low PRI. What could be the cause?
A5: This is an unexpected result, as untreated individuals should have a high PRI (typically around 78-79%).[8] Potential causes include:
-
Reagent Issues: Check the expiration dates and storage conditions of the PGE1 and ADP reagents. Improperly stored or expired reagents may not function correctly.
-
Procedural Error: Ensure that the reagents were added correctly to the appropriate tubes. A mix-up between the PGE1 and PGE1+ADP tubes could lead to erroneous results.
-
Patient Factors: The patient may be on other medications that interfere with platelet function. While the VASP assay is specific for the P2Y12 pathway, it's crucial to have a complete medication history. Aspirin and abciximab have been shown not to interfere with the assay.[6][13]
-
Sample Quality: Hemolyzed blood samples should not be used.[6]
Q6: How long after blood collection can I reliably perform the VASP assay?
A6: One of the advantages of the VASP assay is the stability of the sample. Samples collected in citrated tubes can be stored at room temperature and analyzed for up to 48 hours after collection without significant changes in the PRI.[13] However, some studies suggest that the time-to-assay can influence the PRI, so it is best to standardize this timeframe within your laboratory.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the VASP phosphorylation assay for monitoring this compound.
Table 1: Typical Platelet Reactivity Index (PRI) Values
| Patient Group | Mean PRI (%) (± SD) | Range (%) | Reference(s) |
| Healthy Donors / Untreated Patients | 79.0 (± 4.1) | N/A | [8] |
| Patients on this compound | 61.1 (± 17.0) | 6.6 - 85.8 | [8] |
Table 2: Clinical Cut-off Values for PRI
| Platelet Reactivity Status | PRI Cut-off (%) | Clinical Implication | Reference(s) |
| High On-Treatment Platelet Reactivity (HPR) | > 50% | Increased risk of thrombotic events | [2][4][10][11] |
| Optimal On-Treatment Platelet Reactivity | 16% - 50% | Therapeutic window | [12] |
| Low On-Treatment Platelet Reactivity (LPR) | < 16% | Potential increased risk of bleeding | [7][12] |
Experimental Protocols
Detailed Methodology for Flow Cytometry-Based VASP Phosphorylation Assay
This protocol is a generalized guide. Always refer to the specific instructions provided with your commercial assay kit (e.g., PLT VASP/P2Y12 kit from Biocytex).[1]
1. Blood Sample Collection and Preparation:
-
Collect whole blood in tubes containing 3.2% or 3.8% sodium citrate anticoagulant.
-
The assay should be performed within 2 to 48 hours of blood collection.[1][13] Store samples at room temperature. Do not refrigerate or freeze.
-
Gently invert the tube to mix before use.
2. Platelet Stimulation:
-
Label three tubes for each sample:
-
Tube 1: Negative Control (Isotypic control)
-
Tube 2: PGE1 stimulation
-
Tube 3: PGE1 + ADP stimulation
-
-
Add the appropriate volumes of PGE1 and PGE1+ADP reagents to their respective tubes as per the kit manufacturer's instructions.
-
Add the whole blood sample to each tube.
-
Vortex gently and incubate at room temperature for 10 minutes.
3. Fixation and Permeabilization:
-
Following incubation, add a fixation solution (e.g., formaldehyde-based) to each tube to stop the reaction and fix the cells.
-
Incubate as per the manufacturer's protocol.
-
Add a permeabilization reagent to allow the antibody to access the intracellular VASP protein.
-
Incubate as per the manufacturer's protocol.
4. Immunostaining:
-
Add the primary antibody against phosphorylated VASP (P-VASP), typically a monoclonal antibody like 16C2, to tubes 2 and 3.
-
Add an isotypic control antibody to tube 1.
-
Add a fluorescently-labeled secondary antibody. Some kits may use a directly conjugated primary antibody.
-
Incubate in the dark at room temperature for the time specified in the kit protocol.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Acquire a sufficient number of events (e.g., 5,000-10,000 platelet events).
-
Record the Mean Fluorescence Intensity (MFI) for the gated platelets in each of the three tubes.
6. Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP tubes, as described in the FAQ section.
Visualizations
Signaling Pathway
References
- 1. Discordance Between VASP Phosphorylation and Platelet Aggregation in Defining High On-Clopidogrel Platelet Reactivity After ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. fritsmafactor.com [fritsmafactor.com]
- 4. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 5. Frontiers | Assessment of P2Y12 Inhibition by this compound in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 6. biocytex.fr [biocytex.fr]
- 7. Validation of a New ELISA-Based Vasodilator-Associated Stimulated Phosphoprotein Phosphorylation Assay to Assess Platelet Reactivity Index in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of this compound resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modifying this compound Maintenance Doses According to Vasodilator‐Stimulated Phosphoprotein Phosphorylation Index Improves Clinical Outcome in Patients With this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 14. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on this compound: does standardisation matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clopidogrel and Ticagrelor in Platelet Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet agents Clopidogrel and Ticagrelor, focusing on their performance in common platelet inhibition assays. The information presented herein is supported by experimental data to aid in the selection and interpretation of appropriate assays for research and clinical development.
Introduction to P2Y12 Inhibitors
This compound and Ticagrelor are both antagonists of the P2Y12 receptor, a key component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] However, they exhibit significant pharmacological differences that influence their clinical efficacy and measurement in platelet function assays.
This compound is a prodrug that requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 enzymes, to form its active metabolite.[3][4] This active metabolite then irreversibly binds to the P2Y12 receptor.[3][4]
Ticagrelor , in contrast, is a direct-acting, reversible antagonist of the P2Y12 receptor and does not require metabolic activation.[3][4] This leads to a faster onset of action and more consistent platelet inhibition compared to this compound.[3][5]
Mechanism of Action: Signaling Pathways
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. Both this compound and Ticagrelor interrupt this pathway, albeit through different binding mechanisms.
Figure 1: Signaling pathways of this compound and Ticagrelor in P2Y12 receptor inhibition.
Comparative Performance in Platelet Inhibition Assays
Several laboratory methods are available to assess the efficacy of P2Y12 inhibitors. The most common assays include Light Transmission Aggregometry (LTA), VerifyNow P2Y12, and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assays. Ticagrelor consistently demonstrates more potent and predictable platelet inhibition compared to this compound across these platforms.[5][6][7]
| Assay | Metric | This compound | Ticagrelor | Key Findings |
| Light Transmission Aggregometry (LTA) | Maximum Platelet Aggregation (MPA) with 20 µM ADP | 44 ± 15%[5] | 28 ± 10%[5] | Ticagrelor achieves significantly lower platelet aggregation.[5] |
| High On-Treatment Platelet Reactivity (HOPR) with ADP | 19.57%[8] | 2.17%[8] | A higher percentage of patients on this compound exhibit high residual platelet reactivity.[8] | |
| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | 273 ± 124[9] | 68 ± 97[9] | Ticagrelor results in significantly lower PRU values, indicating greater P2Y12 inhibition.[6][9] |
| Percent Inhibition | ~64% reduction from baseline[10] | Greater inhibition than this compound[5] | Ticagrelor consistently shows a higher percentage of platelet inhibition.[5] | |
| VASP Phosphorylation Assay | Platelet Reactivity Index (PRI) | Higher PRI values | Lower PRI values | Lower PRI with Ticagrelor indicates more effective P2Y12 receptor blockade.[5][11] |
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Baseline Calibration: Adjust the aggregometer to 0% light transmittance with PRP and 100% with PPP.[12]
-
Aggregation Measurement: Add an ADP agonist (commonly 5 µM or 20 µM) to the PRP sample and record the maximal platelet aggregation (MPA) over a set period.[5][13]
Figure 2: Experimental workflow for Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.[14][15]
Methodology:
-
Sample Collection: Collect whole blood into a Greiner citrate tube.[16]
-
Assay Cartridge: The instrument automatically dispenses the blood sample into a single-use cartridge containing fibrinogen-coated microbeads and ADP.[15]
-
Platelet Activation and Aggregation: The ADP activates platelets, which then bind to the fibrinogen-coated microbeads, causing aggregation.[14]
-
Measurement: The instrument measures the change in light transmittance as the microbeads aggregate and reports the results in P2Y12 Reaction Units (PRU).[14][15] A separate channel with a thrombin receptor activating peptide (TRAP) is used to establish a baseline.[14]
VASP Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the function of the P2Y12 receptor signaling pathway.[1][17]
Methodology:
-
Blood Incubation: Whole blood is incubated with prostaglandin E1 (PGE1) alone and with PGE1 plus ADP.[17][18] PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits it.[1][17]
-
Cell Fixation and Permeabilization: Platelets are fixed with formaldehyde and then permeabilized.[17]
-
Antibody Staining: The platelets are stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[17]
-
Flow Cytometry Analysis: A flow cytometer is used to measure the mean fluorescence intensity (MFI) of the platelet population.[1][18]
-
Calculation: The Platelet Reactivity Index (PRI) is calculated using the formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[1]
Conclusion
Ticagrelor demonstrates a more rapid, potent, and consistent inhibition of the P2Y12 receptor compared to this compound, as evidenced by data from LTA, VerifyNow, and VASP phosphorylation assays.[3][5] The choice of assay for evaluating these agents will depend on the specific research or clinical question, with LTA providing a functional measure of aggregation, VerifyNow offering a rapid point-of-care assessment, and the VASP assay delivering a highly specific analysis of the P2Y12 signaling pathway. Researchers and drug development professionals should consider the distinct pharmacological profiles of these drugs when designing studies and interpreting results from these assays.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Choosing between ticagrelor and this compound following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of ticagrelor compared with this compound on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Efficacy between this compound and Ticagrelor in Patients with Acute Coronary Syndrome after Interventional Treatment and Their Effects on IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Monitoring platelet inhibition after this compound with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor this compound therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. laboratoryalliance.com [laboratoryalliance.com]
- 17. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 18. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
Head-to-Head Preclinical Studies of Prasugrel versus Clopidogrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent antiplatelet agents, Prasugrel and Clopidogrel. Both are thienopyridine prodrugs that function by irreversibly inhibiting the P2Y12 receptor on platelets, a critical step in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1] However, their preclinical profiles exhibit significant differences in metabolic activation, potency, and onset of action. This guide synthesizes experimental data from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Preclinical evidence consistently demonstrates that Prasugrel is a more potent and rapidly acting antiplatelet agent than this compound.[2] This enhanced efficacy is primarily attributed to its more efficient metabolic activation, leading to higher plasma concentrations of its active metabolite.[3][4] While the active metabolites of both drugs show similar in vitro activity, the in vivo studies highlight Prasugrel's superior performance in inhibiting platelet aggregation and thrombus formation.[3][5] This increased potency, however, is also associated with a greater propensity for bleeding in preclinical models.[2]
Data Presentation
In Vitro Efficacy
| Parameter | Prasugrel Active Metabolite (R-138727) | This compound Active Metabolite (R-130964) | Animal Model | Reference |
| IC50 for ADP-induced Platelet Aggregation | 1.8 µM | 2.4 µM | Rat | [3][5] |
Ex Vivo Platelet Aggregation Inhibition
| Drug | Loading Dose | Time to >20% Inhibition of Platelet Aggregation (IPA) | Maximum Inhibition of Platelet Aggregation (IPA) | Animal Model | Reference |
| Prasugrel | 60 mg | 30 minutes | 78.8% ± 9.2% (20 µM ADP) | Healthy Human Subjects (Preclinical Model) | [6] |
| This compound | 300 mg | 1.5 hours | 35.0% ± 24.5% (20 µM ADP) | Healthy Human Subjects (Preclinical Model) | [6] |
| Prasugrel | 60 mg | ~1 hour | ~90% | Healthy Human Subjects (Preclinical Model) | [2] |
| This compound | 600 mg | 2 to 4 hours | Not specified | Healthy Human Subjects (Preclinical Model) | [2] |
In Vivo Thrombosis and Hemostasis
| Parameter | Prasugrel | This compound | Animal Model | Reference |
| Relative Potency (Thrombus Inhibition) | ~10-fold more potent | - | Rat | [2] |
| Bleeding Time | Prolonged | Prolonged (to a lesser extent than Prasugrel) | Rat | [2][7] |
Signaling Pathways and Experimental Workflows
Metabolic Activation of Prasugrel and this compound
Prasugrel and this compound are both prodrugs that require metabolic activation to exert their antiplatelet effects. However, their activation pathways differ significantly, which accounts for the observed differences in their pharmacodynamic profiles.[8]
Metabolic activation pathways of Prasugrel and this compound.
P2Y12 Receptor Signaling Pathway Inhibition
Both Prasugrel's and this compound's active metabolites irreversibly bind to the P2Y12 receptor on platelets. This binding prevents ADP from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to platelet activation and aggregation.
Mechanism of P2Y12 receptor inhibition by Prasugrel and this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
A common method to assess the efficacy of antiplatelet agents is the in vitro platelet aggregation assay using light transmission aggregometry.
Workflow for in vitro platelet aggregation assay.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the active metabolites of Prasugrel and this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn blood from healthy rats anticoagulated with 3.2% sodium citrate.
-
Prasugrel active metabolite (R-138727) and this compound active metabolite (R-130964).
-
Adenosine diphosphate (ADP).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of the active metabolites of Prasugrel or this compound to the PRP samples and incubate for a specified period.
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
Record the change in light transmittance for a set duration using an aggregometer.
-
Calculate the percentage of platelet aggregation inhibition for each drug concentration compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[3][5]
In Vivo Thrombosis Model (Rat)
Objective: To evaluate the antithrombotic efficacy of orally administered Prasugrel and this compound.
Materials:
-
Male Sprague-Dawley rats.
-
Prasugrel and this compound for oral administration.
-
Anesthetic agents.
-
Surgical instruments for exposing a carotid or femoral artery.
-
Thrombosis-inducing agent (e.g., ferric chloride) or method (e.g., electrical stimulation).
-
Flow probe and recording system to measure blood flow.
Procedure:
-
Administer Prasugrel, this compound, or a vehicle control to the rats via oral gavage.
-
After a predetermined time for drug absorption and metabolism, anesthetize the animals.
-
Surgically expose a carotid or femoral artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Induce thrombosis by applying a filter paper saturated with ferric chloride to the arterial surface or by electrical stimulation.
-
Monitor blood flow until complete occlusion (thrombus formation) occurs.
-
The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates greater antithrombotic efficacy.
Bleeding Time Assay (Rat)
Objective: To assess the effect of Prasugrel and this compound on hemostasis.
Materials:
-
Male Sprague-Dawley rats.
-
Prasugrel and this compound for oral administration.
-
A sharp blade or scalpel.
-
Filter paper.
-
Timer.
Procedure:
-
Administer Prasugrel, this compound, or a vehicle control to the rats via oral gavage.
-
After a specified time, anesthetize the rat.
-
Make a standardized incision on the rat's tail (e.g., 3 mm from the tip).
-
Immediately start a timer.
-
Gently blot the blood from the incision with filter paper every 30 seconds, without touching the wound.
-
The bleeding time is the time from the incision until the bleeding stops and does not resume for at least 30 seconds.[7]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Objective: To measure the level of P2Y12 receptor inhibition by assessing the phosphorylation state of VASP in platelets.
Materials:
-
Whole blood collected in citrate tubes.
-
Prostaglandin E1 (PGE1) and ADP.
-
Flow cytometer.
-
Antibodies against phosphorylated VASP.
Procedure:
-
Incubate whole blood samples with PGE1 alone or with a combination of PGE1 and ADP.
-
Fix and permeabilize the platelets.
-
Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP.
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the stained platelets.
-
The Platelet Reactivity Index (PRI) is calculated based on the MFI of the PGE1-treated and the PGE1 + ADP-treated samples. A lower PRI indicates greater P2Y12 receptor inhibition.
References
- 1. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prasugrel and this compound in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The greater in vivo antiplatelet effects of prasugrel as compared to this compound reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of this compound's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond efficacy: pharmacokinetic differences between this compound, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of prasugrel and this compound loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the metabolism of this compound and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clopidogrel's Efficacy in CYP2C19 Poor Metabolizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clopidogrel and its alternatives in the context of CYP2C19 poor metabolizer status. While extensive human clinical data underscores the challenges of using this compound in this patient population, this document also highlights the critical need for validation in relevant animal models to bridge the translational gap in drug development.
This compound, a cornerstone of antiplatelet therapy, is a prodrug that requires metabolic activation by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19, to exert its therapeutic effect.[1][2] A significant portion of the global population carries loss-of-function alleles in the CYP2C19 gene, leading to a "poor metabolizer" phenotype.[1] In these individuals, the diminished conversion of this compound to its active metabolite results in reduced platelet inhibition and an increased risk of adverse cardiovascular events, such as stent thrombosis and myocardial infarction.[3][4] This has necessitated the development and use of alternative antiplatelet agents, such as prasugrel and ticagrelor, which are less dependent on CYP2C19 for their activation.
While clinical evidence strongly supports the use of these alternatives in human CYP2C19 poor metabolizers, there is a notable gap in the literature regarding direct, head-to-head comparative studies in validated animal models that mimic this genetic predisposition. Such preclinical models are invaluable for understanding the fundamental pharmacodynamics and for the early-stage development of novel antiplatelet therapies.
Comparison of Antiplatelet Agents in CYP2C19 Poor Metabolizers
The following table summarizes the key characteristics of this compound, prasugrel, and ticagrelor, with a focus on their performance in the context of CYP2C19 poor metabolism, based on extensive human clinical data.
| Feature | This compound | Prasugrel | Ticagrelor |
| Mechanism of Action | Irreversible P2Y12 receptor antagonist | Irreversible P2Y12 receptor antagonist | Reversible P2Y12 receptor antagonist |
| Prodrug Status | Yes | Yes | No |
| Dependence on CYP2C19 for Activation | High | Minimal | None |
| Efficacy in CYP2C19 Poor Metabolizers (Human Data) | Reduced antiplatelet effect and increased risk of ischemic events.[1][4] | Not significantly affected by CYP2C19 genotype.[5] | Not affected by CYP2C19 genotype.[5] |
| Bleeding Risk (Compared to this compound in general population) | Standard risk | Higher risk of major and minor bleeding. | Higher risk of non-procedure-related bleeding.[6] |
Prasugrel, another thienopyridine, undergoes a more efficient two-step activation process that is less reliant on CYP2C19.[5] Ticagrelor is a direct-acting P2Y12 inhibitor that does not require metabolic activation to exert its antiplatelet effect.[5] Consequently, both prasugrel and ticagrelor provide more consistent and potent platelet inhibition in CYP2C19 poor metabolizers compared to this compound.[3][6]
The Crucial Role of Animal Models in Preclinical Validation
The development of animal models that accurately reflect human genetic variations is paramount for preclinical drug development. A Cyp2c-knockout mouse model serves as an ideal platform to investigate the efficacy of antiplatelet therapies in a setting that mimics the CYP2C19 poor metabolizer phenotype. To date, a comprehensive study directly comparing this compound, prasugrel, and ticagrelor in such a model has not been published.
A hypothetical, yet crucial, study would involve treating wild-type and Cyp2c-knockout mice with these three antiplatelet agents and assessing their efficacy through a series of established experimental protocols.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for validating the efficacy of antiplatelet drugs in a CYP2C19 poor metabolizer animal model.
Animal Model: Cyp2c-Knockout Mouse
-
Strain: C57BL/6J background with targeted disruption of the Cyp2c gene cluster.
-
Genotyping: PCR analysis of tail DNA to confirm the absence of the Cyp2c genes in knockout mice and their presence in wild-type littermates.
-
Housing and Care: Standard laboratory conditions with ad libitum access to food and water, and a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Ex Vivo Platelet Aggregation Assay
-
Blood Collection: Whole blood is collected from anesthetized mice via cardiac puncture into syringes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 10 minutes to obtain PRP. The remaining blood is further centrifuged at 1000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. PRP is pre-warmed to 37°C for 5 minutes before the addition of a platelet agonist, such as adenosine diphosphate (ADP) or collagen. The change in light transmission, representing the percentage of platelet aggregation, is recorded for a set duration (e.g., 10 minutes).
In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis
-
Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe placed upstream of the injury site.
-
Time to Occlusion: The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded as the primary endpoint. A longer time to occlusion indicates a greater antithrombotic effect.
Tail Bleeding Time Assay
-
Procedure: Mice are anesthetized, and the distal 3 mm of the tail is transected using a sterile scalpel.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until the cessation of bleeding for at least 30 seconds is recorded. A longer bleeding time suggests a more potent antiplatelet effect.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.
Caption: this compound metabolic activation pathway.
Caption: Mechanism of P2Y12 receptor inhibition.
Caption: Experimental workflow for comparative efficacy studies.
Conclusion
The management of patients who are CYP2C19 poor metabolizers presents a significant clinical challenge, and the use of alternative antiplatelet agents to this compound is well-supported by human clinical data. However, to advance the development of new and improved antiplatelet therapies, it is imperative to validate their efficacy in preclinical animal models that accurately reflect this common genetic variation. The Cyp2c-knockout mouse model offers a valuable tool for these investigations. The experimental protocols and workflows outlined in this guide provide a framework for conducting such crucial preclinical studies, which will ultimately contribute to the development of safer and more effective antiplatelet strategies for all patient populations.
References
- 1. Ticagrelor versus this compound in CYP2C19 loss-of-function carriers with stroke or TIA stratified by age and renal function: CHANCE-2 trial substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison between this compound and ticagrelor in CYP2C19 loss-of-function alleles coronary artery disease and stroke patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor Versus this compound in Patients with Two CYP2C19 Loss-of-Function Alleles Undergoing Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prasugrel Versus Ticagrelor in Patients With CYP2C19 Loss-of-Function Genotypes: Results of a Randomized Pharmacodynamic Study in a Feasibility Investigation of Rapid Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clopidogrel and Next-Generation P2Y12 Inhibitors
In the management of cardiovascular diseases, particularly acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI), P2Y12 inhibitors are a cornerstone of dual antiplatelet therapy (DAPT) alongside aspirin.[1][2] For years, clopidogrel was the standard of care. However, the advent of next-generation P2Y12 inhibitors, namely prasugrel and ticagrelor, has significantly altered the therapeutic landscape. These newer agents offer more potent and predictable platelet inhibition compared to this compound, which can translate to improved ischemic outcomes.[3][4][5] This guide provides a detailed comparison of this compound and these next-generation inhibitors, focusing on their performance, underlying mechanisms, and the experimental protocols used to evaluate their efficacy.
Comparative Efficacy and Safety
Numerous clinical trials and meta-analyses have compared the efficacy and safety of this compound to prasugrel and ticagrelor. The next-generation inhibitors have consistently demonstrated superiority in reducing ischemic events, albeit with some nuances regarding bleeding risk.
Performance in Acute Coronary Syndrome (ACS)
In patients with ACS, both prasugrel and ticagrelor have shown a significant reduction in major adverse cardiovascular events (MACE) compared to this compound.[5][6][7] Meta-analyses of randomized controlled trials have indicated that newer P2Y12 inhibitors are more effective than this compound in preventing myocardial infarction (MI) and cardiovascular death in patients with ACS.[8]
Ticagrelor, when compared with this compound, has been shown to significantly reduce the risk of cardiovascular death, MI, or stroke.[9] Similarly, prasugrel has demonstrated a significant reduction in the risk of ischemia when compared to this compound.[9] One network meta-analysis found that prasugrel showed the highest efficacy in reducing adverse outcomes in ACS patients at both 30-day and 1-year follow-ups.[6] Another meta-analysis reported that both prasugrel and ticagrelor reduced cardiovascular mortality compared to this compound.[10]
However, this enhanced efficacy can be accompanied by an increased risk of bleeding. Some studies have reported a higher risk of TIMI major or minor bleeding with the newer P2Y12 inhibitors compared to this compound.[5][8] Although, other meta-analyses have found no significant difference in major bleeding events between the newer agents and this compound.[9]
Performance in Elective Percutaneous Coronary Intervention (PCI)
In the context of elective PCI for stable coronary artery disease, the superiority of the more potent P2Y12 inhibitors over this compound is less clear.[3] Existing evidence does not strongly support the preferential use of ticagrelor or prasugrel over this compound in this patient population.[3] A meta-analysis comparing these agents in elective PCI found comparable outcomes between the newer inhibitors and this compound, with the exception of an increased risk of bleeding events with ticagrelor.[3]
Quantitative Comparison of Clinical Outcomes
The following tables summarize the key efficacy and safety data from various comparative studies.
Table 1: Efficacy Outcomes in Patients with Acute Coronary Syndrome (ACS)
| Outcome | Prasugrel vs. This compound | Ticagrelor vs. This compound | Reference |
| MACE | Superior to this compound | Superior to this compound | [5][6] |
| Myocardial Infarction (MI) | Superior to this compound | Superior to this compound | [6][8] |
| Cardiovascular Death | Reduced with Prasugrel | Reduced with Ticagrelor | [10] |
| All-Cause Death | Reduced with Prasugrel | Reduced with Ticagrelor | [6] |
| Stent Thrombosis | Lower risk with Prasugrel | Lower risk with Ticagrelor | [4] |
| Stroke | No significant difference | No significant difference | [8] |
Table 2: Safety Outcomes in Patients with Acute Coronary Syndrome (ACS)
| Outcome | Prasugrel vs. This compound | Ticagrelor vs. This compound | Reference |
| Major Bleeding | Higher risk with Prasugrel | Higher risk with Ticagrelor | [4][5] |
| Major or Minor Bleeding | Significantly higher risk with Prasugrel | No significant difference | [4] |
Mechanism of Action and Signaling Pathways
The antiplatelet effect of these drugs is achieved through the inhibition of the P2Y12 receptor on the surface of platelets.[11] Adenosine diphosphate (ADP) binding to the P2Y12 receptor is a crucial step in platelet activation and aggregation.[11][12] By blocking this receptor, these inhibitors prevent the downstream signaling cascade that leads to the formation of a stable platelet plug.[11]
This compound and prasugrel are thienopyridines, which are prodrugs that require metabolic activation in the liver to form their active metabolites.[12] These active metabolites then irreversibly bind to the P2Y12 receptor.[12] In contrast, ticagrelor is a direct-acting, reversible inhibitor of the P2Y12 receptor.[12]
The signaling pathway initiated by ADP binding to the P2Y12 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[13] This reduction in cAMP promotes platelet activation and aggregation.[13]
Experimental Protocols
The efficacy of P2Y12 inhibitors is often evaluated using in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is a widely used method.
Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of a P2Y12 inhibitor.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy donor into a tube containing an anticoagulant, typically 3.8% sodium citrate.[14] The first few milliliters of blood are often discarded to avoid contamination with tissue factors.[15]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Aggregation Measurement:
-
The LTA instrument is calibrated using PPP as a reference for 100% light transmission and PRP for 0% light transmission.[16]
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.[14]
-
The P2Y12 inhibitor (or vehicle control) is added to the PRP and incubated for a specific period.
-
A platelet agonist, such as ADP, is then added to induce aggregation.[14]
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.[16]
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the inhibitor-treated and control samples to assess the inhibitory effect of the drug.[16]
Conclusion
Next-generation P2Y12 inhibitors, prasugrel and ticagrelor, offer more potent and reliable platelet inhibition compared to this compound, leading to a significant reduction in ischemic events in patients with ACS. This improved efficacy, however, may come at the cost of an increased bleeding risk. In patients undergoing elective PCI, the benefit of these newer agents over this compound is less established. The choice of P2Y12 inhibitor should, therefore, be individualized based on the patient's clinical presentation, ischemic and bleeding risks, and other comorbidities. The experimental protocols, such as LTA, are crucial for the preclinical and clinical evaluation of these antiplatelet agents, providing valuable insights into their pharmacodynamic effects.
References
- 1. oatext.com [oatext.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Meta-Analysis Comparing Ticagrelor or Prasugrel Versus this compound in Patients Undergoing Elective Percutaneous Coronary Intervention - ProQuest [proquest.com]
- 4. Novel Oral P2Y12 Inhibitor Prasugrel vs. This compound in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Comparison of the Newer Oral P2Y12 Inhibitors (Prasugrel or Ticagrelor) to this compound in Patients With Non-ST-Elevation Acute Coronary Syndrome. [folia.unifr.ch]
- 6. Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Comparison of the Newer Oral P2Y12 Inhibitors (Prasugrel or Ticagrelor) to this compound in Patients With Non-ST-Elevation Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Efficacy and safety of this compound versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of newer P2Y12 inhibitors for acute coronary syndrome: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Testing platelet aggregation activity [protocols.io]
A Comparative Analysis of the Off-Target Effects of Ticagrelor and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, Ticagrelor and Clopidogrel stand as two prominent P2Y12 receptor antagonists. While their primary on-target effect of inhibiting platelet aggregation is well-established, a growing body of evidence highlights their distinct off-target, or pleiotropic, effects. These non-platelet-mediated actions contribute to their overall clinical profiles and are a critical consideration in drug development and personalized medicine. This guide provides a comprehensive comparison of the off-target effects of Ticagrelor and this compound, supported by experimental data and detailed methodologies.
Executive Summary
Ticagrelor, a direct-acting and reversible P2Y12 inhibitor, exhibits significant off-target effects primarily through the inhibition of equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine concentrations. This mechanism underpins many of its pleiotropic effects, including enhanced endothelial function and potential anti-inflammatory actions. In contrast, this compound, a prodrug that irreversibly inhibits the P2Y12 receptor, demonstrates off-target effects that are largely independent of adenosine signaling and are thought to be mediated by its metabolites and direct actions on various cell types, including leukocytes and endothelial cells.
Data Presentation: Quantitative Comparison of Off-Target Effects
The following tables summarize key quantitative data from comparative studies on the off-target effects of Ticagrelor and this compound.
| Parameter | Ticagrelor | This compound | Key Findings & Citations |
| Platelet Reactivity | |||
| Platelet Aggregation Rate (ADP-induced, LTA) | Lower | Higher | Ticagrelor demonstrates more potent and consistent inhibition of ADP-induced platelet aggregation.[1] |
| High On-Treatment Platelet Reactivity (HPR) | Lower prevalence | Higher prevalence | Patients on Ticagrelor are less likely to exhibit high residual platelet reactivity. |
| Inflammatory Markers | |||
| C-Reactive Protein (CRP) | Potential for reduction | Less consistent reduction | Some studies suggest Ticagrelor may have a more pronounced effect on reducing CRP levels, although findings are not always consistent.[2][3] |
| Interleukin-6 (IL-6) | Potential for reduction | Less consistent reduction | Similar to CRP, Ticagrelor may offer a greater reduction in IL-6, a key pro-inflammatory cytokine.[2][3] |
| Soluble CD40 Ligand (sCD40L) | No significant difference | No significant difference | Studies have not shown a significant differential effect on sCD40L levels between the two drugs.[4] |
| Endothelial Function | |||
| Flow-Mediated Dilation (FMD) | Increased | Less significant increase | Ticagrelor has been associated with a greater improvement in endothelial-dependent vasodilation.[5][6] |
| Circulating Endothelial Progenitor Cells (EPCs) | Increased | No significant change | Ticagrelor may promote vascular repair by increasing the levels of circulating endothelial progenitor cells.[1] |
| Adenosine Signaling | |||
| Plasma Adenosine Levels | Increased | No significant change | Ticagrelor's inhibition of ENT1 leads to a significant increase in plasma adenosine concentrations.[7][8] |
Signaling Pathways and Experimental Workflows
Ticagrelor's Off-Target Mechanism via Adenosine Signaling
Ticagrelor's primary off-target effect is the inhibition of ENT1 on erythrocytes and other cells. This blockage prevents the reuptake of adenosine, leading to its accumulation in the extracellular space. Adenosine then activates its receptors (A1, A2A, A2B, A3) on various cell types, including endothelial cells and immune cells, triggering downstream signaling cascades that contribute to vasodilation, anti-inflammatory effects, and cardioprotection.
Caption: Ticagrelor's inhibition of ENT1 increases extracellular adenosine, leading to pleiotropic effects.
This compound's P2Y12-Independent Off-Target Effects
This compound's off-target effects are less centralized than Ticagrelor's and are believed to be mediated by its various metabolites. These effects are independent of the P2Y12 receptor on platelets and can influence inflammatory responses and vascular function through direct interactions with immune and endothelial cells.
Caption: this compound's metabolites exert P2Y12-independent effects on immune and endothelial cells.
Experimental Workflow for Assessing Off-Target Effects
A typical experimental workflow to compare the off-target effects of Ticagrelor and this compound involves recruiting a cohort of patients, administering the drugs, and then collecting blood samples for various analyses.
Caption: Workflow for the comparative analysis of Ticagrelor and this compound's off-target effects.
Experimental Protocols
Assessment of Platelet Reactivity
a. Light Transmission Aggregometry (LTA)
-
Principle: Measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Protocol:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare PRP by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add an agonist, typically adenosine diphosphate (ADP) at a final concentration of 5-20 µM, to the PRP sample.
-
Record the change in light transmission over time to determine the maximum platelet aggregation.[9]
-
b. Thromboelastography (TEG) with Platelet Mapping
-
Principle: Measures the viscoelastic properties of a whole blood clot to assess platelet function.
-
Protocol:
-
Collect whole blood in citrated tubes.
-
The TEG® analyzer uses a pin suspended in a cup. As the clot forms, it affects the rotation of the pin.
-
For platelet mapping, specific activators (e.g., ADP or arachidonic acid) are added to separate channels to assess the contribution of different pathways to clot strength (Maximum Amplitude - MA).
-
The percentage of platelet inhibition is calculated by comparing the MA in the presence of the agonist to the MA of a baseline sample.[10][11]
-
c. VerifyNow® P2Y12 Assay
-
Principle: A point-of-care turbidimetric assay that measures platelet aggregation in whole blood.
-
Protocol:
-
Collect whole blood in a Greiner 3.2% sodium citrate partial-fill tube.
-
The sample is added to a cartridge containing fibrinogen-coated beads and ADP.
-
The instrument measures the change in light transmittance as platelets aggregate and bind to the beads.
-
Measurement of Inflammatory Markers
a. Enzyme-Linked Immunosorbent Assay (ELISA) for CRP, IL-6, and sCD40L
-
Principle: A plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the target protein (e.g., anti-human CRP).
-
Block non-specific binding sites.
-
Add plasma or serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at a specific wavelength and calculate the concentration of the target protein based on the standard curve.[14][15][16][17][18]
-
Evaluation of Endothelial Function
a. Flow-Mediated Dilation (FMD)
-
Principle: A non-invasive ultrasound method to assess endothelium-dependent vasodilation.
-
Protocol:
-
The patient rests in a supine position for at least 10 minutes.
-
The brachial artery is imaged using a high-resolution ultrasound transducer.
-
A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and the brachial artery diameter is continuously monitored for several minutes.
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release.[1][3][19][20]
-
b. Enumeration of Circulating Endothelial Progenitor Cells (EPCs) by Flow Cytometry
-
Principle: Identifies and quantifies EPCs in peripheral blood based on the expression of specific cell surface markers.
-
Protocol:
-
Collect whole blood in EDTA tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Incubate the PBMCs with a cocktail of fluorescently labeled antibodies against specific markers, typically CD34, KDR (VEGFR2), and CD45.
-
Analyze the stained cells using a flow cytometer.
-
EPCs are typically identified as the CD34+/KDR+/CD45dim population.[8][21][22][23][24][25][26][27]
-
Measurement of Plasma Adenosine
a. High-Performance Liquid Chromatography (HPLC)
-
Principle: A technique used to separate, identify, and quantify each component in a mixture.
-
Protocol:
-
Collect blood into tubes containing a "stop solution" to prevent adenosine metabolism (e.g., dipyridamole, EHNA).
-
Centrifuge to obtain plasma.
-
Deproteinize the plasma sample (e.g., with perchloric acid).
-
Inject the supernatant into an HPLC system equipped with a reverse-phase column.
-
Separate adenosine from other plasma components.
-
Detect and quantify adenosine using a UV detector or mass spectrometer.[7][28][29][30][31]
-
Conclusion
The off-target effects of Ticagrelor and this compound are multifaceted and contribute significantly to their clinical efficacy and safety profiles. Ticagrelor's unique ability to increase extracellular adenosine through ENT1 inhibition provides a clear mechanism for its observed benefits on endothelial function and inflammation. This compound's pleiotropic effects, while less clearly defined, appear to be mediated by its metabolites and are independent of adenosine signaling. A thorough understanding of these off-target actions, supported by robust experimental data, is crucial for optimizing antiplatelet therapy and for the development of novel cardiovascular drugs with enhanced therapeutic profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the nuanced effects of these important medications.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Expert consensus and evidence-based recommendations for the assessment of flow-mediated dilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble CD40 ligand accumulates in stored blood components, primes neutrophils through CD40, and is a potential cofactor in the development of transfusion-related acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ject.edpsciences.org [ject.edpsciences.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. diagnostica.cz [diagnostica.cz]
- 10. traumamanagersca.org [traumamanagersca.org]
- 11. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 13. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 14. An ELISA Assay for Quantifying Monomeric C-Reactive Protein in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive immunoassay for interleukin-6 in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bmgrp.com [bmgrp.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A protocol for phenotypic detection and enumeration of circulating endothelial cells and circulating progenitor cells in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A protocol for phenotypic detection and enumeration of circulating endothelial cells and circulating progenitor cells in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of circulating CD34+/KDR+/CD45dim endothelial progenitor cells: analytical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Validation of a standardized method for enumerating circulating endothelial cells and progenitors: flow cytometry and molecular and ultrastructural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of Circulating Endothelial Progenitor Cells Using the Modified ISHAGE Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 29. Determination of plasma adenosine by high-performance liquid chromatography with column switching and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 31. [PDF] Accurate measurement of endogenous adenosine in human blood | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of endothelial function with Clopidogrel and Prasugrel
A comprehensive analysis of the differential effects of two prominent antiplatelet agents on vascular health, supported by experimental data for researchers, scientists, and drug development professionals.
In the management of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI), the choice of antiplatelet therapy is critical. Beyond their primary role in preventing thrombotic events, thienopyridine derivatives like Clopidogrel and Prasugrel exert pleiotropic effects on the vascular endothelium. This guide provides a detailed head-to-head comparison of their impact on endothelial function, drawing upon quantitative data from clinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the effects of this compound and Prasugrel on endothelial function and related biomarkers.
Table 1: Flow-Mediated Dilation (FMD)
| Study | Drug Regimen | Baseline FMD (%) | Follow-up FMD (%) | Change in FMD (%) | p-value |
| Rudolph T, et al. (2017)[1] | Prasugrel (10mg/day) | 6.65 ± 3.24 | 9.01 ± 3.64 | 2.36 | 0.001 |
| This compound (75mg/day) | 6.30 ± 2.97 | 7.21 ± 2.84 | 0.91 | 0.187 | |
| Switching Study (2021)[2] | Switch to Prasugrel (3.75mg/day) | 6.1 ± 2.2 | 6.3 ± 2.1 | 0.2 | NS |
| Continue this compound (75mg/day) | 6.0 ± 2.4 | 6.1 ± 2.3 | 0.1 | NS |
Table 2: Reactive Hyperemia Index (RHI)
| Study | Drug Regimen | Baseline RHI | Follow-up RHI | Change in RHI | p-value |
| Switching Study (2021)[2] | Switch to Prasugrel (3.75mg/day) | 2.02 ± 0.50 | 2.09 ± 0.50 | 0.07 | 0.503 |
| Continue this compound (75mg/day) | 2.01 ± 0.47 | 1.96 ± 0.57 | -0.05 | 0.639 |
Table 3: Platelet Reactivity and Inflammatory Markers
| Study | Marker | Prasugrel Group | This compound Group | p-value |
| Rudolph T, et al. (2017)[1] | ADP-stimulated Platelet-Leukocyte Aggregates | Reduced by 40% | Increased by 1% | 0.01 |
| sCD40 Ligand | Significantly reduced | No significant change | <0.05 | |
| RANTES | Significantly reduced | No significant change | <0.05 | |
| Nitrite Levels | Significantly increased | No significant change | <0.05 | |
| Switching Study (2021)[2] | P2Y12 Reaction Units (PRU) | 188 ± 58 to 157 ± 51 | 193 ± 74 to 189 ± 55 | 0.0008 (Prasugrel change) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Flow-Mediated Dilation (FMD) Measurement
The FMD test is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide.
-
Patient Preparation: Patients are required to fast for at least 6 hours before the measurement. They are asked to rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes before the scan.
-
Imaging: The brachial artery is scanned in a longitudinal section, 2 to 15 cm above the elbow, using a high-frequency linear array transducer (7-12 MHz). The transducer position is optimized to obtain clear images of the anterior and posterior walls of the artery.
-
Baseline Measurement: After a clear and stable image is obtained, baseline brachial artery diameter and blood flow velocity are recorded for at least 1 minute.
-
Forearm Ischemia: A blood pressure cuff is placed on the forearm, distal to the arterial segment being imaged, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 3 minutes.
-
Data Analysis: FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline measurement.
Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT)
RH-PAT is a non-invasive method to assess peripheral microvascular endothelial function.
-
Patient Preparation: Similar to FMD, patients should be in a resting, supine position in a controlled environment.
-
Probe Placement: A pressure-sensing probe is placed on the index finger of each hand to measure the pulsatile arterial volume changes.
-
Baseline Measurement: A baseline pulse amplitude is recorded for 5 minutes.
-
Forearm Ischemia: A blood pressure cuff on one arm is inflated to suprasystolic pressure for 5 minutes. The other arm serves as a control.
-
Post-Occlusion Measurement: The cuff is deflated, and the pulse amplitude is recorded for another 5 minutes during the subsequent reactive hyperemia.
-
Data Analysis: The Reactive Hyperemia Index (RHI) is calculated as the ratio of the post-deflation pulse amplitude to the baseline pulse amplitude in the occluded arm, normalized to the corresponding ratio in the control arm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: P2Y12 receptor signaling pathway and inhibition by this compound and Prasugrel.
Caption: Generalized experimental workflow for assessing endothelial function.
Concluding Remarks
The available evidence suggests that Prasugrel may offer advantages over this compound in improving endothelial function, particularly in patients with unstable angina pectoris undergoing PCI.[1] This is evidenced by statistically significant improvements in FMD and favorable changes in biomarkers of platelet activation and inflammation. However, in other patient populations or at different dosages, the differences may be less pronounced.[2] The more potent and predictable platelet inhibition by Prasugrel likely contributes to these beneficial vascular effects. Researchers and clinicians should consider these differential effects on endothelial function when selecting antiplatelet therapy, especially in high-risk patients where endothelial health is a key prognostic factor. Further studies are warranted to fully elucidate the long-term clinical implications of these findings.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clopidogrel
Essential guidelines for the safe and compliant disposal of clopidogrel in laboratory and research settings, ensuring the protection of personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. As a compound classified as hazardous and toxic to aquatic life with long-lasting effects, improper disposal can lead to significant ecological harm and regulatory non-compliance.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established laboratory safety and chemical handling standards.
Immediate Safety and Logistical Information
This compound bisulfate, the common salt form used in research, presents specific hazards that necessitate careful handling during disposal. It is crucial to prevent its release into the environment.[1] The following table summarizes key characteristics of this compound bisulfate relevant to its safe disposal.
| Property | Data | Implication for Disposal |
| Physical State | Solid | Spills of solid material should be collected in a manner that avoids dust generation.[1] |
| Melting Point | 184 °C (363 °F) | Stable under normal laboratory conditions.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[1] | Do not dispose of down the drain or in regular trash. Must be treated as hazardous environmental waste.[1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection during handling and disposal.[1] |
| Disposal Consideration | Approved waste disposal plant. | Must be disposed of through a licensed hazardous waste management company. |
Procedural Guidance for this compound Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and this compound-contaminated materials in a laboratory setting. This protocol is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with specific institutional and local regulations.
Experimental Protocol: Disposal of this compound Waste
-
Segregation of Waste:
-
All unused or expired this compound, including pure compound and solutions, must be collected as hazardous chemical waste.
-
Contaminated materials, such as personal protective equipment (gloves, lab coats), pipette tips, and glassware, must also be segregated as hazardous waste.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste" and "this compound." Include the full chemical name (this compound Bisulfate) and any known hazard symbols (e.g., corrosive, environmental hazard).
-
-
Collection of Waste:
-
For solid this compound waste, carefully transfer it to the designated waste container, avoiding the creation of dust.
-
For liquid waste containing this compound, pour it carefully into the designated liquid waste container.
-
For contaminated sharps (needles, scalpels), dispose of them in a designated sharps container that is also labeled for this compound contamination.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste contents.
-
-
Documentation:
-
Maintain a log of the this compound waste generated, including the quantity and date of accumulation. This is crucial for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clopidogrel
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Clopidogrel, a common antiplatelet agent. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered or pure form, a comprehensive approach to personal protection is crucial to prevent skin and eye contact, inhalation, and ingestion.[1] The following personal protective equipment is recommended based on safety data sheets (SDS).
Engineering Controls: Before relying on PPE, ensure adequate engineering controls are in place. Use this compound in a well-ventilated area.[1] A safety shower and eye wash station should be readily accessible.[1]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale and Source(s) |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against dust particles and splashes. This compound bisulfate can cause severe eye damage.[1][2] |
| Hand Protection | Impermeable and resistant protective gloves (e.g., nitrile). | To prevent skin contact. This compound can cause skin irritation or severe skin burns.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental exposure.[1] |
| Respiratory Protection | A suitable respirator should be used if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation from inhaling dust.[1] |
Hazard Identification and Precautionary Measures
This compound and its common salt form, this compound bisulfate, are classified with several hazards. Understanding these is key to safe handling.
-
Hazard Statements: Harmful if swallowed[1], causes severe skin burns and eye damage[2], causes serious eye irritation[1], may cause respiratory irritation[1], and may cause harm to breast-fed children[3].
-
Precautionary Measures: Obtain and read all safety instructions before use.[3] Do not breathe dust.[3] Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1][3] Wear protective gloves, protective clothing, and eye/face protection.[1][2]
Operational Plan: A Step-by-Step Guide for Handling this compound
This procedural guide outlines the workflow for handling this compound in a laboratory setting, from preparation to disposal.
1. Preparation and Pre-Handling:
-
Review Documentation: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[3]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[1]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
2. Handling the Compound:
-
Weighing: When weighing the solid form of this compound, do so carefully to avoid generating dust.
-
Making Solutions: If preparing a solution, add the solid to the solvent slowly.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][3]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with plenty of soap and water.[1] Call a physician or poison control center immediately.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If exposed or concerned, get medical advice.[2]
-
Ingestion: Rinse mouth.[1][2] Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[2]
-
Spill Cleanup: For spills, sweep up or vacuum the spillage and collect it in a suitable, sealed container for disposal.[2] Avoid generating dust during clean-up. Wash the spill site after material pickup is complete.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant. Collect waste this compound and any contaminated materials (e.g., gloves, paper towels from a spill) in a clearly labeled, sealed container.
-
Disposal Method: The preferred method for disposing of unused medicines is through a drug take-back program.[4][5] If a take-back program is not available, this compound can be disposed of in the household trash by following these steps:
-
Empty Containers: Scratch out all personal information on the prescription label of an empty medication bottle to make it unreadable before recycling or disposing of it.[4]
-
Environmental Precautions: Do not allow the product to enter sewers or surface/ground water.[7] Do not flush unused this compound down the toilet unless specifically instructed to do so by the manufacturer's guidelines, which is generally not recommended.[6]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Appearance | Oil | [1] |
| Melting/Freezing Point | 130-140°C | [1] |
| Boiling Point/Range | 423.7°C at 760 mmHg | [1] |
| Flash Point | 210°C | [1] |
| Relative Density | 1.317 ± 0.06 g/cm³ | [1] |
Note: This data is for the base form of this compound and may vary for its salt forms.
Experimental Protocols Cited
The provided information is based on standard safety data sheets and does not cite specific experimental protocols. The handling and disposal procedures outlined above represent a standard methodology for laboratory work with this compound.
Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a research setting.
Caption: Workflow for safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
